2-Methyl-1-hexen-3-yne
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylhex-1-en-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-4-5-6-7(2)3/h2,4H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPWKHNDQICVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177625 | |
| Record name | 1-Hexen-3-yne, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-94-2 | |
| Record name | 1-Hexen-3-yne, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexen-3-yne, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-1-hexen-3-yne | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physio-chemical Properties of 2-Methyl-1-hexen-3-yne
Authored by: Gemini, Senior Application Scientist
Publication Date: January 21, 2026
Introduction
The enyne moiety, a conjugated system comprising both a carbon-carbon double bond (alkene) and a triple bond (alkyne), is a cornerstone of modern organic synthesis. Its unique electronic structure and high reactivity make it a versatile building block for the construction of complex molecular architectures. These structures are prevalent in natural products, pharmaceuticals, and advanced materials. This guide provides a comprehensive technical overview of 2-Methyl-1-hexen-3-yne, a representative enyne, designed for researchers, scientists, and professionals in drug development. We will delve into its fundamental physio-chemical properties, spectroscopic signature, synthetic accessibility, and characteristic reactivity, providing a framework for its application in a laboratory setting.
Molecular Structure of this compound
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add triethylamine (solvent), 2-bromopropene (1.2 eq), and 1-butyne (1.0 eq) via syringe.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification Protocol
The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent system, such as hexanes, to afford the pure this compound. The progress of the purification can be monitored by TLC.
Chemical Reactivity and Potential Applications
The conjugated enyne system in this compound is electron-rich and participates in a variety of transformations, making it a valuable synthetic intermediate.
Enyne Metathesis
Enyne metathesis is a powerful reaction that reorganizes the double and triple bonds to form a conjugated diene. This can occur intramolecularly (ring-closing enyne metathesis, RCEYM) or intermolecularly.
Caption: Simplified mechanism of ring-closing enyne metathesis.
Pauson-Khand Reaction
The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. For an enyne like this compound, this would be an intramolecular reaction.
Caption: The Pauson-Khand reaction of an enyne.
Other Potential Reactions
-
Hydrogenation: The alkene and alkyne moieties can be selectively or fully reduced. Using Lindlar's catalyst would reduce the alkyne to a cis-alkene, while catalytic hydrogenation with Pd/C would reduce both functional groups to an alkane.
-
Halogenation: The double and triple bonds can undergo electrophilic addition with halogens.
-
Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the formation of ketones.
The versatility of these reactions makes this compound and related enynes attractive starting materials for the synthesis of complex molecules in drug discovery and for the development of novel organic materials.
Safety and Handling
This compound is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 6: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| GHS02: Flame | H225 | Highly flammable liquid and vapour |
Data from Guidechem.[1]
Safe Handling Guidelines:
-
Engineering Controls: Use in a fume hood. Ensure all equipment is properly grounded to prevent static discharge.
-
Personal Protective Equipment (PPE): Wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
This compound is a representative enyne that embodies the rich chemistry of this functional group. Its physio-chemical properties, characterized by its volatility and flammability, necessitate careful handling. The spectroscopic features, though not fully detailed in the public domain, can be reliably predicted and are dominated by the alkene and alkyne moieties. Its synthesis is accessible through standard cross-coupling methodologies, and its reactivity opens doors to a wide array of molecular scaffolds. For researchers and scientists, understanding the properties and reactivity of simple enynes like this compound is fundamental to harnessing their synthetic potential in the creation of novel and complex molecules.
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A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methyl-1-hexen-3-yne
Abstract: This guide provides a detailed exploration of 2-Methyl-1-hexen-3-yne (CAS No. 23056-94-2), a valuable enyne compound in organic synthesis. We present a robust and reproducible synthetic protocol via the Wittig reaction, offering insights into the mechanistic underpinnings and experimental considerations. Furthermore, a comprehensive characterization framework is detailed, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to ensure the structural integrity and purity of the target compound. This document is intended for researchers and professionals in chemical synthesis and drug development, providing both theoretical grounding and practical, field-proven methodologies.
Introduction and Significance
This compound is a conjugated enyne, a class of organic molecules characterized by the presence of adjacent carbon-carbon double and triple bonds. This structural motif imparts unique reactivity, making it a versatile building block in synthetic chemistry. The combination of a terminal double bond and an internal triple bond allows for selective functionalization at multiple sites, enabling its use in complex molecular constructions, including natural product synthesis and the development of novel materials. Understanding its synthesis and unequivocally confirming its structure through modern analytical techniques are paramount for its effective application.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is presented below. This data is critical for safe handling, experimental design, and purification.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ | [1][2] |
| Molecular Weight | 94.15 g/mol | [3] |
| CAS Number | 23056-94-2 | [2] |
| Appearance | Colorless Liquid | [4] |
| Boiling Point | 130 °C (lit.) | |
| Density | 0.758 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.45 (lit.) | |
| Flash Point | 4 °C (39.2 °F) - closed cup | |
| GHS Pictogram | GHS02 (Flame) | |
| Hazard Statement | H225: Highly flammable liquid and vapor | |
| Precautionary Codes | P210, P233, P240, P241, P242, P243, P280 | [1] |
Synthesis via Wittig Olefination
The creation of the terminal C=CH₂ double bond in this compound is efficiently achieved via the Wittig reaction.[5][6] This renowned method offers exceptional regioselectivity, ensuring the double bond forms precisely at the desired location, a significant advantage over elimination-based reactions which can yield isomeric mixtures.[7] The chosen strategy involves the reaction of 3-hexyn-2-one with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂).
Rationale for Synthetic Route
The Wittig reaction is predicated on the nucleophilic attack of a phosphorus ylide on a carbonyl carbon. The choice of methylenetriphenylphosphorane is deliberate; it is a non-stabilized ylide, which favors the rapid and irreversible formation of an oxaphosphetane intermediate, leading to the desired alkene.[5] The starting ketone, 3-hexyn-2-one, is commercially available or can be readily synthesized, making this a practical and accessible route. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct, which ensures the reaction proceeds to completion.[7]
Reaction Mechanism
The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the ketone, forming a four-membered ring intermediate known as an oxaphosphetane.[6] This intermediate then collapses in a retro-[2+2] cycloaddition to yield the target alkene (this compound) and the triphenylphosphine oxide byproduct.
Caption: The Wittig reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Methyltriphenylphosphonium bromide (CH₃PPh₃Br)
-
Sodium amide (NaNH₂) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
3-Hexyn-2-one
-
Pentane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents). Suspend the salt in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath. Slowly add a strong base such as sodium amide or n-butyllithium (1.05 equivalents). The formation of the orange-red ylide will be observed. Allow the mixture to stir at room temperature for 1-2 hours.[8]
-
Reaction with Ketone: Cool the ylide solution back down to 0 °C. Add a solution of 3-hexyn-2-one (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product will contain triphenylphosphine oxide. Purify the this compound by fractional distillation under atmospheric pressure (b.p. 130 °C).
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Structural Characterization
Unequivocal structural verification is achieved through a combination of spectroscopic methods. The expected data from each technique is summarized below.
Infrared (IR) Spectroscopy
The IR spectrum provides diagnostic information about the functional groups present. For this compound, the key absorptions arise from the alkene and alkyne moieties.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| =C-H (vinyl) | Stretch | ~3090 | Medium |
| C-H (alkyl) | Stretch | 2850 - 2980 | Strong |
| C≡C (internal alkyne) | Stretch | 2200 - 2260 | Weak to Medium |
| C=C (alkene) | Stretch | ~1645 | Medium |
| =CH₂ (vinyl) | Out-of-plane bend | ~895 | Strong |
Rationale: The C≡C stretch for an internal alkyne is often weak due to the small change in dipole moment during the vibration.[9][10] The strong band around 895 cm⁻¹ is highly characteristic of a 1,1-disubstituted (geminal) alkene.[11] The NIST gas-phase IR spectrum for this compound confirms these characteristic peaks.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy (Predicted):
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| a (CH₃-CH₂) | ~1.15 | Triplet (t) | 3H | ~7.5 |
| b (CH₃-CH₂) | ~2.26 | Quartet (q) | 2H | ~7.5 |
| c (C=C-CH₃) | ~1.85 | Singlet (s) | 3H | - |
| d (=CH₂) | ~5.30 | Singlet (s) | 1H | - |
| e (=CH₂) | ~5.38 | Singlet (s) | 1H | - |
Rationale: The ethyl group protons (a and b ) will show a classic triplet-quartet pattern. The methyl group attached to the double bond (c ) is a singlet as it has no adjacent protons. The two vinyl protons (d and e ) are chemically non-equivalent but often appear as two closely spaced singlets or narrow multiplets due to small geminal coupling.
¹³C NMR Spectroscopy (Predicted):
| Carbon (Label) | Chemical Shift (δ, ppm) |
| 1 (CH₃-CH₂) | ~14 |
| 2 (CH₃-CH₂) | ~13 |
| 3 (C≡C) | ~80 |
| 4 (C≡C) | ~92 |
| 5 (C=C) | ~129 |
| 6 (C=C-CH₃) | ~23 |
| 7 (=CH₂) | ~124 |
Rationale: The sp-hybridized carbons of the alkyne (3 and 4 ) resonate in the characteristic 70-95 ppm range. The sp²-hybridized carbons of the alkene (5 and 7 ) appear further downfield, typically between 120-140 ppm. The remaining sp³ carbons appear upfield as expected.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and gain structural information from fragmentation patterns.
| m/z Value | Proposed Fragment Ion | Significance |
| 94 | [C₇H₁₀]⁺ | Molecular Ion (M⁺) |
| 79 | [M - CH₃]⁺ | Loss of a methyl group |
| 65 | [M - C₂H₅]⁺ | Loss of an ethyl group (α-cleavage) |
Rationale: The molecular ion peak at m/z 94 confirms the molecular formula C₇H₁₀.[12] A prominent fragmentation pathway for alkynes is cleavage of the bond alpha to the triple bond, which would result in the loss of the ethyl group (·C₂H₅), leading to a stable propargyl-type cation at m/z 65. Loss of the vinylic methyl group would produce the fragment at m/z 79.
Conclusion
This technical guide has outlined a reliable and well-understood synthetic route for this compound using the Wittig reaction. The causality behind the choice of reagents and conditions has been explained to provide a deeper understanding beyond a simple procedural recitation. Furthermore, a comprehensive analytical framework employing IR, NMR, and MS has been established. The detailed predicted and referenced spectroscopic data serve as a benchmark for researchers, ensuring the confident synthesis and characterization of this versatile enyne building block for applications in advanced organic synthesis and materials science.
References
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spectroscopic data (NMR, IR, MS) of 2-Methyl-1-hexen-3-yne
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-1-hexen-3-yne
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 23056-94-2). Aimed at researchers and professionals in chemical synthesis and drug development, this document delves into the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data of this valuable enyne building block. The guide emphasizes the integration of these techniques for unambiguous structural confirmation, presenting not just the data but the underlying principles and expert interpretation essential for practical application.
Introduction: The Structural Significance of this compound
This compound is a conjugated enyne, a class of organic compounds featuring a double bond directly connected to a triple bond. This structural motif is a versatile synthon in organic chemistry, participating in a wide array of transformations including cycloadditions, transition metal-catalyzed couplings, and polymerizations.[1][2] Accurate and thorough characterization of this molecule is paramount to ensure its purity and to understand its reactivity in subsequent synthetic steps.
This guide provides an integrated spectroscopic analysis, leveraging data from multiple authoritative sources to build a complete and validated structural profile of the molecule. We will explore how each analytical technique provides a unique piece of the structural puzzle, culminating in a definitive characterization.
Molecular Structure and Isomeric Identity
The fundamental identity of the analyte is established by its molecular formula, C₇H₁₀, and its specific connectivity.[3] The IUPAC name, 2-methylhex-1-en-3-yne, precisely describes the arrangement of the seven carbon atoms.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecule's mass and its fragmentation patterns, which act as a structural fingerprint.
Experimental Protocol: Electron Ionization (EI)
A standard approach for volatile, non-polar compounds like this enyne involves Electron Ionization (EI) at 70 eV. The sample is introduced into a high vacuum source, vaporized, and bombarded with high-energy electrons. This process ejects an electron from the molecule, creating a radical cation known as the molecular ion ([M]⁺•), which then undergoes characteristic fragmentation.
Data Summary: EI Mass Spectrum
The electron ionization mass spectrum for this compound shows a clear molecular ion and several key fragment ions.[4]
| m/z | Proposed Ion | Relative Intensity | Notes |
| 94 | [C₇H₁₀]⁺• | High | Molecular Ion (M⁺•) |
| 79 | [M - CH₃]⁺ | High | Loss of a methyl radical |
| 65 | [M - C₂H₅]⁺ | Very High | Loss of an ethyl radical (Base Peak) |
| 51 | [C₄H₃]⁺ | Medium | Further fragmentation |
Expert Interpretation: Fragmentation Pathway
The presence of the molecular ion at m/z 94 confirms the molecular weight of 94.15 g/mol . The fragmentation pattern is highly informative. The base peak at m/z 65 corresponds to the loss of an ethyl radical (•CH₂CH₃, 29 Da). This is a highly favorable fragmentation due to the formation of a stable, resonance-stabilized propargyl/allenyl cation. The high intensity of the peak at m/z 79, corresponding to the loss of a methyl radical (•CH₃, 15 Da), is also consistent with the structure, resulting from the cleavage of the vinylic methyl group.
Caption: Key EI-MS fragmentation pathways for the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: Thin Film or Gas Phase
The IR spectrum can be acquired by placing a neat liquid sample between two salt plates (NaCl or KBr) or by analyzing the sample in the gas phase, as done by NIST.[4] The latter eliminates intermolecular interactions, providing sharper, more defined absorption bands.
Data Summary: Key IR Absorptions
The gas-phase IR spectrum reveals several distinct peaks that confirm the enyne structure.[4]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 | C-H Stretch | =C-H (vinylic) |
| ~2980 | C-H Stretch | -C-H (sp³ alkyl) |
| ~2230 | C≡C Stretch | Internal Alkyne |
| ~1620 | C=C Stretch | Alkene |
| ~890 | C-H Bend | =CH₂ (out-of-plane) |
Expert Interpretation
The IR spectrum provides definitive evidence for the key functional groups. The sharp, medium-intensity peak around 2230 cm⁻¹ is characteristic of an internal carbon-carbon triple bond stretch. Its intensity is greater than that of a perfectly symmetrical internal alkyne due to the electronic asymmetry induced by the adjacent double bond. The band at ~1620 cm⁻¹ confirms the carbon-carbon double bond. The C-H stretching region is also informative: the peak just above 3000 cm⁻¹ (~3100 cm⁻¹) is indicative of sp² C-H bonds (the vinylic protons), while the strong absorptions just below 3000 cm⁻¹ (~2980 cm⁻¹) are due to the sp³ C-H bonds of the methyl and ethyl groups. Finally, the strong out-of-plane bending vibration at ~890 cm⁻¹ is a classic signature of a geminal disubstituted (1,1-disubstituted) alkene, =CH₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data from commercial sources requires direct access[3], a detailed analysis based on established chemical shift principles and predictive models allows for a confident assignment of the ¹H and ¹³C spectra.
Experimental Protocol: High-Resolution NMR
A typical experiment would involve dissolving the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in a deuterated solvent such as chloroform-d (CDCl₃) and acquiring the spectrum on a 300 MHz or higher field spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
¹H NMR Spectroscopy: Proton Environment Analysis
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |
| H-a | 5.35 | s (broad) | 1H | - | =CH₂ (cis to alkyne) |
| H-b | 5.20 | s (broad) | 1H | - | =CH₂ (trans to alkyne) |
| H-c | 2.25 | q | 2H | J = 7.5 | -CH₂-CH₃ |
| H-d | 1.85 | s | 3H | - | =C(CH₃)- |
| H-e | 1.15 | t | 3H | J = 7.5 | -CH₂-CH₃ |
The ¹H NMR spectrum is highly diagnostic.
-
Vinylic Protons (H-a, H-b): The two protons on the terminal double bond (C1) are diastereotopic and appear as two distinct signals in the deshielded region (5.20-5.35 ppm). They are expected to be broad singlets due to small geminal and long-range couplings.
-
Allylic Methyl Protons (H-d): The methyl group attached to the double bond (C7) appears as a sharp singlet around 1.85 ppm. Its position is downfield from a typical alkyl methyl due to the deshielding effect of the adjacent double bond.
-
Propargylic Methylene Protons (H-c): The methylene protons of the ethyl group (C5) are adjacent to the alkyne and are thus shifted downfield to ~2.25 ppm. They appear as a quartet due to coupling with the three protons of the methyl group (H-e).
-
Ethyl Methyl Protons (H-e): The terminal methyl protons of the ethyl group (C6) appear as a triplet around 1.15 ppm, a typical value for a saturated alkyl group, split by the adjacent methylene protons (H-c).
¹³C NMR Spectroscopy: Carbon Backbone Analysis
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C1 | 122.5 | =CH₂ |
| C2 | 129.0 | =C(CH₃)- |
| C3 | 89.0 | -C≡C- |
| C4 | 82.0 | -C≡C- |
| C5 | 13.5 | -CH₂-CH₃ |
| C6 | 12.5 | -CH₂-CH₃ |
| C7 | 23.0 | =C(CH₃)- |
The proton-decoupled ¹³C NMR spectrum should show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
-
Alkene Carbons (C1, C2): The sp² carbons of the double bond appear in the 120-130 ppm range. The quaternary carbon (C2) is typically slightly more deshielded than the terminal CH₂ carbon (C1).
-
Alkyne Carbons (C3, C4): The sp-hybridized carbons of the internal alkyne are found in a characteristic upfield region (80-90 ppm) compared to alkene carbons. Their signals are often sharp but can have lower intensity due to longer relaxation times.
-
Alkyl Carbons (C5, C6, C7): The sp³ carbons appear in the most upfield region (< 30 ppm). The vinylic methyl carbon (C7) is the most deshielded of the three, followed by the ethyl methylene (C5) and the ethyl methyl (C6).
Integrated Spectroscopic Workflow for Structural Verification
No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from MS, IR, and NMR to build an unassailable structural proof.
Caption: Integrated workflow for structural elucidation.
This logical progression is a self-validating system. The molecular weight from MS confirms the elemental composition. IR confirms the presence of the enyne functionality. NMR then provides the exact placement of these groups and maps the connectivity of every atom, confirming the specific isomer as this compound and ruling out others like 2-Methyl-2-hexen-4-yne.
Conclusion
The spectroscopic characterization of this compound is a clear demonstration of modern analytical chemistry. Mass spectrometry establishes its molecular weight and primary fragmentation routes. Infrared spectroscopy provides unambiguous evidence of its core enyne functional groups. Finally, ¹H and ¹³C NMR spectroscopy meticulously map the atomic connectivity and chemical environment of each nucleus. Together, these techniques provide a robust and definitive dataset that validates the structure and purity of this important chemical intermediate, empowering researchers to use it with confidence in their synthetic endeavors.
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PubChem. 1-Hexen-3-yne, 2-methyl-. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to 2-Methyl-1-hexen-3-yne (CAS Number: 23056-94-2) for Advanced Research and Development
This guide provides a comprehensive technical overview of 2-Methyl-1-hexen-3-yne, a versatile building block in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic signature, safety and handling protocols, and its synthetic utility, supported by field-proven insights and methodologies.
Core Compound Characteristics
This compound, registered under CAS number 23056-94-2, is a colorless liquid characterized by its unique conjugated enyne structure.[1] This arrangement of a double and a triple bond imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of complex organic molecules. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 23056-94-2 | [2] |
| Molecular Formula | C₇H₁₀ | [1][3] |
| Molecular Weight | 94.15 g/mol | [2][3] |
| Density | 0.758 g/mL at 25 °C | [2] |
| Boiling Point | 103-130 °C | [1][2] |
| Flash Point | 4 °C (closed cup) | [2] |
| Refractive Index | n20/D 1.45 | [2] |
| InChI Key | IXPWKHNDQICVPZ-UHFFFAOYSA-N | [2][3][4] |
Spectroscopic and Analytical Profile
A thorough understanding of a compound's spectroscopic fingerprint is critical for reaction monitoring and quality control. The following sections detail the key spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule. Key expected signals include those for the vinyl, methyl, and ethyl protons.[3]
-
¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms. The spectrum for this compound will show distinct peaks for the sp, sp², and sp³ hybridized carbons.[3][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. The IR spectrum of this compound is characterized by absorption bands corresponding to the C≡C triple bond, the C=C double bond, and C-H bonds of the alkyl and vinyl groups.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.[3]
Safety, Handling, and Storage
Due to its flammable nature, this compound requires careful handling and storage.
| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable Liquid, Category 2 | GHS02 | Danger | H225: Highly flammable liquid and vapor. |
Precautionary Measures:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Handle in a well-ventilated area, preferably a fume hood, and away from ignition sources.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and direct sunlight.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Synthetic Applications and Experimental Protocols
The conjugated enyne moiety of this compound is a versatile handle for a variety of organic transformations, making it a valuable building block in the synthesis of complex carbocyclic and heterocyclic frameworks.[6] Its reactivity allows it to participate in cycloaddition reactions, cross-coupling reactions, and other transition metal-catalyzed transformations.
Representative Experimental Workflow: [2+2] Photocycloaddition
The following is a representative experimental protocol for a [2+2] photocycloaddition reaction, a common transformation for enynes, adapted from a similar reaction with a related compound.[7] This type of reaction is a powerful tool for the construction of four-membered rings, which are key structural motifs in various biologically active molecules.
Caption: A generalized workflow for the [2+2] photocycloaddition of an enyne.
Detailed Protocol:
-
Reaction Setup: In a quartz reaction vessel, dissolve the starting cyclohexenone derivative (1.0 equivalent) in an appropriate solvent such as benzene. Add an excess of this compound (typically 3-5 equivalents).
-
Photochemical Reaction: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Irradiate the mixture with a 350 nm UV lamp at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cycloadducts.
-
Characterization: Characterize the purified products using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS), to confirm their structure and purity.
The causality behind these experimental choices lies in the need to control the photochemical reaction. The use of a quartz vessel is essential as standard borosilicate glass absorbs UV light at 350 nm. An inert atmosphere prevents unwanted side reactions with oxygen. The purification by column chromatography is a standard and effective method for separating the desired products from unreacted starting materials and any byproducts.
Sourcing and Procurement
This compound is available from several reputable chemical suppliers. When sourcing this compound, it is important to consider the purity and any specified inhibitors, as these can affect its reactivity and shelf life.
Key Suppliers:
It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.
Conclusion
This compound is a valuable and reactive building block for organic synthesis. Its unique conjugated enyne structure allows for a range of transformations, making it a useful tool for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. A thorough understanding of its properties, safe handling procedures, and synthetic applications is crucial for its effective use in a research and development setting.
References
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Photocycloaddition of Cyclohex‐2‐enones to 2‐Methylbut‐1‐en‐3‐yne. ResearchGate. Available at: [Link]
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1-Hexen-3-yne, 2-methyl-. PubChem. Available at: [Link]
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This compound. Stenutz. Available at: [Link]
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Multi-Nuclear, High-pressure, Operando FlowNMR Spectroscopic Study of Rh/PPh3 - Catalysed Hydroformylation of 1-Hexene. The Royal Society of Chemistry. Available at: [Link]
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Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. PMC - PubMed Central. Available at: [Link]
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2-Methylhex-1-en-3-one. PubChem. Available at: [Link]
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Conditions for a Rh(I)-catalyzed [2 + 2 + 1] cycloaddition reaction with methyl substituted allenes and alkynes. NIH. Available at: [Link]
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Asymmetric Synthesis of the Epimeric (3S)-3-((E)-Hex-1-enyl)-2-methylcyclohexanones. MDPI. Available at: [Link]
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Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. Available at: [Link]
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2-Methyl-1-hexene. SpectraBase. Available at: [Link]
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This compound, 98%, 5 G. Scientific Strategies. Available at: [Link]
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2-Methyl-1-hexene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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2,5,5-trimethyl-1-hexen-3-yne. ChemSynthesis. Available at: [Link]
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1-Hexen-4-yne, 3-ethylidene-2-methyl-. PubChem. Available at: [Link]
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Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI. Available at: [Link]
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The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. PMC - PubMed Central. Available at: [Link]
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CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link]
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reactivity profile of 2-Methyl-1-hexen-3-yne
An In-Depth Technical Guide to the Reactivity Profile of 2-Methyl-1-hexen-3-yne
Abstract
This compound is a conjugated enyne, a class of organic molecules characterized by the presence of adjacent carbon-carbon double and triple bonds. This structural motif results in a unique and versatile reactivity profile, making it a valuable synthon in organic chemistry. The delocalized π-electron system across the C1 to C4 backbone dictates its interactions with a wide array of reagents. This guide provides a comprehensive exploration of the molecule's reactivity, focusing on the mechanistic underpinnings of its primary reaction pathways, including electrophilic additions, cycloadditions, and nucleophilic attacks. By synthesizing established principles of organic chemistry with field-proven insights, this document serves as a technical resource for researchers and drug development professionals seeking to leverage the synthetic potential of this and related conjugated enynes.
Molecular Structure and Electronic Properties
At the core of this compound's reactivity is its conjugated system. The molecule, with the chemical formula C₇H₁₀ and a molecular weight of 94.15 g/mol , features a terminal double bond and an internal triple bond.[1] The IUPAC name is 2-methylhex-1-en-3-yne, and its structure is represented by the SMILES string CCC#CC(=C)C.[1]
The key to understanding its reaction profile is the electronic communication between the alkene and alkyne moieties. The π-orbitals of the double bond (C1-C2) and the triple bond (C3-C4) overlap, creating an extended system of delocalized electrons. This conjugation has several consequences:
-
Multiple Reaction Sites: Electrophiles, nucleophiles, and radical species can potentially attack any of the four carbon atoms in the conjugated system.
-
Stabilization of Intermediates: The delocalized system can effectively stabilize charged intermediates, such as carbocations, which form during addition reactions. This stabilization is a critical factor in determining reaction pathways and product distributions.[2]
-
Modulated Reactivity: While alkynes are generally less reactive towards electrophiles than alkenes due to the formation of unstable vinylic carbocations, the conjugation in an enyne system alters this dynamic significantly.[3][4]
Physical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | 2-methylhex-1-en-3-yne | PubChem[1] |
| CAS Number | 23056-94-2 | Sigma-Aldrich |
| Molecular Formula | C₇H₁₀ | PubChem[1] |
| Molecular Weight | 94.15 g/mol | Sigma-Aldrich |
| Density | 0.758 g/mL at 25 °C | Sigma-Aldrich |
| Boiling Point | 130 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.45 | Sigma-Aldrich |
| Flash Point | 4 °C (39.2 °F) - closed cup | Sigma-Aldrich |
| Solubility | Insoluble in water | Guidechem[5] |
Electrophilic Addition Reactions: The Predominant Pathway
The high electron density of the π-system makes this compound highly susceptible to electrophilic attack. These reactions are regioselective and can lead to a mixture of products depending on the reaction conditions, a hallmark of additions to conjugated systems.[6][7]
Mechanism and Regioselectivity: The Allylic Cation
The mechanism of electrophilic addition to alkynes generally proceeds through the formation of a carbocation intermediate.[4] For this compound, the initial attack by an electrophile (E⁺, e.g., H⁺ from HBr) occurs preferentially at the terminal carbon (C1) of the double bond. This is for two key reasons:
-
Alkene vs. Alkyne Reactivity: Electrophilic attack on the double bond leads to an allylic carbocation, which is significantly more stable than the vinylic carbocation that would result from attack on the triple bond.[4]
-
Markovnikov's Rule: The addition of the electrophile to C1 places the resulting positive charge on the more substituted carbon, C2. This tertiary carbocation is stabilized by the inductive effect of the methyl group and, crucially, by resonance with the adjacent alkyne.[8]
This resonance-stabilized allylic cation has two major contributors, with the positive charge delocalized between C2 and C4. The subsequent attack by a nucleophile (Nu⁻) can therefore occur at either of these positions, leading to two distinct products: the 1,2-addition product and the 1,4-addition product .
Caption: Mechanism of Electrophilic Addition to this compound.
Kinetic vs. Thermodynamic Control
The ratio of 1,2- to 1,4-addition products is often dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control.[7]
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is irreversible. The major product is the one that forms fastest. Nucleophilic attack at C2 is typically faster due to the higher positive charge density at the tertiary carbon center and proximity to the initial attack site. Therefore, the 1,2-adduct is the major kinetic product.
-
Thermodynamic Control (High Temperature): At higher temperatures, the addition is reversible, and an equilibrium is established. The major product is the most thermodynamically stable one. The stability of the final product depends on the specific nucleophile and electrophile, but often the 1,4-adduct, which may result in a more substituted internal double bond system (in the case of allene rearrangement), can be the more stable thermodynamic product.
Experimental Protocol: Hydrobromination
This protocol describes a general procedure for the addition of HBr to this compound, which should be performed in a well-ventilated fume hood due to the volatility and flammability of the starting material.[5]
Objective: To synthesize 4-bromo-5-methyl-4,5-hexadiene (1,4-adduct) and 2-bromo-2-methyl-3-hexyne (1,2-adduct).
Materials:
-
This compound (1.0 g, 10.6 mmol)
-
33% HBr in acetic acid (or HBr gas bubbled through an inert solvent)
-
Anhydrous diethyl ether (20 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound in 20 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of 33% HBr in acetic acid dropwise to the stirred solution over 15 minutes. For kinetic control, maintain the temperature at 0 °C or below. For thermodynamic control, allow the reaction to warm to room temperature or gently heat after addition.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting product mixture via column chromatography to separate the 1,2- and 1,4-addition products.
Cycloaddition Reactions
The conjugated π-system of this compound allows it to participate in pericyclic reactions, most notably cycloadditions.[9]
[4+2] Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for forming six-membered rings.[10] this compound can theoretically act as either the 4π (diene) or 2π (dienophile) component.
-
As a Diene: The enyne can react with a reactive dienophile. The s-cis conformation required for the diene component is sterically accessible.
-
As a Dienophile: More commonly, the electron-rich double bond of the enyne can react with an electron-poor diene. This is often the more favorable pathway.
The regioselectivity and stereoselectivity of the reaction are governed by well-established principles of frontier molecular orbital (FMO) theory.
Caption: Diels-Alder reaction schematic with this compound.
[2+2] Photocycloaddition
Under photochemical conditions (irradiation with UV light), the alkene or alkyne moiety can undergo a [2+2] cycloaddition with another unsaturated compound to form a four-membered ring. Research has shown that similar enynes undergo photocycloaddition with cyclohexenones, where both the double and triple bonds can participate, leading to different bicyclic products.[11] The specific pathway depends on the excitation state and the nature of the reaction partner.
Nucleophilic and Organometallic Reactions
While less common than electrophilic additions, reactions with nucleophiles and organometallic reagents are also possible and synthetically useful.
Nucleophilic Addition
Direct nucleophilic attack on an unactivated alkyne is generally difficult. However, strong, soft nucleophiles can add to the alkyne in a conjugate fashion, particularly under basic conditions.[12] For instance, the thiol-yne reaction involves the addition of a thiol to an alkyne, often catalyzed by a base, to form a vinyl sulfide.[12] This proceeds via a nucleophilic conjugate addition mechanism.
Organometallic Reactions
Organometallic reagents, such as Grignard reagents or organolithiums, are powerful nucleophiles that can add to unsaturated systems.[13] While this enyne lacks a terminal acidic proton for deprotonation, conjugate addition of organocuprates (Gilman reagents) to the enyne system is a plausible method for forming new carbon-carbon bonds at the C4 position.
Experimental Protocol: Catalytic Hydrogenation
Objective: To selectively reduce the alkyne to a cis-alkene or fully saturate the molecule.
Materials:
-
This compound (1.0 g, 10.6 mmol)
-
Methanol or Ethyl Acetate (25 mL)
-
For selective reduction: Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) (~50 mg)
-
For full reduction: 10% Palladium on carbon (Pd/C) (~50 mg)
-
Hydrogen gas (balloon or Parr hydrogenator)
-
Filtration apparatus (Celite pad)
Procedure:
-
Dissolve this compound in the chosen solvent in a flask suitable for hydrogenation.
-
Add the selected catalyst to the solution.
-
Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., with a balloon).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. Hydrogen uptake will cease upon completion.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the pad with fresh solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the product (2-methyl-1,3-hexadiene for selective reduction; 2-methylhexane for full reduction).
Conclusion
The is dominated by electrophilic addition reactions, which proceed via a resonance-stabilized allylic carbocation to yield 1,2- and 1,4-addition products. The distribution of these products can be influenced by reaction conditions, demonstrating the principles of kinetic and thermodynamic control. Furthermore, its conjugated π-system enables participation in pericyclic reactions like the Diels-Alder cycloaddition and allows for transformations via catalytic hydrogenation and potential additions of strong nucleophiles or organometallic reagents. This versatile reactivity makes this compound and related conjugated enynes powerful building blocks for the synthesis of complex organic molecules, with applications in materials science, natural product synthesis, and drug discovery. A thorough understanding of its electronic structure and the stability of its reaction intermediates is paramount for any scientist aiming to exploit its synthetic utility.
References
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PubChem. (n.d.). 1-Hexen-3-yne, 2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-1-hexene. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Hexen-3-yne (CAS 13721-54-5). Retrieved from [Link]
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Chad's Prep. (2018, September 20). 16.4 Addition Reactions to Conjugated Dienes [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Electrophilic Addition Reactions of Alkynes. Retrieved from [Link]
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Lowe, A. B., & Hoyle, C. E. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(7), 3405-3449. [Link]
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Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkynes. Retrieved from [Link]
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Master Organic Chemistry. (2017, March 22). Reactions of Dienes: 1,2 and 1,4 Addition. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, February 17). Electrophilic Addition to Alkynes [Video]. YouTube. Retrieved from [Link]
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Stenutz, R. (n.d.). This compound. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]
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NIST. (n.d.). 1-Hexen-3-yne, 2-methyl-. National Institute of Standards and Technology. Retrieved from [Link]
-
AK Lectures. (2014, June 5). Addition Reactions of Conjugated Dienes [Video]. YouTube. Retrieved from [Link]
-
Armesto, D., et al. (1993). Photocycloaddition of Cyclohex-2-enones to 2-Methylbut-1-en-3-yne. Helvetica Chimica Acta, 76(6), 2264-2274. [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. Retrieved from [Link]
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University of Liverpool. (n.d.). Electrophilic Addition to Alkynes. Retrieved from [Link] (Note: This is a general reference to a textbook, a direct link to the specific page is not available). A similar concept can be found at [Link]
-
Master Organic Chemistry. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Retrieved from [Link]
-
CrashCourse. (2021, May 26). Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28 [Video]. YouTube. Retrieved from [Link]
-
AK Lectures. (n.d.). Addition Reactions of Conjugated Dienes. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Electrophilic Addition to Alkenes and Alkynes | Carbocation Formation and Reactivity [Video]. YouTube. Retrieved from [Link]
-
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Foreword: The Enyne Moiety - A Nexus of Reactivity and Potential
An In-Depth Technical Guide to the Research Applications of Substituted Enynes
In the landscape of modern organic chemistry and drug discovery, the pursuit of molecular complexity from simple, readily available precursors is a paramount objective. Among the vast arsenal of synthetic building blocks, the substituted enyne—a simple yet elegant conjugation of an alkene and an alkyne—stands out for its remarkable versatility. This guide is conceived not as a mere catalog of reactions, but as a technical exploration into the strategic applications of these motifs. We will delve into the fundamental principles that govern their reactivity and showcase how this understanding translates into powerful applications, from the synthesis of intricate natural products to the development of novel therapeutic agents and functional materials. For the researchers, scientists, and drug development professionals who navigate the challenging terrain of molecular innovation, this document aims to be both a foundational resource and a source of inspiration.
The Strategic Appeal of the Enyne Framework
The power of the enyne lies in its dual reactivity. The conjugated π-system is not merely the sum of its parts; the interaction between the double and triple bonds creates a unique electronic landscape that can be selectively manipulated. This allows for a diverse array of transformations, including pericyclic reactions, transition metal-catalyzed cyclizations, and multicomponent couplings.[1][2] The structural rigidity of the alkyne and the stereochemical possibilities of the alkene provide a scaffold upon which complex, three-dimensional architectures can be built with high degrees of control. Many biologically active natural products feature the enyne core, underscoring its relevance in a biological context.[3][4][5] Furthermore, the enyne motif is a cornerstone in the synthesis of conjugated polymers and other functional materials where precise control over electronic properties is essential.[1]
Constructing the Enyne Backbone: A Synthetic Overview
The utility of any building block is contingent upon its accessibility. Fortunately, a robust portfolio of synthetic methods for preparing substituted enynes has been developed, offering chemists precise control over substitution patterns and stereochemistry. The choice of method is dictated by the desired target's complexity, functional group tolerance, and scalability.
Foundational Cross-Coupling Strategies
Transition metal-catalyzed cross-coupling reactions remain the most prevalent and versatile methods for enyne synthesis.
-
Sonogashira Coupling: This palladium/copper co-catalyzed reaction between a terminal alkyne and a vinyl halide is a workhorse in enyne synthesis. Its reliability and broad functional group tolerance make it a go-to method. The causality behind its success lies in the synergistic roles of the two metals: palladium facilitates the oxidative addition to the vinyl halide, while copper(I) forms a copper acetylide, which then participates in transmetalation to the palladium center.[6]
-
Copper-Catalyzed Couplings: For certain substrates, copper catalysis alone can be sufficient. For instance, the coupling of vinyl iodides with terminal alkynes can be achieved using a simple CuI/N,N-dimethylglycine system, avoiding the use of palladium.[6] This can be advantageous when cost or palladium-induced side reactions are a concern.
-
Hiyama-Type Coupling: A mild and efficient copper-catalyzed cross-coupling of vinylsiloxanes with bromoalkynes allows for the formation of sensitive enynes with full retention of the vinyl group's stereochemistry.[6]
Modern Approaches to Enyne Synthesis
Recent innovations have expanded the synthetic toolkit, enabling access to previously challenging enyne structures.
-
Iron-Catalyzed Propargylic C–H Functionalization: This novel, two-step protocol allows for the conversion of simple alkyl-substituted alkynes into 1,3-enynes.[7] It represents a significant step forward in atom economy by activating a typically inert C-H bond, avoiding the need for pre-functionalized substrates.[7]
-
Enyne Metathesis: While primarily an application (discussed later), cross-enyne metathesis between a simple alkene and alkyne can also be used as a synthetic tool to forge the enyne backbone itself, generating a 1,3-diene product in the process.[8][9]
A comparative summary of key synthetic methods is presented below.
| Method | Catalyst System | Key Substrates | Primary Advantage | Key Limitation | Reference |
| Sonogashira Coupling | Pd(0)/Cu(I) | Terminal Alkynes, Vinyl Halides | High reliability, broad scope | Requires pre-functionalized substrates | [6] |
| Copper-Catalyzed Coupling | Cu(I) | Terminal Alkynes, Vinyl Iodides | Palladium-free, cost-effective | Generally requires iodide electrophiles | [6] |
| C-H Functionalization | Iron-based catalyst | Alkyl-substituted Alkynes | High atom economy, uses simple precursors | Two-step process, substrate scope still developing | [7] |
| Allenic Hydroalkynylation | Pd(0)/Lewis Acid/Amine | 1,3-Enynes, Ketones | Forms complex allenes directly | Specific to allene synthesis | [10] |
Core Application I: Enyne Metathesis in Complex Synthesis
Enyne metathesis is a powerful bond reorganization reaction, typically catalyzed by ruthenium carbene complexes, that transforms an enyne into a 1,3-diene.[8][9] The intramolecular version, Ring-Closing Enyne Metathesis (RCEYM), has become a cornerstone strategy for the synthesis of carbo- and heterocyclic rings.[11][12]
The Mechanistic Rationale
The driving force for this transformation is the formation of a thermodynamically stable, conjugated 1,3-diene system.[9] The generally accepted mechanism involves a catalytic cycle initiated by the reaction of the metal carbene with either the alkyne ("yne-then-ene") or the alkene ("ene-then-yne").[9] Understanding this mechanism is critical for predicting and controlling regioselectivity, especially in complex substrates.
Caption: A simplified catalytic cycle for Ring-Closing Enyne Metathesis (RCEYM).
Application in Natural Product Synthesis
The power of RCEYM is elegantly demonstrated in the total synthesis of numerous complex natural products. For example, it was a key step in an enantioselective synthesis of (-)-galanthamine, a drug used to treat Alzheimer's disease.[11] An efficient RCM reaction on a highly functionalized enyne precursor rapidly constructed the core bicyclic diene system, showcasing the reaction's ability to forge complex rings in a single, strategic step.[11][12] Similarly, the synthesis of (-)-stemoamide, an insecticide, utilized RCEYM to form a key bicyclic lactam.[11]
Core Application II: Cycloaddition Reactions for Rapid Complexity Generation
The conjugated system of enynes makes them ideal partners in a variety of cycloaddition reactions, providing rapid access to highly substituted cyclic and polycyclic frameworks.[2][13]
[2+2+2] Cycloadditions
Transition metal-catalyzed [2+2+2] cycloadditions are a powerful method for constructing substituted benzene rings.[14] In this reaction, an enyne can provide two of the π-systems (one alkyne and one alkene), which then react with a third alkyne. This strategy overcomes the chemoselectivity challenges often associated with the trimerization of three different simple alkynes.[14] The choice of metal catalyst (e.g., Rh, Co, Ni) is crucial for controlling the reaction's efficiency and regioselectivity.
Caption: Logical relationship in a metal-catalyzed [2+2+2] cycloaddition.
Intramolecular [4+2] Cycloadditions (Diels-Alder)
When tethered appropriately, the enyne moiety can function as the 4π diene component in an intramolecular Diels-Alder reaction, reacting with a dienophile to construct fused ring systems. A particularly elegant variant involves the reaction with in-situ generated benzynes, which proceeds at room temperature to furnish highly condensed polycyclic aromatic compounds after rearrangement of an initial strained allene intermediate.[15] This highlights how enynes can participate in cascade reactions to build significant molecular complexity in a single pot.[16][17]
Core Application III: Drug Discovery and Bioactive Molecules
The enyne functional group is not just a synthetic tool; it is a key pharmacophore in a range of biologically active molecules.
Enynes as Bioactive Scaffolds
Derivatives of enynes isolated from natural sources, such as plants and fungi, have demonstrated potent biological activities, including anti-inflammatory and antimicrobial effects.[1][3][4] Their structural similarity to endogenous anti-inflammatory agents is believed to contribute to their efficacy.[3][4][5] This makes the enyne skeleton a privileged scaffold for the design of new therapeutic agents.
The Enediyne Antitumor Antibiotics
Perhaps the most dramatic example of enyne bioactivity is found in the enediyne natural products (e.g., Calicheamicin). These molecules contain a nine- or ten-membered ring with a double bond and two triple bonds. This strained system can undergo a Bergman cycloaromatization to generate a highly reactive p-benzyne diradical.[18] This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-stranded cleavage and potent cytotoxicity against cancer cells.[18]
Caption: The Bergman cycloaromatization pathway leading to DNA damage.
The profound potency of these compounds makes them models for the development of new anticancer drugs. The following table provides a representative comparison of the cytotoxic activity of a hypothetical enediyne compound against the standard chemotherapeutic agent, doxorubicin.
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| Enediyne Compound (Hypothetical) | MCF-7 (Breast Cancer) | 0.05 | [18] |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | ~10-50 | N/A |
| Enediyne Compound (Hypothetical) | HCT-116 (Colon Cancer) | 0.1 | [18] |
| Doxorubicin (Standard) | HCT-116 (Colon Cancer) | ~50-200 | N/A |
Note: IC₅₀ values for Doxorubicin are typical literature ranges. The enediyne values are representative based on the high potency described in the literature.[18]
Experimental Protocol: A Representative Synthesis of a Substituted 1,3-Enyne
To ground the preceding discussion in practical application, the following section details a robust, self-validating protocol for a copper-catalyzed Sonogashira cross-coupling, a foundational method for enyne synthesis.
Protocol: Synthesis of (E)-1,4-diphenylbut-1-en-3-yne
Objective: To synthesize a model 1,3-enyne via the coupling of (E)-β-bromostyrene and phenylacetylene.
Materials:
-
(E)-β-bromostyrene (1.0 mmol, 183 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 131 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 21 mg)
-
Copper(I) iodide [CuI] (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL, anhydrous)
-
Toluene (5 mL, anhydrous)
Procedure:
-
Inert Atmosphere: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, PPh₃, and CuI.
-
Evacuation and Backfill: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and anhydrous triethylamine (5 mL) via syringe. Stir the resulting mixture at room temperature for 10 minutes until the catalysts dissolve.
-
Substrate Addition: Add (E)-β-bromostyrene (1.0 mmol) to the flask via syringe, followed by the dropwise addition of phenylacetylene (1.2 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. A successful reaction is indicated by the consumption of the starting materials and the appearance of a new, less polar spot corresponding to the product.
-
Workup: Upon completion (typically 2-4 hours), quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with hexanes) to afford the pure (E)-1,4-diphenylbut-1-en-3-yne as a white solid.
Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemistry of the double bond can be confirmed by the large coupling constant (typically >15 Hz) between the vinylic protons in the ¹H NMR spectrum.
Future Outlook and Conclusion
The field of substituted enyne chemistry is dynamic and continually evolving. Current research focuses on developing more efficient and stereodivergent synthetic methods, particularly those that utilize C-H activation to improve atom economy.[7][19] The merging of copper catalysis with photoredox catalysis is enabling novel 1,4-functionalizations to access complex allenes, a previously challenging transformation.[20][21] In drug development, new methods for synthesizing allenes from enynes are enhancing safety and efficiency, paving the way for novel therapeutics.[22] As our understanding of catalysis deepens and our synthetic capabilities expand, the applications of substituted enynes will undoubtedly grow, solidifying their role as indispensable tools in the creation of molecules that will shape the future of science and medicine.
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An In-depth Technical Guide to the Theoretical Investigation of 2-Methyl-1-hexen-3-yne: A Computational Chemistry Approach
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive framework for the theoretical examination of the molecular structure and electronic properties of 2-Methyl-1-hexen-3-yne. As a Senior Application Scientist, the following discourse is structured to not only present a methodology but to also instill a deep understanding of the rationale behind the chosen computational strategies, ensuring scientific rigor and reproducibility.
Introduction: The Significance of Enyne Structures in Modern Research
The enyne moiety, characterized by the presence of both a double and a triple carbon-carbon bond, is a cornerstone in a variety of chemical contexts, from natural product synthesis to materials science. Molecules such as this compound, with its specific substitution pattern, offer a rich landscape for theoretical exploration. Understanding the geometric, vibrational, and electronic characteristics of this molecule at a quantum mechanical level is paramount for predicting its reactivity, stability, and potential applications. For instance, the enediyne pharmacophore is responsible for the DNA-cleaving properties of certain natural antibiotics.[1] Computational studies provide a powerful, non-experimental avenue to probe such molecular intricacies.[2][3]
This guide will delineate a robust computational workflow for a thorough theoretical analysis of this compound, from initial structure generation to the calculation of advanced electronic properties.
Foundational Knowledge and Molecular Identity
Prior to embarking on computational analysis, it is crucial to establish the fundamental identity of the target molecule.
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Source |
| Molecular Formula | C7H10 | [4][5][6] |
| Molecular Weight | 94.15 g/mol | [7] |
| CAS Number | 23056-94-2 | [5][6][7] |
| SMILES | CCC#CC(C)=C | [4][7] |
| InChIKey | IXPWKHNDQICVPZ-UHFFFAOYSA-N | [4][5] |
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a validated approach for the theoretical characterization of this compound. The choice of methods and basis sets is grounded in established practices for organic molecules of this class, balancing computational cost with accuracy.
Step 1: Initial Structure Generation and Pre-optimization
The initial step involves the creation of a three-dimensional structure of this compound. This can be accomplished using any standard molecular building software. A preliminary geometry optimization using a computationally inexpensive method, such as molecular mechanics (e.g., MMFF94 force field), is recommended to obtain a reasonable starting geometry for the more rigorous quantum mechanical calculations. This pre-optimization step helps to avoid starting the quantum mechanical optimization from a high-energy, unrealistic conformation.
Step 2: Quantum Mechanical Geometry Optimization
The core of the structural investigation lies in the geometry optimization at the quantum mechanical level. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.
Protocol:
-
Method Selection: Density Functional Theory (DFT) is the method of choice for its excellent balance of accuracy and computational efficiency in treating electron correlation. The B3LYP hybrid functional is a widely used and well-validated functional for organic molecules.
-
Basis Set Selection: The 6-31G(d) basis set is a suitable starting point. The inclusion of d-polarization functions is crucial for accurately describing the bonding in unsaturated systems. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed, which includes diffuse functions (+) to better describe weakly bound electrons and p-polarization functions on hydrogen atoms.
-
Computational Execution: Perform the geometry optimization calculation. The successful completion of this step will yield the optimized Cartesian coordinates of the molecule, representing its most stable structure in the gas phase.
The following diagram illustrates the workflow for geometry optimization:
Caption: Workflow for Geometry Optimization of this compound.
Step 3: Vibrational Frequency Analysis
A frequency calculation on the optimized geometry is a critical self-validating step. It serves two primary purposes: to confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum of the molecule.
Protocol:
-
Calculation Type: Perform a frequency calculation using the same level of theory (e.g., B3LYP/6-31G(d)) as the geometry optimization.
-
Verification of Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure, necessitating a re-evaluation of the geometry.
-
IR Spectrum Prediction: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. These frequencies often require scaling by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental data due to the harmonic approximation used in the calculations. For a non-linear molecule with N atoms, the number of vibrational modes is 3N-6.[8]
Step 4: Electronic Structure Analysis
With the optimized geometry, a deeper analysis of the electronic properties can be undertaken.
Protocol:
-
Single-Point Energy Calculation: For more accurate electronic properties, a single-point energy calculation can be performed on the optimized geometry using a higher level of theory or a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ). This approach is often more computationally feasible than performing the entire geometry optimization at such a high level. Quantum chemical studies have shown that single-point energy coupled-cluster computations [CCSD(T), BD(T)] can improve upon DFT results.[1][2][3]
-
Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
-
Electrostatic Potential Mapping: An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
The logical flow for the entire computational study is depicted below:
Caption: Logical workflow for the theoretical study of this compound.
Predicted Structural and Electronic Data
The following tables present hypothetical yet realistic data that would be expected from the computational protocols described above.
Table 2: Predicted Key Geometric Parameters of this compound (B3LYP/6-31G(d))
| Parameter | Atom(s) | Predicted Value |
| Bond Lengths (Å) | ||
| C1=C2 | ~1.34 | |
| C2-C3 | ~1.43 | |
| C3≡C4 | ~1.21 | |
| C4-C5 | ~1.46 | |
| C5-C6 | ~1.53 | |
| C2-C7 | ~1.51 | |
| **Bond Angles (°) ** | ||
| ∠C1-C2-C3 | ~122.0 | |
| ∠C2-C3-C4 | ~178.0 | |
| ∠C3-C4-C5 | ~179.0 | |
| ∠C4-C5-C6 | ~112.0 | |
| ∠C1-C2-C7 | ~116.0 | |
| ∠C3-C2-C7 | ~122.0 |
Note: Atom numbering corresponds to the diagram below.
Caption: Atom numbering scheme for this compound.
Table 3: Predicted Key Vibrational Frequencies (Scaled) and Electronic Properties
| Property | Predicted Value | Description |
| Vibrational Frequencies (cm⁻¹) | ||
| C≡C Stretch | ~2200 | Characteristic alkyne stretch |
| C=C Stretch | ~1650 | Characteristic alkene stretch |
| C-H (sp) Stretch | ~3300 | Not present in this molecule |
| C-H (sp²) Stretch | ~3080 | Alkene C-H stretches |
| C-H (sp³) Stretch | ~2950 | Alkyl C-H stretches |
| Electronic Properties | ||
| HOMO Energy | ~ -8.5 eV | Highest Occupied Molecular Orbital |
| LUMO Energy | ~ -0.5 eV | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | ~ 8.0 eV | Indicator of chemical stability |
Conclusion and Outlook
This guide has presented a comprehensive and scientifically grounded workflow for the theoretical investigation of this compound. By following these protocols, researchers can obtain reliable data on the molecule's geometry, vibrational modes, and electronic structure. These computational insights are invaluable for understanding the fundamental nature of this enyne and can serve as a predictive tool for its chemical behavior, guiding further experimental work in drug design and materials science. The methodologies described herein are not only applicable to the title compound but can also be adapted for a wide range of organic molecules, underscoring the versatility and power of modern computational chemistry.
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Alabugin, I. V., & Manoharan, M. (2005). Computational Studies on the Cyclizations of Enediynes, Enyne-Allenes, and Related Polyunsaturated Systems. Accounts of Chemical Research, 38(1), 29-37. [Link]
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The Emergence of a Versatile Building Block: A Technical Guide to 2-Methyl-1-hexen-3-yne
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery, synthesis, and chemical profile of 2-Methyl-1-hexen-3-yne, a conjugated enyne that serves as a valuable, albeit not widely known, building block in organic synthesis. While the specific historical moment of its first synthesis is not prominently documented, its existence is a direct consequence of the foundational work on alkyne chemistry in the early 20th century. This guide will, therefore, situate the compound within this historical context, detail its probable synthetic routes based on established methodologies, and explore its chemical properties and potential applications for the modern researcher.
Historical Context: The Dawn of Enyne Chemistry
The story of this compound is intrinsically linked to the broader history of enyne chemistry. An enyne is an organic compound containing both a double (alkene) and a triple (alkyne) bond.[1] When these bonds are in conjugation, as in this compound, the resulting electronic system imparts unique reactivity.
The groundwork for synthesizing such molecules was laid in the early 1900s by the Russian chemist Alexei Yevgrafovich Favorskii. His eponymous reaction, involving the nucleophilic addition of a terminal alkyne to a carbonyl compound in the presence of a base, provided the first reliable method for creating propargyl alcohols, which are key precursors to many enynes.[2]
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound begins with its physical and spectroscopic properties. This data is crucial for its identification, purification, and handling.
| Property | Value |
| Molecular Formula | C₇H₁₀ |
| Molecular Weight | 94.15 g/mol [3] |
| CAS Number | 23056-94-2[3][4] |
| Boiling Point | 130 °C (lit.) |
| Density | 0.758 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.45 (lit.) |
| InChIKey | IXPWKHNDQICVPZ-UHFFFAOYSA-N[3] |
| Canonical SMILES | CCC#CC(=C)C[4] |
The spectroscopic data for this compound provides a unique fingerprint for its identification.
-
Infrared (IR) Spectrum: The IR spectrum will prominently feature a sharp, weak absorption band for the C≡C stretch around 2200-2260 cm⁻¹ and a medium absorption for the C=C stretch around 1640-1680 cm⁻¹. The terminal =CH₂ group will show C-H stretching absorptions above 3000 cm⁻¹. The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[5]
-
Mass Spectrum: The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 94, corresponding to the molecular weight of the compound. Fragmentation patterns will be characteristic of the enyne structure. A reference mass spectrum is available on the NIST WebBook.[5]
Synthesis of this compound: Methodologies and Mechanisms
While the original synthesis paper remains elusive, the structure of this compound lends itself to several logical and historically significant synthetic strategies. These methods highlight the core principles of carbon-carbon bond formation in organic chemistry.
The Favorskii Reaction Approach
A highly probable route to this compound involves a two-step process starting with a Favorskii reaction.[6] This approach underscores the importance of this reaction in generating key intermediates for enyne synthesis.
Step 1: Synthesis of 3-Methyl-1-pentyn-3-ol
The first step is the base-catalyzed reaction of 1-pentyne with acetone. The base deprotonates the terminal alkyne to form a pentynylide anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. A subsequent acidic workup yields the tertiary propargyl alcohol, 3-methyl-1-pentyn-3-ol.
Caption: Synthesis of the propargyl alcohol intermediate via the Favorskii reaction.
Step 2: Dehydration to this compound
The tertiary alcohol formed in the first step can then be dehydrated under acidic conditions to yield the conjugated enyne. The protonation of the hydroxyl group creates a good leaving group (water), and subsequent elimination of a proton from an adjacent carbon forms the double bond.
Experimental Protocol: A Generalized Favorskii Synthesis
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suitable solvent (e.g., anhydrous diethyl ether or THF) and a strong base (e.g., powdered potassium hydroxide).
-
Alkyne Addition: 1-Pentyne is added dropwise to the stirred suspension of the base at a controlled temperature (often 0 °C to room temperature).
-
Carbonyl Addition: Acetone is then added dropwise from the dropping funnel. The reaction mixture is typically stirred for several hours to ensure complete reaction.
-
Quenching and Workup: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Dehydration: The crude propargyl alcohol is dissolved in a suitable solvent and treated with a dehydrating agent (e.g., a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid) with heating.
-
Purification: The resulting this compound is purified by distillation.
Grignard Reagent Approach
An alternative and equally plausible synthetic route involves the use of a Grignard reagent.[7] This method offers a powerful way to form carbon-carbon bonds.
Step 1: Formation of Pentynylmagnesium Bromide
1-Pentyne is reacted with a Grignard reagent such as ethylmagnesium bromide. The strongly basic Grignard reagent deprotonates the terminal alkyne to form pentynylmagnesium bromide.
Step 2: Reaction with Acetone
The newly formed pentynylmagnesium bromide then acts as a nucleophile, attacking the carbonyl carbon of acetone to form an alkoxide intermediate.
Step 3: Acidic Workup and Dehydration
An acidic workup protonates the alkoxide to yield the same tertiary alcohol as in the Favorskii route, which is then dehydrated as described previously.
Caption: Grignard-based synthesis of this compound.
Reactivity and Potential Applications
The conjugated enyne system in this compound is a hub of reactivity, making it a potentially versatile intermediate in organic synthesis. While specific applications for this particular molecule are not widely reported, its reactivity can be inferred from the known chemistry of conjugated enynes.
Potential Reactions:
-
Enyne Metathesis: This powerful reaction can lead to the formation of complex cyclic and acyclic dienes.[8]
-
Cycloaddition Reactions: The conjugated system can participate in various cycloaddition reactions, such as Diels-Alder reactions, providing access to complex cyclic structures.
-
Nucleophilic Addition: The electron-deficient nature of the alkyne can allow for nucleophilic additions.
-
Transition-Metal Catalyzed Reactions: Conjugated enynes are excellent substrates for a variety of transition-metal-catalyzed transformations, including cross-coupling reactions.[1]
The applications of such molecules are broad, ranging from the synthesis of natural products and pharmaceuticals to the development of new materials. The unique stereoelectronic properties of the enyne moiety can be exploited to construct complex molecular architectures with high degrees of stereocontrol.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound, while not a household name in the world of organic chemistry, represents a classic example of a conjugated enyne. Its synthesis is rooted in the foundational reactions of alkyne chemistry, and its structure offers a wealth of possibilities for further chemical transformations. For the modern researcher, this compound and others like it serve as a reminder of the power of fundamental synthetic methodologies and as a platform for the development of novel and complex molecules.
References
-
Benchchem. The Dawn of a Versatile Functional Group: A Technical History of Enyne Alcohols. 9
-
Wikipedia. Enyne.
-
Wikipedia. Favorskii reaction.
-
Mori, M. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. Molecules. 2010, 15(11), 8382-8419.
-
Okuro, K., Furuune, M., Enna, M., Miura, M., & Nomura, M. (1993). Synthesis of aryl- and vinylacetylene derivatives by copper-catalyzed reaction of aryl and vinyl iodides with terminal alkynes. The Journal of Organic Chemistry, 58(17), 4716-4721.
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Wikipedia. Favorskii rearrangement.
-
Guidechem. This compound 23056-94-2 wiki.
-
NIST. 1-Hexen-3-yne, 2-methyl-.
-
NIST. 1-Hexen-3-yne, 2-methyl- IR Spectrum.
-
Viola, A., & MacMillan, J. H. (1970). A Novel Steric Effect in the Thermolysis of Prop-2-ynyl Vinyl Carbinols. Chemical Communications, (5), 301-302.
-
Master Organic Chemistry. Reactions of Grignard Reagents.
-
Organic Chemistry Portal. Favorskii Reaction.
-
ChemicalBook. 2-METHYL-1-HEXENE(6094-02-6) IR Spectrum.
-
PubChem. 1-Hexen-3-yne, 2-methyl-.
-
GFS Chemicals. This compound, 98%.
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YouTube. Favorskii Rearrangement.
-
Myers, A. G. Research Group. Anionic Ring Contractions.
-
Sigma-Aldrich. This compound 97%.
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- 1. Recent advances in transition-metal-catalyzed synthesis of conjugated enynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 3. 1-Hexen-3-yne, 2-methyl- | C7H10 | CID 140990 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. 1-Hexen-3-yne, 2-methyl- [webbook.nist.gov]
- 6. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Safe Handling of 2-Methyl-1-hexen-3-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Unique Reactivity of 2-Methyl-1-hexen-3-yne
This compound is a versatile intermediate in organic synthesis, valued for its unique structural motif combining both a terminal alkene and an internal alkyne. This enyne functionality allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex molecules, including those of pharmaceutical interest. However, the very features that make this compound synthetically useful—the high electron density of the carbon-carbon double and triple bonds—also impart specific hazards that necessitate a thorough understanding and implementation of rigorous safety protocols.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the safety and handling guidelines for this compound. Moving beyond a simple recitation of standard laboratory precautions, this document delves into the chemical principles that underpin the recommended safety procedures. By understanding the "why" behind each guideline, laboratory personnel can cultivate a proactive safety culture and mitigate the risks associated with the use of this reactive molecule. Our focus is on providing field-proven insights and self-validating protocols to ensure the well-being of researchers and the integrity of their work.
Physicochemical Properties and Hazard Profile
A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical properties. These parameters directly influence its behavior under various laboratory conditions and inform the necessary storage, handling, and emergency response procedures.
| Property | Value | Source |
| CAS Number | 23056-94-2 | [PubChem][1] |
| Molecular Formula | C₇H₁₀ | [PubChem][1] |
| Molecular Weight | 94.15 g/mol | [Sigma-Aldrich] |
| Appearance | Liquid | [Guidechem][2] |
| Boiling Point | 130 °C (lit.) | [Sigma-Aldrich] |
| Density | 0.758 g/mL at 25 °C (lit.) | [Sigma-Aldrich] |
| Flash Point | 4 °C (39.2 °F) - closed cup | [Sigma-Aldrich] |
| Vapor Pressure | 25.7 mmHg at 25 °C | [Guidechem][2] |
| Solubility | Insoluble in water | [Guidechem][2] |
GHS Hazard Classification:
This compound is classified as a Flammable Liquid, Category 2 [1][2]. This classification underscores its primary hazard as a highly flammable substance.
GHS Hazard Statements:
GHS Precautionary Statements (selected):
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking[2].
-
P233: Keep container tightly closed[2].
-
P240: Ground and bond container and receiving equipment[2].
-
P241: Use explosion-proof [electrical/ventilating/lighting] equipment[2].
-
P242: Use non-sparking tools[2].
-
P243: Take action to prevent static discharges[2].
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[2].
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower][2].
-
P370+P378: In case of fire: Use ... to extinguish[2].
-
P403+P235: Store in a well-ventilated place. Keep cool[2].
-
P501: Dispose of contents/container to ...[2].
The Chemistry of Hazard: Reactivity and Incompatibility
The hazardous nature of this compound is intrinsically linked to its chemical structure. The presence of both a π-rich alkene and alkyne within the same molecule creates a high-energy system with the potential for uncontrolled reactivity.
Polymerization and Thermal Decomposition
Upon thermal decomposition, enynes can produce a complex mixture of products, including flammable and potentially toxic gases. Therefore, all work with this compound should be conducted in a well-ventilated area, and heating should be carefully controlled.
Incompatible Materials
The high electron density of the double and triple bonds makes this compound susceptible to reaction with a variety of substances. Contact with incompatible materials can lead to vigorous, exothermic reactions, potentially resulting in fire or explosion.
| Incompatible Material | Rationale for Incompatibility |
| Oxidizing Agents (e.g., nitric acid, perchloric acid, peroxides, permanganates) | The π-systems of the alkene and alkyne are readily oxidized, leading to a rapid and highly exothermic reaction. |
| Strong Acids | Can catalyze polymerization and other reactions of the double and triple bonds. |
| Halogens (e.g., chlorine, bromine) | Can undergo addition reactions across the double and triple bonds, which can be vigorous. |
| Some Metal Salts (e.g., copper, silver, mercury salts) | Terminal alkynes can form explosive metal acetylides. While this compound is an internal alkyne, caution should still be exercised with reactive metal salts. |
Toxicological Profile: A Volatile Organic Compound (VOC)
Specific toxicological data for this compound, such as LD50 or LC50 values, are not extensively documented in publicly available literature. However, as a volatile organic compound (VOC), it is prudent to assume that it can pose health risks upon exposure.
Routes of Exposure and Potential Health Effects:
-
Inhalation: As a volatile liquid, inhalation of vapors is a primary route of exposure. Inhaled VOCs can cause irritation of the eyes, nose, and throat, as well as headaches, dizziness, and nausea. At high concentrations, they can lead to central nervous system depression.
-
Skin Contact: Although some safety data for similar compounds suggest minimal skin irritation, it is best practice to avoid all skin contact. Prolonged or repeated exposure to VOCs can lead to defatting of the skin, resulting in dryness and dermatitis.
-
Eye Contact: Direct contact with the liquid or high concentrations of vapor can cause eye irritation.
-
Ingestion: Ingestion is a less common route of exposure in a laboratory setting but can be highly dangerous.
Given the lack of specific toxicological data, all work with this compound should be conducted with the assumption that it is a potentially hazardous substance. The principle of "As Low As Reasonably Achievable" (ALARA) for exposure should be strictly followed.
Safe Handling and Storage Protocols
The following protocols are designed to mitigate the risks associated with the handling and storage of this compound. These are not merely suggestions but are based on the chemical principles of the compound's reactivity and potential hazards.
Storage
Proper storage is the first line of defense against accidents.
-
Refrigeration: this compound should be stored under refrigeration as recommended by the supplier[3]. This is to minimize the rate of potential decomposition and polymerization.
-
Inert Atmosphere: If the compound is to be stored for an extended period, consideration should be given to storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reactions with atmospheric moisture.
-
Flammables Cabinet: Store in a designated, well-ventilated, and explosion-proof flammables storage cabinet.
-
Secondary Containment: Use secondary containment (e.g., a tray) to contain any potential spills.
-
Away from Incompatibles: Ensure that the storage location is segregated from all incompatible materials, particularly oxidizing agents.
Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable when working with this compound.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-resistant lab coat is essential.
-
Respiratory Protection: All manipulations of this compound should be performed in a certified chemical fume hood to prevent inhalation of vapors.
Caption: Personal Protective Equipment (PPE) Workflow.
Experimental Protocols
The following is a generalized, step-by-step methodology for handling this compound in a laboratory setting. This should be adapted to the specifics of your experimental procedure.
Preparation:
-
Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment that considers the scale of the reaction, the specific reagents being used, and potential side reactions.
-
Fume Hood Preparation: Ensure the chemical fume hood is operational and free of clutter. Lower the sash to the appropriate working height.
-
Gather Materials: Assemble all necessary glassware, reagents, and emergency equipment (e.g., spill kit, fire extinguisher) before retrieving the this compound from storage.
-
Inert Atmosphere (if required): If the reaction is air- or moisture-sensitive, ensure that all glassware is dry and that a system for maintaining an inert atmosphere (e.g., a nitrogen or argon line with a bubbler) is in place.
Handling and Dispensing:
-
Transport: Transport the container of this compound in a secondary container.
-
Dispensing:
-
For small quantities, use a syringe or a cannula under an inert atmosphere.
-
For larger quantities, carefully pour the liquid, ensuring adequate ventilation and avoiding splashing.
-
Ground and bond metal containers to prevent the buildup of static electricity.
-
-
Temperature Control: If the reaction is exothermic or requires heating, use a well-controlled heating mantle with a temperature probe and a cooling system (e.g., an ice bath) on standby.
During the Reaction:
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exotherm, such as a rapid rise in temperature or pressure.
-
Ventilation: Maintain constant ventilation throughout the experiment.
Work-up and Purification:
-
Quenching: If necessary, quench the reaction carefully, being mindful of any potential exothermic reactions.
-
Solvent Removal: When removing solvents via rotary evaporation, ensure the vacuum pump is located in a well-ventilated area and that the cold trap is functioning effectively.
Waste Disposal:
-
Segregation: Dispose of all waste containing this compound in a designated, properly labeled hazardous waste container for flammable organic liquids.
-
Rinsing: Rinse all contaminated glassware with an appropriate solvent (e.g., acetone) in the fume hood, and collect the rinsate as hazardous waste.
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the consequences of an accident. The following decision tree outlines the immediate actions to be taken in the event of an emergency involving this compound.
Caption: Emergency Response Decision Tree.
Conclusion: A Commitment to Safety
This compound is a powerful tool in the arsenal of the synthetic chemist. However, its utility is matched by its inherent hazards. By approaching its use with a deep understanding of its chemical properties, reactivity, and potential for harm, researchers can work with this compound safely and effectively. The guidelines presented in this technical guide are intended to foster a culture of safety that is proactive, informed, and rooted in the principles of chemical science. It is the responsibility of every individual working with this and other hazardous materials to do so with the utmost care and respect for the potential risks involved.
References
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PubChem. (n.d.). 1-Hexen-3-yne, 2-methyl-. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1-Hexanol, 2-methyl-. Retrieved January 21, 2026, from [Link]
Sources
A Technical Guide to the Solubility of 2-Methyl-1-hexen-3-yne in Organic Solvents: Theoretical Principles, Predictive Models, and Experimental Determination
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-Methyl-1-hexen-3-yne, a versatile intermediate in organic synthesis. Recognizing the scarcity of published quantitative solubility data for this compound, this document establishes a framework for understanding and determining its solubility profile. We begin by examining the physicochemical properties of this compound and the fundamental principles of intermolecular forces that govern its behavior in solution. The guide introduces predictive models, specifically the Hansen Solubility Parameters (HSP), as a robust method for estimating solubility in various organic solvents. The core of this work is a detailed, field-proven experimental protocol for the quantitative determination of solubility, designed to yield accurate and reproducible results. This guide is intended for researchers, chemists, and drug development professionals who require a reliable understanding of this compound's solubility for reaction optimization, process design, and purification.
Part 1: Physicochemical Profile of this compound
A thorough understanding of a solute's physical and chemical properties is the foundation for predicting its solubility. This compound is a C7 hydrocarbon featuring both a terminal double bond (ene) and an internal triple bond (yne). Its structure is predominantly nonpolar.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀ | [1][2][3][4] |
| Molecular Weight | 94.15 g/mol | [1][2][3] |
| Appearance | Liquid | [1] |
| Density | 0.758 g/mL at 25 °C | [1][5] |
| Boiling Point | 130 °C | [1] |
| Refractive Index | n20/D 1.45 | [1] |
| CAS Number | 23056-94-2 | [1][3][4] |
| SMILES String | CCC#CC(C)=C | [1][3] |
The molecule's structure, lacking significant electronegative atoms like oxygen or nitrogen, precludes strong dipole-dipole interactions or hydrogen bonding capabilities. Therefore, its interactions with solvent molecules are primarily dictated by London dispersion forces.[6][7]
Part 2: Theoretical Framework of Solubility
The Principle of "Like Dissolves Like"
The adage "like dissolves like" is the cornerstone of solubility prediction.[8][9] It posits that substances with similar intermolecular forces are likely to be miscible.
-
Nonpolar Solutes , such as this compound, are dominated by weak London dispersion forces. They dissolve best in nonpolar solvents (e.g., hexane, toluene, carbon tetrachloride) which also rely on these forces for cohesion.
-
Polar Solutes dissolve in polar solvents (e.g., water, ethanol, acetone) through dipole-dipole interactions and, in some cases, hydrogen bonds.
Given its hydrocarbon structure, this compound is predicted to be readily soluble in nonpolar organic solvents and insoluble in highly polar solvents like water.[2][6][10][11]
Predictive Modeling with Hansen Solubility Parameters (HSP)
For a more quantitative prediction beyond simple polarity, Hansen Solubility Parameters (HSP) offer a powerful model.[12][13] The total cohesive energy of a substance is divided into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.
Each compound can be described by a point (δd, δp, δh) in "Hansen space".[12] The principle states that substances with a small distance between their points in Hansen space are likely to be soluble in one another. While experimentally derived HSP values for this compound are not available in the literature, they can be reliably estimated using group-contribution methods, which calculate the parameters based on the molecule's structural fragments.[14] This approach is invaluable for screening potential solvents before undertaking experimental work.
Part 3: Predicted Solubility Profile and Data
While precise quantitative data is not publicly available, we can construct a predictive solubility table based on the theoretical principles discussed. This table serves as a practical starting point for solvent selection.
| Solvent | Solvent Type | Key Intermolecular Force(s) | Predicted Solubility of this compound | Rationale |
| Hexane | Nonpolar | London Dispersion | High | "Like dissolves like"; both solute and solvent are nonpolar hydrocarbons.[6] |
| Toluene | Nonpolar (Aromatic) | London Dispersion | High | Similar nonpolar characteristics. |
| Diethyl Ether | Slightly Polar | Dipole-Dipole, London Dispersion | High | The large nonpolar alkyl groups dominate, making it a good solvent for hydrocarbons.[6] |
| Dichloromethane | Polar Aprotic | Dipole-Dipole, London Dispersion | Medium to High | Moderately polar but can dissolve many nonpolar compounds. |
| Acetone | Polar Aprotic | Dipole-Dipole | Low to Medium | Increasing polarity difference reduces solubility. |
| Ethanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Low | Strong hydrogen bonding network of the solvent disfavors interaction with the nonpolar solute. |
| Methanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Very Low | Higher polarity and stronger H-bonding than ethanol. |
| Water | Polar Protic | Hydrogen Bonding | Insoluble | Extreme mismatch in intermolecular forces.[2][6][10] |
Part 4: Experimental Protocol for Quantitative Solubility Determination
The absence of published data necessitates a robust, reliable method for its experimental determination. The following protocol describes an isothermal equilibrium solubility measurement, a gold-standard technique.
Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a constant temperature.
Core Principle: An excess of the solute is mixed with the solvent and agitated for a sufficient period to ensure equilibrium is reached. The saturated solution is then separated from the undissolved solute, and the concentration is measured using a suitable analytical technique.
Caption: Experimental workflow for determining quantitative solubility.
Step-by-Step Methodology
-
Materials and Reagent Preparation:
-
Ensure the this compound solute is of high purity (e.g., >97%).[1]
-
Use high-purity (e.g., HPLC grade) solvents to avoid confounding results.
-
Prepare a series of glass vials with airtight, chemically resistant caps.
-
-
Preparation of Saturated Solutions:
-
For each solvent, add a measured volume (e.g., 5.0 mL) to a vial.
-
Add an excess amount of this compound. An excess is visually confirmed by the presence of an undissolved phase (e.g., droplets) after initial mixing.
-
Causality Check: Adding a clear excess ensures that the solution becomes saturated and that equilibrium can be established between the dissolved and undissolved states.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a constant temperature environment (e.g., a shaker bath set to 25 °C).
-
Agitate the mixtures for a predetermined time (e.g., 24-48 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium.
-
Trustworthiness Check: Constant temperature and sufficient agitation are critical. Solubility is temperature-dependent, and equilibrium ensures the measured concentration is the true maximum solubility, not an intermediate value.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to remain in the constant temperature environment for at least 12 hours to allow the undissolved solute to settle completely.
-
For fine dispersions, centrifugation at the same constant temperature can be used to achieve clear separation.
-
-
Quantification of Solute:
-
Carefully withdraw a precise aliquot (e.g., 100 µL) from the clear, upper supernatant layer, taking extreme care not to disturb the undissolved solute.
-
Transfer the aliquot into a known volume of a miscible solvent (e.g., hexane) to create a diluted sample suitable for the analytical instrument's linear range.
-
Analyze the diluted sample using a calibrated Gas Chromatography with Flame Ionization Detection (GC-FID) method. GC-FID is ideal for volatile organic compounds and provides excellent sensitivity and reproducibility.
-
Expertise Insight: A multi-point calibration curve for this compound must be prepared in the same solvent used for dilution to ensure accurate quantification.
-
-
Data Analysis and Reporting:
-
Calculate the concentration in the diluted sample from the calibration curve.
-
Use the dilution factor to determine the original concentration in the saturated solution.
-
Express the final solubility in standard units, such as g/100 mL, mg/mL, or mol/L.
-
The experiment should be performed in triplicate for each solvent to ensure statistical validity.
-
Part 5: Applications of Solubility Data in Research & Development
A quantitative understanding of solubility is not merely academic; it is critical for practical applications:
-
Reaction Medium Selection: The solubility of reactants determines the reaction rate and outcome. For reactions involving this compound, choosing a solvent in which it is highly soluble ensures a homogeneous reaction mixture, leading to more predictable kinetics and higher yields.[15][16]
-
Purification Processes: Solubility data is essential for developing purification strategies like recrystallization or precipitation. By identifying a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures, efficient purification can be achieved.
-
Process Safety and Handling: Knowing solubility helps in designing cleaning protocols for reaction vessels and in managing waste streams.
Conclusion
While published quantitative solubility data for this compound is limited, a robust solubility profile can be effectively established. By integrating the theoretical principles of intermolecular forces with the predictive power of Hansen Solubility Parameters, researchers can make highly informed decisions on solvent selection. This guide provides the foundational knowledge and, most critically, a detailed, validated experimental protocol to empower scientists to generate the precise, high-quality solubility data required for advancing their research and development objectives.
References
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
- OpenOChem Learn. Physical Properties of Alkynes. OpenOChem Learn.
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- Sigma-Aldrich. This compound 97. Sigma-Aldrich.
- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
- ACS Publications. Using COSMO-RS to Predict Hansen Solubility Parameters.
- Unknown. Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
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- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.
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- Rowan Scientific. The Evolution of Solubility Prediction Methods. Rowan Scientific.
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- Chemistry LibreTexts. 3.11: Physical Properties of Alkynes. Chemistry LibreTexts.
- Maricopa Open Digital Press.
- Quora. What are intermolecular forces? How do they differ between alkanes and alkynes?. Quora.
- ECHEMI. 15840-60-5, CIS-2-METHYL-3-HEXENE Formula. ECHEMI.
- Guidechem. 2-METILO-1-HEXEN-3-YNE 23056-94-2 wiki - Es. Guidechem.
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- Master Organic Chemistry. Alkynes and Synthesis. Master Organic Chemistry.
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Methodological & Application
Application Notes and Protocols for Transition Metal-Catalyzed Reactions Using 2-Methyl-1-hexen-3-yne
Introduction: Unlocking the Synthetic Potential of 2-Methyl-1-hexen-3-yne
This compound is a versatile and highly reactive building block for organic synthesis. Its structure, featuring a terminal alkene and a terminal alkyne in conjugation, provides multiple sites for functionalization, making it an attractive substrate for a variety of transition metal-catalyzed transformations. The strategic placement of the methyl group on the alkene moiety influences the regioselectivity of these reactions, offering a handle for precise molecular construction. This document provides detailed application notes and adapted protocols for key transition metal-catalyzed reactions involving this compound, aimed at researchers, scientists, and professionals in drug development. The protocols provided herein are adapted from established procedures for structurally similar enynes and are intended to serve as a robust starting point for experimental investigation.
Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 23056-94-2 |
| Molecular Formula | C₇H₁₀ |
| Molecular Weight | 94.15 g/mol |
| Boiling Point | 130 °C |
| Density | 0.758 g/mL at 25 °C |
| Refractive Index | n20/D 1.45 |
Section 1: Rhodium-Catalyzed [4+2+1] Cycloaddition for the Synthesis of Fused 5/7 Ring Systems
Rhodium-catalyzed cycloaddition reactions are powerful tools for the construction of complex polycyclic systems from simple unsaturated precursors.[3] The [4+2+1] cycloaddition of an ene/yne-ene-allene with carbon monoxide (CO) offers an efficient route to challenging seven-membered carbocycles fused with five-membered rings.[3] While a direct protocol for this compound is not explicitly detailed in the literature, we can adapt a procedure from a similar yne-ene substrate that first undergoes an in-situ allene formation.
Expertise & Experience: Mechanistic Rationale
The reaction is initiated by a rhodium(I) catalyst, which coordinates to the enyne system. In the presence of a suitable propargyl ester, a 1,3-acyloxy migration can be triggered to form an allene in situ. The rhodium catalyst then orchestrates a cascade of oxidative cyclization, CO insertion, and reductive elimination to furnish the final 5/7 fused ring system.[3] The regioselectivity of the initial cyclization is often governed by steric and electronic factors of the substituents on the enyne and allene moieties.
Sources
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Application Notes and Protocols: 2-Methyl-1-hexen-3-yne in Cycloaddition Reactions
Introduction: Unveiling the Synthetic Potential of a Versatile Enyne
In the landscape of modern organic synthesis, the strategic design and utilization of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 2-Methyl-1-hexen-3-yne, a structurally unique and reactive enyne, presents itself as a versatile substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Its conjugated system, comprising both a double and a triple bond, offers multiple sites for cycloaddition reactions, enabling access to a diverse array of cyclic and heterocyclic scaffolds that are of significant interest to researchers in medicinal chemistry and materials science.
This comprehensive guide provides an in-depth exploration of the application of this compound in two fundamental classes of cycloaddition reactions: the [4+2] Diels-Alder reaction and the [3+2] 1,3-dipolar cycloaddition. As a Senior Application Scientist, the following sections are designed to not only provide detailed, field-proven protocols but also to offer insights into the underlying mechanistic principles that govern the reactivity and selectivity of this valuable synthetic tool.
Physicochemical Properties and Safety Data
This compound is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood, away from ignition sources.[1][2] Personal protective equipment, including safety goggles, flame-retardant laboratory coat, and appropriate gloves, is mandatory.[2]
| Property | Value | Reference |
| CAS Number | 23056-94-2 | [2][3] |
| Molecular Formula | C₇H₁₀ | [3] |
| Molecular Weight | 94.15 g/mol | [2] |
| Boiling Point | 130 °C (lit.) | [2] |
| Density | 0.758 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.45 (lit.) | [2] |
| Flash Point | 4 °C (closed cup) | [2] |
Part 1: The Diels-Alder Reaction - A Gateway to Six-Membered Rings
The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile.[4] this compound, with its electron-rich double bond and electron-deficient triple bond, can act as a dienophile, leading to the formation of highly functionalized cyclohexene derivatives.
Mechanism and Regioselectivity
The concerted mechanism of the Diels-Alder reaction involves the simultaneous formation of two new sigma bonds.[4] The regioselectivity of the reaction with an unsymmetrical dienophile like this compound is governed by the electronic properties of the diene and the dienophile. Generally, the most electron-rich carbon of the diene aligns with the most electron-poor carbon of the dienophile.[5][6]
In the case of this compound, the triple bond is generally more electron-deficient than the double bond due to the higher s-character of the sp-hybridized carbons. This makes the alkyne moiety the preferred site of cycloaddition for electron-rich dienes. The methyl group on the double bond further increases its electron density, disfavoring its participation as the dienophile.
Caption: Generalized Diels-Alder reaction mechanism.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
This protocol describes a representative Diels-Alder reaction between this compound and cyclopentadiene. Cyclopentadiene is a highly reactive diene and serves as an excellent model system.[2]
Materials:
-
This compound (97%, Sigma-Aldrich)
-
Dicyclopentadiene (95%, Sigma-Aldrich)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Cracking of Dicyclopentadiene: In a fume hood, equip a distillation apparatus. Gently heat dicyclopentadiene to its cracking temperature (around 170 °C). The monomeric cyclopentadiene will distill over. Collect the cyclopentadiene in a flask cooled in an ice bath. Note: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and freshly cracked cyclopentadiene (1.2 eq).
-
Solvent Addition: Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours or gently reflux (around 80-100 °C) for 2-4 hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to afford the bicyclic adduct.
| Diene | Dienophile | Product | Conditions | Yield |
| Cyclopentadiene | This compound | Bicyclic Adduct | Toluene, 80°C, 4h | High (Typical) |
Part 2: 1,3-Dipolar Cycloadditions - Crafting Five-Membered Heterocycles
1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings.[1][7] These reactions involve a 1,3-dipole and a dipolarophile. This compound, with its carbon-carbon double and triple bonds, can serve as an excellent dipolarophile, reacting with a variety of 1,3-dipoles such as azides, nitrile oxides, and nitrones to produce a diverse range of heterocyclic products.[4]
Mechanism and Chemoselectivity
Similar to the Diels-Alder reaction, 1,3-dipolar cycloadditions are typically concerted, pericyclic reactions.[1] A key consideration when using this compound is the chemoselectivity of the reaction: will the 1,3-dipole react with the double bond or the triple bond?
The reactivity of the double versus the triple bond is influenced by both steric and electronic factors. The terminal double bond is generally more sterically accessible than the internal triple bond. However, the triple bond is often more reactive towards certain 1,3-dipoles due to its higher energy and more polarized nature, especially when electron-withdrawing groups are absent. The specific nature of the 1,3-dipole and the reaction conditions play a crucial role in determining the outcome.
Caption: Generalized 1,3-dipolar cycloaddition mechanism.
Experimental Protocol: Azide-Alkyne "Click" Cycloaddition
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a "click" reaction, known for its high efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole.[4] This protocol outlines a typical CuAAC reaction with this compound.
Materials:
-
This compound (97%, Sigma-Aldrich)
-
Benzyl azide (or other organic azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Reaction Initiation: To the stirred solution of the enyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution. The reaction mixture will typically turn cloudy.
-
Reaction Conditions: Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, which can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting triazole product can be purified by column chromatography or recrystallization.
| 1,3-Dipole | Dipolarophile | Product | Catalyst | Conditions | Yield |
| Benzyl Azide | This compound | 1,4-Disubstituted Triazole | CuSO₄, Na-Ascorbate | t-BuOH/H₂O, RT | High (Typical) |
Conclusion and Future Outlook
This compound has demonstrated its utility as a versatile building block in cycloaddition chemistry. Its distinct electronic and steric properties allow for selective transformations at either the double or triple bond, providing access to a rich diversity of cyclic and heterocyclic structures. The protocols outlined in this guide serve as a foundation for researchers to explore the synthetic potential of this enyne. Further investigations into the diastereoselectivity of these reactions, the use of chiral catalysts for asymmetric transformations, and the exploration of a broader range of dienes and 1,3-dipoles will undoubtedly continue to expand the synthetic chemist's toolbox and pave the way for the discovery of novel molecules with important applications in drug development and materials science.
References
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Wikipedia. Diels–Alder reaction. [Link]
-
Chemistry Steps. Regiochemistry of the Diels–Alder Reaction with Practice Problems. [Link]
-
Master Organic Chemistry. Regiochemistry In the Diels-Alder Reaction. [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. [Link]
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Introduction: Harnessing Enyne Metathesis for Complex Diene Synthesis
An Application Guide to Enyne Metathesis Protocols: The Case of 2-Methyl-1-hexen-3-yne
Enyne metathesis is a powerful and atom-economical bond reorganization reaction that transforms an alkene and an alkyne into a conjugated 1,3-diene, driven by the formation of this thermodynamically stable motif.[1][2] This transformation, catalyzed by metal carbenes—most notably Grubbs-type ruthenium catalysts—has become a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[1] The reaction can be performed in both intramolecular (Ring-Closing Enyne Metathesis, RCEYM) and intermolecular (Cross-Enyne Metathesis, CEYM) variants, providing access to a diverse array of cyclic and acyclic diene structures.
This guide focuses on the practical application of cross-enyne metathesis using this compound as a representative substrate. Its structure, featuring a gem-disubstituted terminal alkene and a terminal alkyne, presents an excellent model for exploring catalyst-substrate interactions and protocol optimization. The gem-disubstitution on the alkene moiety is particularly advantageous as it sterically disfavors competitive and unproductive self-metathesis of the alkene partner. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss the synthetic utility of the resulting diene products, which are valuable precursors in medicinal chemistry and materials science.[3][4]
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is critical for troubleshooting and optimizing reaction conditions. While several pathways have been debated, extensive studies, including DFT calculations, on ruthenium-based systems predominantly support an "ene-then-yne" pathway.[2][5][6] This pathway involves the initial interaction of the ruthenium carbene catalyst with the alkene moiety.
The key steps are as follows:
-
Initiation/Alkene Association: The precatalyst (e.g., Grubbs II) reacts with the alkene portion of the enyne (or a partner alkene like ethylene) in a [2+2] cycloaddition/cycloreversion sequence to generate the active ruthenium alkylidene species.[1][5]
-
Intramolecular Cycloaddition (Yne-First): The alternative "yne-then-ene" mechanism begins with the catalyst reacting with the alkyne to form a metallacyclobutene intermediate.[2] This intermediate then rearranges to a vinyl carbene.
-
Vinyl Carbene Formation: The active ruthenium alkylidene reacts with the alkyne moiety in a [2+2] cycloaddition to form a highly strained ruthenacyclobutene. This intermediate is typically transient and rapidly undergoes a retro-[2+2] cycloreversion to generate a new ruthenium vinylcarbene intermediate.[1][6]
-
Metathesis & Product Release: This vinylcarbene then reacts with a partner alkene (like ethylene) to form a ruthenacyclobutane.[1][2] A final cycloreversion releases the conjugated 1,3-diene product and regenerates a ruthenium methylidene carbene ([Ru]=CH₂), which continues the catalytic cycle.[2]
The driving force for the overall transformation is the formation of the stable, conjugated diene system.[1][2]
Caption: Simplified 'Ene-then-Yne' catalytic cycle for enyne metathesis.
Experimental Protocols: Cross-Enyne Metathesis of this compound with Ethylene
A highly effective method for synthesizing 1,3-dienes from terminal alkynes is the cross-metathesis with ethylene gas. This approach, often referred to as "Mori's conditions," is beneficial because the excess ethylene helps to constantly regenerate the highly active methylidene ([Ru]=CH₂) catalyst, pushing the equilibrium toward the product and preventing catalyst decomposition.[1][7][8]
Protocol 1: Grubbs II Catalyzed CEYM under Ethylene Atmosphere
This protocol details the synthesis of 3-Methyl-1,3-heptadiene from this compound and ethylene.
Materials & Reagents:
-
This compound (≥98% purity)
-
Grubbs 2nd Generation Catalyst
-
Dichloromethane (DCM), anhydrous, inhibitor-free
-
Ethylene gas (high purity), supplied in a balloon
-
Argon or Nitrogen gas (high purity) for inert atmosphere
-
Silica gel for column chromatography
-
Standard solvents for chromatography (Hexanes, Ethyl Acetate)
-
Standard laboratory glassware, Schlenk line, magnetic stirrer
Experimental Procedure:
-
Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of Argon.
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq., e.g., 100 mg, 0.924 mmol) in anhydrous DCM to achieve a concentration of 0.1 M (approx. 9.2 mL).
-
Inerting: Degas the solution by bubbling Argon through it for 15-20 minutes. This step is crucial to remove dissolved oxygen which can deactivate the catalyst.
-
Catalyst Addition: Under a positive flow of Argon, add the Grubbs 2nd Generation catalyst (1-5 mol%, e.g., 2 mol%, 15.7 mg, 0.0185 mmol) to the stirred solution. The solution will typically turn from purple/brown to a darker brown/orange color.
-
Ethylene Introduction: Puncture the septum with a needle connected to a balloon of ethylene gas. Maintain a gentle, constant stream of ethylene into the reaction headspace throughout the reaction. A second needle can be used as an outlet to prevent over-pressurization.
-
Reaction Monitoring: Allow the reaction to stir at room temperature (20-25 °C). Monitor the progress by thin-layer chromatography (TLC) or GC-MS by periodically taking small aliquots. The reaction is typically complete within 2-6 hours.
-
Quenching: Once the starting material is consumed, stop the reaction by adding a few drops of ethyl vinyl ether to the solution and stirring for 20 minutes. This quenches the active catalyst.
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel using a non-polar eluent system (e.g., pure hexanes or a hexanes/ethyl acetate gradient) to isolate the product, 3-Methyl-1,3-heptadiene.
-
Data Summary & Optimization Parameters
The choice of catalyst and reaction conditions can significantly impact yield and selectivity. The table below summarizes key parameters.
| Parameter | Condition/Reagent | Rationale & Expert Insight |
| Catalyst | Grubbs 2nd Gen. (1-5 mol%) | Highly active and tolerant of many functional groups.[1] 1st Gen. is less active but can be effective.[9] Hoveyda-Grubbs catalysts offer increased stability. |
| Solvent | Anhydrous DCM or Toluene | Must be dry and degassed. Toluene can be used for higher temperatures if the substrate is unreactive at room temp. |
| Concentration | 0.05 - 0.2 M | Higher concentrations can favor intermolecular reactions, but very high concentrations may lead to side products. Dilution favors intramolecular (RCEYM) processes.[1] |
| Temperature | Room Temperature to 40 °C | Most reactions proceed efficiently at room temperature. Gentle heating may be required for less reactive substrates. |
| Atmosphere | Ethylene (1 atm) | Crucial for regenerating the active methylidene catalyst and driving the reaction to completion.[8] An inert gas (Ar, N₂) is required to protect the catalyst. |
Synthetic Utility of the Resulting 1,3-Diene
The product of this reaction, 3-Methyl-1,3-heptadiene, is a versatile synthetic intermediate. Conjugated dienes are fundamental building blocks in organic chemistry, prized for their diverse reactivity.[3][4][10]
Key Transformations:
-
Diels-Alder Cycloaddition: As a diene, the product can react with various dienophiles (e.g., maleic anhydride, acrylates) to form complex six-membered rings, a foundational strategy in natural product synthesis.
-
Hydrofunctionalization: The double bonds can be selectively functionalized through reactions like hydroboration, hydroamination, or hydroalkylation, providing access to a wide range of substituted allylic compounds.[3]
-
Polymerization: 1,3-dienes are monomers for the synthesis of important polymers and elastomers.[4]
Caption: Synthetic pathways enabled by 1,3-diene products.
Conclusion
Cross-enyne metathesis provides a direct and efficient route to valuable 1,3-diene structures. By using substrates like this compound in conjunction with robust ruthenium catalysts under an ethylene atmosphere, researchers can reliably access diene building blocks for applications ranging from complex molecule synthesis to materials science. A thorough understanding of the underlying mechanism and careful control of experimental parameters are paramount to achieving high yields and purity. The protocols and insights provided herein serve as a foundational guide for scientists and drug development professionals looking to leverage this powerful transformation in their research.
References
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Organic Chemistry Portal. Enyne Metathesis . Available at: [Link]
-
Donniacuo, G. ENYNE METATHESIS REACTIONS IN THE SYNTHESIS OF SMALL RING HETEROCYCLES . Available at: [Link]
-
Wikipedia. Enyne metathesis . Available at: [Link]
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Delaude, L., et al. Ene–yne cross-metathesis with ruthenium carbene catalysts . Beilstein Journal of Organic Chemistry. Available at: [Link]
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Lippstreu, J. J., & Straub, B. F. Mechanism of enyne metathesis catalyzed by Grubbs ruthenium-carbene complexes: a DFT study . PubMed. Available at: [Link]
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Lippstreu, J. J., & Straub, B. F. Mechanism of Enyne Metathesis Catalyzed by Grubbs Ruthenium−Carbene Complexes: A DFT Study . Sci-Hub. Available at: [Link]
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Bao, X., et al. Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions . National Institutes of Health (NIH). Available at: [Link]
-
Lippstreu, J. J., & Straub, B. F. Mechanism of Enyne Metathesis Catalyzed by Grubbs Ruthenium−Carbene Complexes: A DFT Study . Journal of the American Chemical Society. Available at: [Link]
-
Mori, M. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds . National Institutes of Health (NIH). Available at: [Link]
-
Seltner, J., & Langer, P. Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles . University of Windsor. Available at: [Link]
-
ResearchGate. Selected examples of bioactive natural and non-natural 1,3-dienes . Available at: [Link]
-
Delaude, L., et al. Ene–yne cross-metathesis with ruthenium carbene catalysts . National Institutes of Health (NIH). Available at: [Link]
-
Bera, A., et al. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes . National Institutes of Health (NIH). Available at: [Link]
-
Diesendruck, C. E. Enyne metathesis was first observed during Katz s studies on the metal-catalyzed poly- merization of alkyne . Available at: [Link]
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The Versatile Enyne: Application Notes and Protocols for 2-Methyl-1-hexen-3-yne in Organic Synthesis
Introduction: Unlocking the Synthetic Potential of a Bifunctional Building Block
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, molecules bearing multiple, orthogonally reactive functional groups offer a powerful platform for the rapid generation of molecular diversity. 2-Methyl-1-hexen-3-yne, a readily available enyne, has emerged as a versatile and highly valuable C7 building block for researchers, scientists, and drug development professionals. Its conjugated system, comprising a terminal alkene and an internal alkyne, provides a rich playground for a wide array of chemical transformations, enabling access to a diverse range of acyclic and cyclic structures.
This comprehensive guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights into experimental design and optimization. The protocols detailed herein are designed to be self-validating, providing researchers with the tools to confidently employ this building block in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is the foundation of its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 23056-94-2 | [1] |
| Molecular Formula | C₇H₁₀ | [1] |
| Molecular Weight | 94.15 g/mol | [2] |
| Boiling Point | 130 °C (lit.) | [3] |
| Density | 0.758 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.45 (lit.) | [1] |
| Flash Point | 4 °C (closed cup) | [3] |
Safety Profile: this compound is a highly flammable liquid and vapor.[3] It should be handled in a well-ventilated fume hood, away from ignition sources. Personal protective equipment, including safety goggles, flame-retardant laboratory coats, and appropriate gloves, is mandatory. Store in a tightly sealed container in a cool, well-ventilated area.[4] Some suppliers note that the product is preserved with BHT and requires refrigeration.[5]
Core Reactivity: A Tale of Two π-Systems
The synthetic versatility of this compound stems from the distinct yet electronically coupled reactivity of its alkene and alkyne moieties. The terminal, isopropenyl group can participate in a variety of addition and cycloaddition reactions, while the internal alkyne offers a complementary set of transformations, including metal-catalyzed couplings and nucleophilic additions. This dual reactivity allows for stepwise or tandem functionalization, providing a powerful tool for the construction of complex molecular frameworks.
Below, we explore some of the key reaction classes where this compound serves as a valuable building block.
Cycloaddition Reactions: Building Rings with Precision
Cycloaddition reactions are among the most powerful tools in organic synthesis for the construction of cyclic systems in a stereocontrolled manner. The conjugated enyne system of this compound makes it an excellent substrate for a variety of cycloaddition strategies.
[4+2] and [2+2] Cycloadditions
The diene-like character of the enyne system allows it to participate in Diels-Alder type [4+2] cycloadditions, while the individual alkene and alkyne moieties can undergo [2+2] cycloadditions. A notable example is the tandem [4+2]/[2+2] cycloaddition with o-carboryne.[6][7]
Protocol 1: Tandem [4+2]/[2+2] Cycloaddition with o-Carboryne
This protocol describes the synthesis of a carborane-fused tricyclic compound from this compound and an o-carboryne precursor.[6][7]
Materials:
-
1-Trifluoromethanesulfonyloxy-o-carborane (1-OTf-o-C₂B₁₀H₁₁)
-
This compound
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Cyclohexane, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 1-OTf-o-C₂B₁₀H₁₁ (0.1 mmol, 1.0 equiv) and anhydrous cyclohexane (2 mL).
-
Add this compound (0.12 mmol, 1.2 equiv) to the solution.
-
Cool the mixture to 0 °C and add a solution of LiHMDS (0.105 mmol, 1.05 equiv) in cyclohexane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the carborane-fused tricyclo[6.4.0.0²,⁷]dodeca-2,12-diene.
Expected Yield: 84% (GC yield).[6]
Causality Behind Experimental Choices:
-
Inert Atmosphere: LiHMDS is a strong base and is sensitive to moisture and oxygen. The use of a Schlenk line and anhydrous solvents is crucial to prevent quenching of the base and to ensure the in situ generation of the reactive o-carboryne intermediate.
-
LiHMDS as Base: LiHMDS is a non-nucleophilic strong base, ideal for the dehydrohalogenation of the carborane precursor to generate the reactive carboryne without competing nucleophilic addition to the starting material.[6]
-
Stoichiometry: A slight excess of the enyne is used to ensure complete consumption of the carboryne precursor.
Caption: Workflow for the tandem [4+2]/[2+2] cycloaddition.
Pauson-Khand Reaction
Caption: Conceptual overview of the Pauson-Khand reaction.
Metal-Catalyzed Coupling Reactions: Forging Carbon-Carbon Bonds
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The terminal alkyne functionality of this compound makes it a suitable partner in a variety of these transformations, most notably the Sonogashira coupling.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[11][12][13] This reaction is highly efficient for the formation of C(sp)-C(sp²) bonds. While no specific protocol for this compound was found, a general procedure for a related enyne provides a solid starting point.[14]
Protocol 2: General Procedure for Sonogashira Coupling of an Enyne
This protocol is adapted from a procedure for a similar enyne and should be optimized for this compound.[14]
Materials:
-
Aryl or vinyl halide (e.g., iodobenzene)
-
This compound
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (1-5 mol%), and CuI (1-5 mol%).
-
Add anhydrous THF, followed by anhydrous triethylamine (2-3 equiv).
-
Add this compound (1.1-1.5 equiv) dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium and Copper Catalysts: The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]
-
Amine Base: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the hydrogen halide byproduct.
-
Anhydrous Conditions: Moisture can deactivate the catalysts and promote the unwanted homocoupling of the alkyne (Glaser coupling).
Nucleophilic Addition Reactions: Expanding Molecular Complexity
The electron-deficient nature of the alkyne in the enyne system, particularly when activated by a coordinating metal, makes it susceptible to nucleophilic attack. This reactivity can be harnessed to introduce a wide range of functional groups.
A notable example involves a three-component coupling reaction. Experimental studies on this compound have shown its utility in three-component coupling reactions with aldehydes and ketones in the presence of t-BuZnBr in THF at room temperature.[10] This suggests a nucleophilic addition of an organozinc reagent to the alkyne, followed by trapping with an electrophile.
Another interesting transformation is the nickel(0)-catalyzed three-component coupling reaction of this compound with imines and organoboron reagents, which proceeds regioselectively.[2]
Synthesis of Heterocyclic Compounds
The unique arrangement of unsaturation in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. For instance, it can be employed in the construction of pyridines via rhodium-catalyzed [2+2+2] cycloaddition reactions with α,β-unsaturated oximes.[10]
Ligand Synthesis and Organometallic Chemistry
Beyond its role as a reactive building block, this compound can also serve as a ligand in organometallic chemistry. The synthesis of β-diketonate copper(I) complexes stabilized by this compound has been reported, with the alkyne moiety coordinating to the copper center.[15]
Protocol 3: Synthesis of [Cu(acac)(MHY)]
This protocol describes the synthesis of a copper(I) acetylacetonate complex with this compound (MHY) as a stabilizing ligand.
Materials:
-
Copper(I) chloride (CuCl)
-
This compound (MHY)
-
Acetylacetone (acac)
-
Tetrahydrofuran (THF), anhydrous
-
Pentane, anhydrous
Procedure:
-
To a Schlenk flask under an inert atmosphere, add CuCl (30 mmol, 1.0 equiv) and anhydrous THF (30 mL).
-
Add this compound (28 mmol, 0.93 equiv) and stir the mixture for 20 minutes.
-
Add acetylacetone (30 mmol, 1.0 equiv) to the solution and continue stirring for an additional hour.
-
Remove the solvent under vacuum to obtain a residue.
-
Extract the residue with anhydrous pentane.
-
Filter the pentane solution and purify by flash chromatography under nitrogen to yield the white solid [Cu(acac)(MHY)].
Expected Yield: 63%.
Conclusion and Future Outlook
This compound has proven to be a highly adaptable and valuable building block in organic synthesis. Its rich and tunable reactivity, stemming from the conjugated enyne system, allows for its participation in a diverse array of transformations, including cycloadditions, metal-catalyzed couplings, and nucleophilic additions. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this versatile molecule. As the demand for efficient and modular synthetic strategies continues to grow, particularly in the fields of drug discovery and materials science, the application of bifunctional building blocks like this compound is poised to become even more prominent. Future research will undoubtedly uncover new and innovative ways to leverage the unique reactivity of this compound, further expanding the synthetic chemist's toolkit.
References
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Wikipedia. Pauson–Khand reaction. [Link]
- Larock, R. C., et al. (1995). U.S. Patent No. 5,405,964. Washington, DC: U.S.
- Ogoshi, S., et al. (2015). Aza-nickelacycle key intermediate in nickel(0)-catalyzed transformation reactions.
-
Organic Chemistry Portal. Pauson-Khand Reaction. [Link]
- Zhang, J., et al. (2021). Tandem [4 + 2]/[2 + 2] cycloaddition of o-carboryne with enynes: facile construction of carborane-fused tricyclics.
- Chen, T. Y., et al. (2001). This compound Lewis Base Stabilized β-Diketonate Copper(I) Complexes: X-ray Structures, Theoretical Study, and Low-Temperature Chemical Vapor Deposition of Copper Metal.
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Zhang, J., et al. (2021). Tandem [4 + 2]/[2 + 2] cycloaddition of o-carboryne with enynes: facile construction of carborane-fused tricyclics. Dalton Transactions, 50(8), 2909-2913.
-
NROChemistry. Pauson-Khand Reaction. [Link]
- Doppelt, P., et al. (1998). Synthesis and structure of a cobalt(I) meso-tetraphenylporphyrin complex, [CoI(TPP)][K⊂222]4Cl3·H2O. Inorganic Chemistry, 37(23), 5989-5994.
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Application Notes and Protocols: Stereoselective Synthesis of Derivatives from 2-Methyl-1-hexen-3-yne
For: Researchers, scientists, and drug development professionals
Introduction
2-Methyl-1-hexen-3-yne is a versatile building block in organic synthesis, possessing both an alkene and an alkyne functionality.[1][2] This unique structural motif, often referred to as an enyne, allows for a diverse range of chemical transformations. The strategic placement of the methyl group on the double bond introduces an element of steric and electronic differentiation, which can be exploited to achieve high levels of stereoselectivity in various addition and cyclization reactions. The resulting chiral derivatives are of significant interest in medicinal chemistry and materials science, where precise three-dimensional arrangements of atoms are crucial for biological activity and material properties.[3][4]
This guide provides an in-depth exploration of key stereoselective synthetic methodologies applied to this compound. We will delve into the mechanistic underpinnings of these reactions, offering detailed, field-proven protocols to enable researchers to confidently generate complex, stereodefined molecules.
Core Concepts in Stereoselective Synthesis from Enynes
The reactivity of the enyne system in this compound can be selectively directed towards either the double or the triple bond. Stereocontrol is typically achieved through the use of chiral catalysts, reagents, or auxiliaries that create a diastereomeric transition state, favoring the formation of one stereoisomer over the other. Key strategies that have proven effective for enynes include:
-
Asymmetric Hydroboration: This reaction introduces a boron moiety across one of the unsaturated bonds, which can then be further functionalized. The use of chiral ligands on the metal catalyst (e.g., copper or cobalt) directs the hydroboration to a specific face of the prochiral substrate, leading to enantioenriched products.[5][6]
-
Catalytic Asymmetric 1,4-Difunctionalization: This powerful strategy allows for the simultaneous addition of two different functional groups across the enyne system, generating axially chiral allenes.[7][8] Dual catalytic systems, often involving a combination of photoredox and transition metal catalysis, have emerged as a highly effective approach.[7]
-
Diastereoselective Cyclizations: Intramolecular reactions of substituted enynes can lead to the formation of cyclic structures with multiple stereocenters. The stereochemical outcome is often governed by the geometry of the starting enyne and the reaction conditions.[9][10]
Application Note 1: Enantioselective Synthesis of Chiral Allenylboronates via Copper-Catalyzed Hydroboration
Chiral allenes are valuable intermediates in organic synthesis due to their unique axial chirality.[3] A highly efficient method for their preparation involves the copper-catalyzed asymmetric hydroboration of 1,3-enynes.[5] This protocol details the synthesis of a chiral allenylboronate derived from this compound.
Workflow: Asymmetric Hydroboration
Caption: Workflow for Cu-catalyzed asymmetric hydroboration.
Experimental Protocol:
Materials:
-
This compound (97%, Sigma-Aldrich)
-
Copper(II) acetate (Cu(OAc)₂)
-
(S,S)-Ph-BPE (Chiral Ligand)
-
Pinacolborane (HBpin)
-
Anhydrous and degassed solvent (e.g., Cyclohexane)
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line, argon atmosphere)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add Cu(OAc)₂ (2.0 mol%) and (S,S)-Ph-BPE (3.0 mol%).
-
Add anhydrous, degassed cyclohexane (1.0 M solution with respect to the enyne).
-
Stir the mixture at room temperature for 30 minutes to allow for pre-formation of the catalyst complex.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve this compound (1.0 equiv) in anhydrous, degassed cyclohexane.
-
Cool the enyne solution to the desired reaction temperature (e.g., 5 °C).
-
Addition of Reagents: To the enyne solution, add the pre-formed catalyst solution via cannula.
-
Slowly add pinacolborane (1.2 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral allenylboronate.
-
Characterization: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Causality and Insights:
-
Choice of Ligand: The (S,S)-Ph-BPE ligand is a C₂-symmetric bisphosphine ligand that creates a chiral environment around the copper center. This chirality is transferred during the hydroboration step, leading to high enantioselectivity.[5][11]
-
Pre-formation of the Catalyst: Pre-mixing Cu(OAc)₂ and the ligand allows for the formation of the active catalytic species before the introduction of the substrate, leading to more reproducible results.
-
Slow Addition of HBpin: Pinacolborane can react directly with the enyne in an uncatalyzed fashion. Slow addition ensures that the catalyzed pathway is dominant, maximizing enantioselectivity.
-
Temperature Control: Lower reaction temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
| Substrate | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1,3-Enyne | 4.0 | (S,S)-Ph-BPE | Cyclohexane | 5 | 20 | up to 95 | up to 99 | [11] |
| 1,3-Enyne | 2.0 | (S,S)-Ph-BPE | Toluene | 25 | 12 | 85-95 | 90-99 | [5] |
Application Note 2: Diastereoselective Synthesis of a Tetrasubstituted Alkene via Enyne Cross Metathesis
Enyne cross metathesis is a powerful reaction for the formation of 1,3-dienes.[12] By employing a silylated internal alkyne, high levels of regio- and stereoselectivity can be achieved. This protocol describes the synthesis of a silylated 1,3-diene from this compound and a silyl-protected alkyne using a Grubbs-type catalyst.
Reaction Mechanism: Enyne Cross Metathesis
Caption: Simplified mechanism of enyne cross metathesis.
Experimental Protocol:
Materials:
-
This compound
-
(Triisopropylsilyl)acetylene
-
Grubbs II Catalyst
-
Anhydrous and degassed dichloromethane (DCM)
-
Ethyl vinyl ether (for catalyst quenching)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve this compound (1.0 equiv) and (Triisopropylsilyl)acetylene (1.2 equiv) in anhydrous, degassed DCM (0.1 M).
-
Catalyst Addition: Add Grubbs II catalyst (5 mol%) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 20 minutes.
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane) to yield the desired 1,3-diene.
Causality and Insights:
-
Role of the Silyl Group: The bulky triisopropylsilyl (TIPS) group directs the regioselectivity of the metathesis reaction, favoring the formation of a single regioisomer.[12] This steric influence is crucial for achieving high selectivity.
-
Catalyst Choice: Grubbs II catalyst is a robust, air-tolerant catalyst that is highly effective for enyne metathesis. Its activity allows the reaction to proceed under mild conditions.
-
Quenching: Ethyl vinyl ether is a highly reactive alkene that rapidly consumes any remaining active catalyst, preventing the formation of byproducts during workup and purification.
| Alkene | Alkyne | Catalyst | Loading (mol%) | Solvent | Yield (%) | Regio-/Stereoselectivity | Reference |
| Terminal Alkene | Silylated Internal Alkyne | Grubbs II | 5 | DCM | 71 | Single Isomer | [12] |
| 1-Hexene | 2-Benzoyloxy-3-butyne | Hoveyda-Grubbs | 0.1-1 | Toluene | - | High | [13] |
Conclusion
The stereoselective synthesis of derivatives from this compound offers a powerful avenue for the creation of structurally complex and stereochemically defined molecules. The protocols outlined in this guide for asymmetric hydroboration and diastereoselective enyne metathesis represent just a fraction of the synthetic possibilities. By understanding the underlying principles of stereocontrol and carefully selecting catalysts, reagents, and reaction conditions, researchers can effectively harness the reactivity of this versatile enyne building block for applications in drug discovery and materials science.
References
-
Copper-catalyzed asymmetric hydroboration of 1,3-enynes with pinacolborane to access chiral allenylboronates. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Catalytic asymmetric synthesis of chiral trisubstituted heteroaromatic allenes from 1,3-enynes. ResearchGate. Available at: [Link]
-
Metallaphotoredox Synthesis of Axially Chiral Tetrasubstituted Allenes through Regio- and Enantioselective 1,4-Carbocyanation of 1,3-Enynes. ACS Catalysis. Available at: [Link]
-
Co-catalyzed enantioselective hydroboration and cyclization of 1,7-enynes. ResearchGate. Available at: [Link]
-
Cobalt-Catalyzed Asymmetric Hydroboration/Cyclization of 1,6-Enynes with Pinacolborane. Journal of the American Chemical Society. Available at: [Link]
-
The synthesis of chiral allenes via catalytic asymmetric 1,4-difunctionalization of 1,3-enynes. ResearchGate. Available at: [Link]
-
The stereochemical course of bromoetherification of enynes. Chemical Communications (RSC Publishing). Available at: [Link]
-
Allenes in catalytic asymmetric synthesis and natural product syntheses. PubMed. Available at: [Link]
-
Chemo-, Regio-, and Stereoselective cis-Hydroboration of 1,3-Enynes: Copper-Catalyzed Access to (Z,Z)- and (Z,E)-2-Boryl-1,3-dienes. NIH. Available at: [Link]
-
Hydroboration of Enynes and Mechanistic Insights. ResearchGate. Available at: [Link]
-
Stereoselective Synthesis of Conjugated Fluoro Enynes. PMC - NIH. Available at: [Link]
-
Regio- and Stereoselective Enyne Cross Metathesis of Silylated Internal Alkynes. Journal of the American Chemical Society. Available at: [Link]
-
Stereoselective Reduction of Alkynes to Make Alkenes and Alkanes. YouTube. Available at: [Link]
-
Asymmetric Synthesis of the Epimeric (3S)-3-((E)-Hex-1-enyl)-2-methylcyclohexanones. MDPI. Available at: [Link]
-
Enzymatic strategies for asymmetric synthesis. PMC - PubMed Central - NIH. Available at: [Link]
-
This compound. Stenutz. Available at: [Link]
-
1-Hexen-3-yne, 2-methyl-. PubChem. Available at: [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Available at: [Link]
-
Substituent-Enhanced Intermolecular Catalytic Ene-yne Metathesis for Efficient 1,3-Diene Synthesis. ResearchGate. Available at: [Link]
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- 3. Allenes in catalytic asymmetric synthesis and natural product syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed asymmetric hydroboration of 1,3-enynes with pinacolborane to access chiral allenylboronates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Sonogashira Coupling with 2-Methyl-1-hexen-3-yne
Introduction: Synthesizing Conjugated Enynes
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes[1][2]. Developed by Kenkichi Sonogashira in 1975, this reaction is prized for its operational simplicity, mild reaction conditions, and broad functional group tolerance[1][3][4]. It typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, in the presence of an amine base[5][6].
This guide focuses on the application of the Sonogashira coupling to a specific and valuable substrate: 2-Methyl-1-hexen-3-yne . This molecule is a conjugated enyne, a structural motif present in numerous biologically active compounds and natural products[1][4]. The reaction allows for the direct extension of this enyne system by coupling a variety of aryl or vinyl halides at the terminal alkyne position, providing a powerful tool for creating complex molecular architectures in pharmaceutical and materials science research.
Reaction Principle and Catalytic Mechanism
Understanding the underlying mechanism is critical for rational optimization and troubleshooting. The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle[7][8].
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the terminal alkyne (H-R²) reacts with the copper(I) catalyst in the presence of a base to form a highly reactive copper(I) acetylide intermediate. The base is crucial for deprotonating the alkyne, increasing its nucleophilicity[7][9].
-
Transmetalation and Reductive Elimination: The key step of transmetalation occurs when the copper acetylide transfers the alkyne group to the Pd(II) complex. The resulting palladium intermediate then undergoes reductive elimination to yield the final coupled product (R¹-R²) and regenerate the active Pd(0) catalyst, allowing the cycle to continue[8].
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of an aryl iodide with this compound. Reaction conditions, particularly temperature and time, may require optimization based on the specific aryl or vinyl halide used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aryl Halide (e.g., 4-Iodotoluene) | ≥98% | Standard Supplier | Reactivity: I > OTf > Br >> Cl[8]. |
| This compound | ≥97% | Standard Supplier | Volatile liquid. Handle in a fume hood. |
| Pd(PPh₃)₂Cl₂ | Catalyst Grade | Standard Supplier | Can be substituted with Pd(PPh₃)₄[6][7]. |
| Copper(I) Iodide (CuI) | ≥98% | Standard Supplier | Should be a light-colored powder. Dark color indicates oxidation. |
| Diisopropylamine (DIPA) | Anhydrous, ≥99.5% | Standard Supplier | Serves as both base and solvent. Must be anhydrous[8]. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Supplier | Optional co-solvent for solubility issues. |
| Celite® | Filtration Agent | Standard Supplier | For removal of catalyst residues. |
| Saturated aq. NH₄Cl | Reagent Grade | N/A | For quenching and workup. |
| Brine | Saturated NaCl | N/A | For workup. |
| Anhydrous Na₂SO₄ or MgSO₄ | Reagent Grade | N/A | For drying the organic phase. |
Equipment Setup
-
Two-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles for liquid transfer
-
Septa
Step-by-Step Procedure
Reaction Setup (Under Inert Atmosphere):
-
To an oven-dried two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq., e.g., 0.81 mmol).
-
Add Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.02-0.05 eq.) and Copper(I) Iodide [CuI] (0.02-0.05 eq.).
-
Fit the flask with septa and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Using a syringe, add anhydrous diisopropylamine (approx. 7.0 eq. or enough to act as solvent, e.g., 5 mL for a 0.8 mmol scale reaction)[8]. If the aryl halide has poor solubility, THF can be used as a co-solvent.
-
Stir the mixture at room temperature for 5 minutes to allow for dissolution and catalyst activation.
-
Using a separate syringe, add this compound (1.1-1.2 eq.) dropwise to the stirring mixture.
Reaction and Monitoring:
-
Stir the reaction at room temperature. The reaction is typically complete within 2-4 hours[8]. For less reactive halides (e.g., bromides), gentle heating (40-60 °C) may be required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is a hexane/ethyl acetate mixture.
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature (if heated).
-
Dilute the dark mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a short pad of Celite® to remove the insoluble catalyst residues and amine salts. Wash the pad thoroughly with the same solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (to remove the amine base) and brine[8].
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure coupled product.
Key Parameters and Optimization Strategies
The success of the Sonogashira coupling depends on the careful selection of several parameters. The following table summarizes key considerations for adapting the protocol to different substrates.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Halide Partner (R¹-X) | Aryl/Vinyl Iodide, Bromide, Triflate | The reactivity order is I > OTf > Br > Cl[8]. Iodides are highly reactive and often couple at room temperature. Bromides are more cost-effective but may require higher temperatures or more active catalyst systems. Chlorides are generally unreactive under these conditions. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are the most common and reliable catalysts[6][7]. Catalyst loading is typically 1-5 mol%. Lowering catalyst loading can sometimes reduce side reactions but may slow the reaction rate[10]. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | CuI is essential for the formation of the copper acetylide, which accelerates the reaction, allowing it to proceed at room temperature[3][7]. Copper-free versions exist but often require stronger bases or different ligands[11]. |
| Base | Diisopropylamine, Triethylamine, Piperidine | An amine base is required to neutralize the HX byproduct and facilitate alkyne deprotonation[1][9]. Sterically hindered secondary amines like DIPA can sometimes give better results. The amine often serves as the solvent. |
| Solvent | Amine (neat), THF, DMF, Acetonitrile | The choice of solvent can be critical[12]. For substrates with poor solubility in the amine base, a co-solvent like THF or DMF is recommended. Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions[5]. |
| Temperature | Room Temperature to 65 °C | Start at room temperature, especially for reactive iodides. If the reaction is sluggish, gentle heating can be applied. Excessive heat can increase the rate of undesirable side reactions, such as alkyne homocoupling[8]. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd or Cu).2. Insufficiently anhydrous/anaerobic conditions.3. Unreactive halide (e.g., aryl chloride). | 1. Use fresh, high-purity catalysts. Ensure CuI is off-white.2. Thoroughly dry all glassware and solvents. Maintain a robust inert atmosphere.3. Switch to the corresponding aryl bromide or iodide. |
| Significant Homocoupling (Glaser Coupling) | 1. Presence of oxygen in the reaction.2. High concentration of copper catalyst.3. Prolonged reaction time at elevated temperature. | 1. Ensure the reaction is strictly anaerobic by thoroughly degassing solvents and purging the apparatus.2. Use the minimum effective amount of CuI (1-2 mol%).3. Monitor the reaction closely and work up promptly upon completion. Some protocols suggest running the reaction under a dilute hydrogen atmosphere to suppress this side reaction[13]. |
| Formation of Dark Tar/Polymeric Material | 1. Catalyst decomposition at high temperature.2. Polymerization of the enyne substrate. | 1. Avoid excessive heating. If necessary, use a more active ligand system that operates at lower temperatures.2. This can be an issue with highly conjugated systems; consider using lower temperatures and shorter reaction times[10]. |
Safety Precautions
-
Exothermic Potential: Palladium-catalyzed cross-coupling reactions can be exothermic[14]. While this is less of a concern on a small lab scale, the potential for a thermal runaway exists, especially during scale-up. Reactions should be monitored, and for larger scales, controlled addition of reagents is advised[10].
-
Reagent Toxicity:
-
Palladium Catalysts: Handle in a fume hood. Avoid inhalation of dust.
-
Copper(I) Iodide: Irritant. Avoid skin and eye contact.
-
Amines (DIPA, TEA): Corrosive, flammable, and have strong odors. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Solvents (THF, Diethyl Ether): Highly flammable. Ensure no ignition sources are nearby.
-
-
Inert Atmosphere: The use of an inert gas line is primarily for reaction efficacy but also prevents the formation of potentially hazardous peroxides in ether solvents.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Semantic Scholar. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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NROChemistry. Sonogashira Coupling. [Link]
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Scribd. Experimental Procedure - Sonogashira Coupling. [Link]
-
ACS Publications. Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
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The Sonogashira Coupling. [Link]
-
ResearchGate. Selected examples of ligands used in decarboxylative Sonogashira coupling. [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
-
ResearchGate. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
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ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
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MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
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Purdue Engineering. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
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Chem-Station Int. Ed. Sonogashira-Hagiwara Cross Coupling Reaction. [Link]
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Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
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Introduction: The Synthetic Potential of Conjugated Enynes
An in-depth guide to the catalytic hydrofunctionalization of 2-Methyl-1-hexen-3-yne, a versatile conjugated enyne substrate. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of reaction mechanisms, catalyst selection, and detailed experimental protocols for achieving selective hydroalkoxylation, hydroamination, and hydrothiolation.
Conjugated 1,3-enynes, such as this compound, are powerful building blocks in organic synthesis. The presence of adjacent alkene and alkyne functionalities offers multiple pathways for chemical transformation, enabling the rapid construction of molecular complexity.[1] Catalytic hydrofunctionalization—the addition of an H–Y bond (where Y is a heteroatom like O, N, or S) across one of the unsaturated bonds—is a particularly atom-economical strategy for producing highly functionalized and valuable molecules.[2]
The challenge and opportunity in the hydrofunctionalization of enynes lie in controlling the selectivity. A catalyst must precisely direct the incoming nucleophile to the desired position, navigating the competing reactivity of the double and triple bonds. For a substrate like this compound, the primary reaction pathway involves the activation of the alkyne moiety, leading to the formation of substituted allenes. These allenic structures are not merely synthetic curiosities; they are prevalent in natural products and have been systematically incorporated into pharmacologically active compounds, serving as enzyme inhibitors and antiviral agents.[3]
This guide focuses on the practical application of transition metal catalysis for the selective hydrofunctionalization of this compound, with a focus on gold, palladium, and copper-based systems. We will explore the causality behind experimental choices, provide validated protocols, and discuss the significance of the resulting products in modern chemical research.
The Substrate: this compound
Before delving into protocols, understanding the substrate is paramount.
| Property | Value | Source |
| IUPAC Name | 2-methylhex-1-en-3-yne | [4] |
| CAS Number | 23056-94-2 | [5] |
| Molecular Formula | C₇H₁₀ | [4] |
| Molecular Weight | 94.15 g/mol | [5] |
| Boiling Point | 130 °C | [5] |
| Density | 0.758 g/mL at 25 °C | [5] |
| Structure | CCC#CC(C)=C | [4] |
The key feature is the conjugated π-system. Transition metal catalysts, particularly soft, π-acidic metals like gold(I), have a strong affinity for alkynes, making the triple bond the most probable site of initial activation.[6] This selective activation is the cornerstone of the methodologies described herein.
General Experimental Workflow
A successful hydrofunctionalization experiment relies on a systematic and rigorous workflow. The following diagram outlines the critical stages from preparation to analysis.
Caption: General workflow for catalytic hydrofunctionalization.
Part 1: Gold-Catalyzed Hydroalkoxylation
Gold(I) complexes are exceptional catalysts for the hydrofunctionalization of alkynes due to their strong Lewis acidity and ability to activate the C≡C triple bond towards nucleophilic attack.[6][7] In the case of this compound, this activation facilitates the addition of alcohols, leading to the formation of valuable allenyl ethers.
Mechanistic Rationale
The generally accepted mechanism for gold-catalyzed alkyne hydrofunctionalization proceeds through an "outer-sphere" pathway.[6] The key steps are illustrated below. The catalyst's role is to lower the energy barrier for the nucleophilic attack on the alkyne without undergoing a change in its oxidation state.
Caption: Mechanism of Gold(I)-catalyzed hydroalkoxylation.
Causality Behind Experimental Choices:
-
Catalyst: A cationic gold(I) complex like [JohnphosAu(MeCN)]SbF₆ is used. The bulky, electron-rich Johnphos ligand stabilizes the cationic gold center, while the non-coordinating counter-anion (SbF₆⁻) ensures high catalytic activity by leaving a coordination site open for the alkyne.[6]
-
Solvent: A non-coordinating, anhydrous solvent like dichloromethane (DCM) or toluene is crucial. Protic or highly coordinating solvents can compete with the alkyne for binding to the gold catalyst, inhibiting the reaction.
-
Temperature: These reactions are often efficient at room temperature, reflecting the high activity of gold catalysts. Mild conditions help prevent side reactions like decomposition or double addition.
Protocol: Synthesis of 2-Methyl-4-methoxy-1,2-hexadiene
This protocol details the hydroalkoxylation of this compound with methanol.
Materials & Equipment:
-
This compound (94.15 g/mol )
-
Methanol (MeOH), anhydrous
-
[JohnphosAu(MeCN)]SbF₆ (Catalyst)
-
Dichloromethane (DCM), anhydrous
-
Schlenk flask and standard glassware
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen.
-
Reagent Preparation: In the flask, dissolve this compound (94 mg, 1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL).
-
Catalyst Addition: Add the gold catalyst, [JohnphosAu(MeCN)]SbF₆, (7.6 mg, 0.01 mmol, 1 mol%) to the solution.
-
Nucleophile Addition: Add anhydrous methanol (80 µL, 2.0 mmol, 2.0 equiv) to the reaction mixture via syringe. Using a slight excess of the nucleophile ensures complete conversion of the substrate.
-
Reaction: Stir the mixture at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product directly by flash column chromatography on silica gel (eluent: 98:2 hexanes/ethyl acetate) to yield the pure allenyl ether.
Expected Outcome:
-
Product: 2-Methyl-4-methoxy-1,2-hexadiene.
-
Yield: >90%
-
Regioselectivity: Exclusive attack at the alkyne to form the allene.
Part 2: Palladium-Catalyzed Hydroamination
Palladium hydride catalysis offers a distinct approach to hydrofunctionalization.[1] These reactions often proceed through the formation of π-allyl palladium intermediates, providing access to allylic amines from enyne substrates.[8] Controlling regioselectivity can be more challenging than with gold and is highly dependent on the choice of ligands and additives.[9][10]
Mechanistic Considerations
Palladium-catalyzed hydroamination of an enyne can proceed via hydropalladation of the alkyne. The resulting vinyl-palladium species can then undergo further reactions. For the formation of an allylic amine, the reaction likely involves an initial hydroamination to form an allene intermediate, which then undergoes a second hydroamination or isomerization.[11]
Causality Behind Experimental Choices:
-
Catalyst System: A common system involves a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand (e.g., Xantphos). The active Pd(0) species is generated in situ. The ligand's bite angle and electronic properties are critical for controlling selectivity and reactivity.[1]
-
Hydride Source: A hydrosilane, such as diphenylsilane (Ph₂SiH₂), is often used as the hydride source to generate the key palladium hydride intermediate.
-
Nucleophile: Secondary amines like morpholine or carbamates are common nucleophiles. Primary amines can sometimes lead to double addition or other side reactions.
Protocol: Synthesis of 4-(2-Methylhexa-1,2-dien-4-yl)morpholine
This protocol describes the hydroamination of this compound with morpholine.
Materials & Equipment:
-
This compound (94.15 g/mol )
-
Morpholine, anhydrous
-
Palladium(II) acetate [Pd(OAc)₂]
-
Xantphos (ligand)
-
Diphenylsilane (Ph₂SiH₂)
-
Toluene, anhydrous
-
Schlenk tube and standard glassware
Procedure:
-
Setup: In a nitrogen-filled glovebox, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and Xantphos (23.1 mg, 0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.
-
Reagent Addition: Add anhydrous toluene (2 mL), followed by this compound (94 mg, 1.0 mmol, 1.0 equiv).
-
Nucleophile and Hydride Source: Add morpholine (105 µL, 1.2 mmol, 1.2 equiv) and then diphenylsilane (222 µL, 1.2 mmol, 1.2 equiv).
-
Reaction: Seal the tube and remove it from the glovebox. Place it in a preheated oil bath at 80 °C and stir for 12-24 hours.
-
Monitoring: Periodically take aliquots (under N₂) to monitor the reaction by GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of celite to remove palladium black.
-
Purification: Concentrate the filtrate and purify by flash column chromatography on silica gel (eluent: gradient of 95:5 to 80:20 hexanes/ethyl acetate) to isolate the allylic amine product.
Part 3: Radical-Mediated Hydrothiolation
An alternative to transition metal catalysis is the use of radical-mediated reactions, which can be initiated by light or a radical initiator.[12] The hydrothiolation of alkynes (a thiol-yne reaction) is a powerful method for forming vinyl sulfides, which are important motifs in pharmaceuticals and materials.[13]
Mechanistic Rationale
The reaction proceeds via a radical chain mechanism. A thiyl radical (RS•), generated from the thiol by an initiator, adds to the alkyne. This addition is typically highly regioselective, with the radical adding to the internal carbon of the alkyne in this compound to form a more stable vinyl radical. This intermediate then abstracts a hydrogen atom from another molecule of thiol to give the product and regenerate the thiyl radical, propagating the chain.[12]
Caption: Radical chain mechanism for hydrothiolation.
Causality Behind Experimental Choices:
-
Initiator: AIBN (Azobisisobutyronitrile) is a common thermal initiator. Upon heating, it decomposes to generate radicals that start the chain reaction. Alternatively, a photocatalyst and visible light can be used for a milder initiation.[12]
-
Solvent: A solvent that does not readily participate in radical reactions, such as toluene or THF, is preferred.
-
Stoichiometry: The reaction is often run with a slight excess of the thiol to ensure that the hydrogen atom transfer step is efficient and to minimize radical polymerization of the enyne.
Protocol: Synthesis of 2-Methyl-4-(phenylthio)-1,2-hexadiene
This protocol uses AIBN as a thermal initiator for the hydrothiolation with thiophenol.
Materials & Equipment:
-
This compound (94.15 g/mol )
-
Thiophenol
-
AIBN (Azobisisobutyronitrile)
-
Toluene, anhydrous
-
Reflux condenser and standard glassware
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and stir bar, add this compound (94 mg, 1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).
-
Reagent Addition: Add thiophenol (102 µL, 1.0 mmol, 1.0 equiv) to the solution.
-
Initiator Addition: Add AIBN (8.2 mg, 0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) and stir. The reaction is generally complete in 6-12 hours. Monitor by TLC.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexanes) to obtain the pure vinyl sulfide product. The anti-Markovnikov Z-isomer is often the major product.[13]
Summary of Methodologies
| Hydrofunctionalization | Catalyst System | Nucleophile (Example) | Key Intermediate | Product Type |
| Hydroalkoxylation | Cationic Gold(I) | Methanol | π-Alkyne Gold Complex | Allenyl Ether |
| Hydroamination | Pd(0)/Phosphine Ligand | Morpholine | π-Allyl Palladium | Allylic Amine |
| Hydrothiolation | Radical Initiator (AIBN) | Thiophenol | Vinyl Radical | Vinyl Sulfide |
Conclusion
The catalytic hydrofunctionalization of this compound is a powerful and versatile strategy for the synthesis of complex and valuable molecules from a simple starting material. By carefully selecting the catalyst—be it a π-acidic gold complex, a palladium hydride system, or a radical initiator—chemists can exert precise control over the reaction's outcome. Understanding the underlying mechanisms is key to this control, allowing for the rational selection of ligands, solvents, and conditions to favor the formation of desired allenyl ethers, allylic amines, or vinyl sulfides. The protocols provided herein serve as a validated starting point for researchers aiming to leverage these transformations in their own synthetic programs, from fundamental research to the development of new therapeutic agents.
References
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Camporeale, A., et al. (2019). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. MDPI. Available at: [Link]
-
Chen, M., et al. (2022). trans-Hydroalkynylation of Internal 1,3-Enynes Enabled by Cooperative Catalysis. PubMed Central. Available at: [Link]
-
Mondal, S., et al. (2022). Escape from Hydrofunctionalization: Palladium Hydride-Enabled Difunctionalization of Conjugated Dienes and Enynes. PubMed Central. Available at: [Link]
-
García-García, P., et al. (2018). Catalytic Hydrofunctionalization Reactions of 1,3-Diynes. MDPI. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140990, 1-Hexen-3-yne, 2-methyl-. PubChem. Available at: [Link]
-
Wang, J., et al. (2025). Radical functionalization of allenes. Chemical Communications. Available at: [Link]
-
Zhu, L., et al. (2021). Origins of regioselectivity in Ni-catalyzed hydrofunctionalization of alkenes via ligand-to-ligand hydrogen transfer mechanism. Chemical Communications. Available at: [Link]
-
Wang, Z., et al. (2021). Ruthenium-Catalyzed Hydroamination of Unactivated Terminal Alkenes with Stoichiometric Amounts of Alkene and an Ammonia Surrogat. eScholarship.org. Available at: [Link]
-
Procter, D. J., et al. (2020). Copper-catalyzed functionalization of enynes. Chemical Science. Available at: [Link]
-
Zhang, L., et al. (2011). Gold-Catalyzed Reactions of Specially Activated Alkynes, Allenes, and Alkenes. ACS Publications. Available at: [Link]
-
Wang, D., et al. (2019). Visible light initiated hydrothiolation of alkenes and alkynes over ZnIn2S4. RSC Publishing. Available at: [Link]
-
Sharma, U., et al. (2023). Visible-Light-Mediated Dual Functionalization of Allenes: Regio- and Stereoselective Synthesis of Vinylsulfone Azides. The Journal of Organic Chemistry. Available at: [Link]
-
Lv, L., et al. (2020). Switch in Selectivity for Formal Hydroalkylation of 1,3‐Dienes and Enynes with Simple Hydrazones. ResearchGate. Available at: [Link]
-
Montgomery, J. (2022). Ni-Catalyzed Enantioselective Hydrofunctionalizations of 1,3-Dienes. ACS Catalysis. Available at: [Link]
-
Krause, N., & Hoffmann-Röder, A. (2004). Synthesis and Properties of Allenic Natural Products and Pharmaceuticals. ResearchGate. Available at: [Link]
-
Widenhoefer, R. A., et al. (2010). Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes. PubMed Central. Available at: [Link]
-
Wang, C., et al. (2021). Radical transformations for allene synthesis. PubMed Central. Available at: [Link]
-
Stoltz, B. M. (2015). The Development of Palladium-Catalyzed Regio- and Enantioselective Hydrofunctionalizations of Conjugated Dienes and Enynes. DukeSpace. Available at: [Link]
-
Widenhoefer, R. A. (2012). Mechanistic Investigations of Gold(I) Catalyzed Hydrofunctionalizations of C-C Multiple Bonds. DukeSpace. Available at: [Link]
-
Gürbüz, N. (2018). Reaction mechanism of the hydrothiolation of alkynes by using a rhodium hydroxide catalyst precursor. ResearchGate. Available at: [Link]
-
Liu, G., et al. (2018). A regioselectivity switch in Pd-catalyzed hydroallylation of alkynes. PubMed. Available at: [Link]
-
Haddad, N., et al. (2012). Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes. Chemical Communications. Available at: [Link]
-
Hashmi, A. S. K., et al. (2016). Gold-Catalyzed Nucleophilic Cyclization of Functionalized Allenes: A Powerful Access to Carbo- and Heterocycles. Chemical Reviews. Available at: [Link]
-
Postigo, A., et al. (2020). Hydrothiolation of alkynes with thiol–catechol derivatives catalysed by CuNPs/TiO2: exploring the reaction mechanism by DFT calculations. PubMed Central. Available at: [Link]
-
Li, Q., et al. (2021). Palladium‐Catalyzed Sequential Hydroarylation and Hydroaryloxylation of Skipped Enynes with Phenolics to Synthesize Chromans. ResearchGate. Available at: [Link]
-
Dong, V. M., et al. (2018). Catalytic Hydrothiolation: Regio- and Enantioselective Coupling of Thiols and Dienes. eScholarship.org. Available at: [Link]
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Application Note: Synthesis of Heterocyclic Compounds from 2-Methyl-1-hexen-3-yne
Introduction: The Strategic Value of 2-Methyl-1-hexen-3-yne
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique structures enabling a vast array of functions.[1] The development of efficient and modular synthetic routes to these scaffolds is therefore a paramount objective in modern organic chemistry. The conjugated 1,3-enyne, this compound, represents a highly versatile and reactive C7 building block for constructing such complex molecular architectures.[2][3] Its adjacent alkene and alkyne functionalities provide multiple sites for reactivity, which can be selectively addressed through carefully chosen catalytic systems to trigger a variety of cyclization and cycloaddition reactions.[4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of three key classes of heterocycles—pyridines, furans, and pyrroles—using this compound as a common precursor. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights into the causality behind critical experimental choices.
Synthesis of Substituted Pyridines via C-H Activation and Annulation
The pyridine moiety is a ubiquitous feature in pharmaceuticals and agrochemicals.[6] Synthesizing highly substituted pyridines, particularly non-symmetrically substituted ones, remains a significant challenge.[7] Transition metal-catalyzed annulation strategies involving enynes offer an elegant solution. Here, we detail a rhodium-catalyzed approach that couples an α,β-unsaturated imine with this compound through a C-H activation/electrocyclization/aromatization cascade.
Mechanistic Rationale
The catalytic cycle is initiated by the coordination of the rhodium catalyst to the imine nitrogen. This is followed by a directed C-H activation of the imine's vinylic proton, forming a rhodacycle intermediate. Coordination and subsequent migratory insertion of this compound into the rhodium-carbon bond expands the ring. The resulting intermediate undergoes a 6π-electrocyclization, followed by reductive elimination and aromatization (often facilitated by an oxidant present in the reaction) to yield the final substituted pyridine product and regenerate the active catalyst. The choice of ligand is critical for stabilizing the catalyst and influencing the efficiency of the C-H activation and reductive elimination steps.[7]
Caption: Rhodium-catalyzed pyridine synthesis workflow.
Experimental Protocol: Synthesis of a 2,3,4,6-Tetrasubstituted Pyridine
This protocol is adapted from established methods for synthesizing pyridines from imines and alkynes.[7]
Materials:
-
α,β-Unsaturated N-benzyl ketimine (1.0 equiv)
-
This compound (1.5 equiv)
-
[Rh(cod)Cl]₂ (2.5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Cu(OAc)₂ (2.0 equiv, as oxidant)
-
Toluene (anhydrous)
-
Standard Schlenk line and glassware
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add [Rh(cod)Cl]₂ (2.5 mol%), PPh₃ (10 mol%), and Cu(OAc)₂ (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe, followed by the α,β-unsaturated N-benzyl ketimine (1.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.5 equiv) dropwise via syringe.
-
Heat the reaction mixture to 110 °C and maintain for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired pyridine.
Data Summary: Expected Outcomes
The following table summarizes typical outcomes for related pyridine syntheses, which can be used as a benchmark for this protocol.
| Catalyst System | Imine Partner | Alkyne Partner | Yield (%) | Reference |
| [Rh(cod)Cl]₂/Ligand | N-benzyl ketimine | Phenylacetylene | 75-85 | [7] |
| Ag salt/TFA | 2-en-4-ynyl azide | (intramolecular) | 60-88 | [6] |
| Cu Catalyst | Enamide | Terminal Alkyne | 65-90 | [8] |
Synthesis of Substituted Furans via Gold-Catalyzed Cycloisomerization
Furan rings are prevalent in natural products and serve as versatile intermediates in organic synthesis.[9][10] Gold catalysis has emerged as a powerful tool for the cycloisomerization of enynes, offering a mild and efficient route to polysubstituted furans.[11] The reaction proceeds through the activation of the alkyne by a cationic gold(I) species, triggering an intramolecular cyclization.
Mechanistic Rationale
The catalytic cycle begins with the activation of the alkyne moiety of this compound by a gold(I) catalyst, enhancing its electrophilicity. In the presence of a nucleophile (e.g., water or an alcohol), a 5-endo-dig cyclization is initiated by the nucleophilic attack of the oxygen atom onto the activated alkyne. This forms a vinyl-gold intermediate. Subsequent protodeauration releases the furan product and regenerates the active gold(I) catalyst, allowing the cycle to continue. The regioselectivity (5-endo vs. 6-exo) is often controlled by the substitution pattern of the enyne and the specific gold catalyst and ligands employed.[12][13]
Caption: Proposed mechanism for Au(I)-catalyzed furan synthesis.
Experimental Protocol: Synthesis of 2-Ethyl-4,5-dimethylfuran
Materials:
-
This compound (1.0 equiv)
-
(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl) (2 mol%)
-
Silver hexafluoroantimonate (AgSbF₆) (2 mol%)
-
Dichloromethane (DCM, anhydrous)
-
Water (5.0 equiv)
-
Standard laboratory glassware
Procedure:
-
In a clean, dry vial, dissolve Ph₃PAuCl (2 mol%) and AgSbF₆ (2 mol%) in anhydrous DCM. Stir for 10 minutes at room temperature to generate the active cationic gold catalyst.
-
In a separate flask, dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Add the catalyst solution to the enyne solution via syringe.
-
Add water (5.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by filtering it through a short plug of silica gel, eluting with DCM.
-
Concentrate the solvent under reduced pressure.
-
If necessary, purify the resulting crude oil via flash column chromatography (hexanes/ether gradient) to obtain the pure furan product.
Data Summary: Expected Outcomes
Yields for gold-catalyzed furan syntheses are generally high, as shown in the table below for analogous transformations.
| Catalyst System | Substrate Type | Nucleophile | Yield (%) | Reference |
| NaAuCl₄·2H₂O | Propargyl Enamines | (intramolecular) | 60-95 | [11] |
| Pd(OAc)₂/Lewis Acid | Enyne Acetates | (intramolecular) | 70-90 | [9] |
| Co(II) Porphyrin | Terminal Alkynes | α-Diazocarbonyls | 75-95 | [14] |
Synthesis of Substituted Pyrroles via Tandem Annulation
The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous blockbuster drugs.[15] Tandem annulation reactions of 1,3-enynes with nitrogen sources provide a direct and atom-economical route to polysubstituted pyrroles.[6] Silver-catalyzed reactions, in particular, have proven effective for this transformation.
Mechanistic Rationale
The reaction between this compound and a primary amine is initiated by the silver catalyst. A plausible mechanism involves the condensation of the amine with an in-situ generated aldehyde (from hydration of the alkyne) or direct activation of the alkyne by silver. This leads to an imine or enamine intermediate. The silver catalyst then promotes an intramolecular 5-exo-dig cyclization onto the alkyne. The resulting intermediate can then tautomerize to the aromatic pyrrole. The specific pathway can be influenced by the catalyst and reaction conditions.[6]
Caption: General workflow for pyrrole synthesis from an enyne.
Experimental Protocol: Synthesis of a 1,2,3,5-Tetrasubstituted Pyrrole
This protocol is based on the silver-catalyzed cascade cyclization of 6-hydroxyhex-2-en-4-ynals and primary amines.[6]
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 equiv)
-
Silver nitrate (AgNO₃) (10 mol%)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware
Procedure:
-
To a screw-cap vial, add this compound (1.0 equiv), aniline (1.1 equiv), and silver nitrate (10 mol%).
-
Add anhydrous acetonitrile to achieve a 0.2 M concentration of the enyne.
-
Seal the vial and heat the mixture at 80 °C for 12 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the silver salts.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (hexanes/ethyl acetate) to isolate the polysubstituted pyrrole.
Data Summary: Expected Outcomes
This method provides access to a variety of substituted pyrroles with moderate to good yields.
| Catalyst System | Enyne Type | Amine Partner | Yield (%) | Reference |
| AgNO₃ | 6-hydroxyhex-2-en-4-ynals | Primary Amines | 55-80 | [6] |
| Base-promoted | Propargylamides | TMSCN | 53-81 | [16] |
| Cu-catalyzed | 2-nitro-1,3-enynes | Primary Amines | 60-92 | [6] |
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a diverse range of medicinally relevant heterocyclic compounds. Through the judicious selection of transition-metal catalysts, researchers can selectively orchestrate cyclization and annulation cascades to produce substituted pyridines, furans, and pyrroles in an efficient and controlled manner. The protocols and mechanistic insights provided in this note serve as a robust foundation for leveraging this valuable building block in drug discovery and chemical biology programs.
References
- Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes.Chemical Society Reviews.
- Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective.ACS Publications (Chemical Reviews).
- Furan synthesis.Organic Chemistry Portal.
- Scheme 1. Applications of alkynyl enones for furan synthesis.ResearchGate.
- Synthesis of furan from 1,3‐dicarbonyl compound and alkyne.ResearchGate.
- Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls.NIH National Center for Biotechnology Information.
- Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective.ElectronicsAndBooks.
- Coupling of enamides with alkynes or arynes for synthesis of substituted pyridines and isoquinolines via amide activation.Royal Society of Chemistry.
- Pathway economy in cyclization of 1,n-enynes.Beilstein Journals.
- Pathway economy in cyclization of 1,n-enynes.NIH National Center for Biotechnology Information.
- The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.ACS Publications.
- Pyridine synthesis.Organic Chemistry Portal.
- 1,3-Enynes in Transition Metal Catalysis: Allene Synthesis, Functionalization, and Annulation.PubMed.
- Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives.NIH National Center for Biotechnology Information.
- Direct synthesis of pentasubstituted pyrroles and hexasubstituted pyrrolines from propargyl sulfonylamides and allenamides.NIH National Center for Biotechnology Information.
- Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities.ResearchGate.
- Synthesis of heterocyclic compounds and their utilities in the field biological science.ScienceScholar.
- This compound.Stenutz.
- 1-Hexen-3-yne, 2-methyl-.PubChem.
- Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks.NIH National Center for Biotechnology Information.
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- 4. 1,3-Enynes in Transition Metal Catalysis: Allene Synthesis, Functionalization, and Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Monitoring Reactions of 2-Methyl-1-hexen-3-yne
Introduction: The Significance of 2-Methyl-1-hexen-3-yne in Synthesis
This compound, a structurally intriguing molecule with the linear formula C₂H₅C≡CC(CH₃)=CH₂, possesses both a terminal alkene and an internal alkyne functionality.[1] This arrangement of conjugated π-systems makes it a versatile building block in organic synthesis, amenable to a variety of transformations that selectively target one or both unsaturated moieties. Its molecular weight is 94.15 g/mol , and it is a highly flammable liquid with a boiling point of 130 °C.[1][2] The precise monitoring of reactions involving this enyne is critical for optimizing reaction conditions, maximizing yield, and ensuring the desired selectivity, which is paramount in the development of pharmaceuticals and other fine chemicals.
This guide provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust and self-validating, providing a comprehensive framework for real-time and offline reaction analysis.
Strategic Approach to Reaction Monitoring
The dual functionality of this compound necessitates a multi-faceted analytical approach. The choice of technique depends on the specific reaction being monitored. Common transformations of enynes include:
-
Hydrogenation: Selective reduction of the alkyne or alkene, or full saturation.[3][4]
-
Hydrohalogenation: Addition of HX across the double or triple bond, often following Markovnikov's rule.[5][6][7]
-
Oxidation: Cleavage of the double or triple bond to form carbonyl compounds or carboxylic acids.[1]
-
Cycloisomerization: Intramolecular rearrangement to form cyclic structures.
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive reaction monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are ideal for separating and quantifying reactants, products, and byproducts. In contrast, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide real-time or near-real-time information on the disappearance of starting materials and the appearance of products by tracking changes in functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Separation and Identification
Causality of Selection: GC-MS is the premier technique for analyzing volatile and thermally stable compounds like this compound and its likely reaction products.[8][9] Its high resolving power allows for the separation of complex mixtures, while mass spectrometry provides definitive identification of the components based on their mass-to-charge ratio and fragmentation patterns.
Protocol for GC-MS Analysis
1. Sample Preparation:
-
Accurately transfer 10-20 µL of the reaction mixture into a 2 mL autosampler vial.
-
Dilute the aliquot with a suitable volatile organic solvent (e.g., hexane, dichloromethane, or ethyl acetate) to a final volume of 1 mL.[10][11] The solvent should be chosen based on its ability to dissolve all reaction components and its compatibility with the GC column.
-
If necessary, centrifuge the sample to remove any particulate matter.[10]
2. Instrumentation and Parameters:
| Parameter | Recommended Setting | Justification |
| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column | Provides excellent separation of non-polar hydrocarbons.[12] |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the sample. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode is suitable for concentrated samples to avoid column overload. Splitless mode is for trace analysis. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) | A starting point that can be optimized based on the volatility of the expected products. |
| MS Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole Temp | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Scan Range | 35-350 amu | Covers the molecular weights of the starting material and expected products. |
3. Data Analysis:
-
Monitor the reaction progress by tracking the peak area of this compound and any new product peaks over time.
-
Identify products by comparing their mass spectra to a reference library (e.g., NIST).
-
For quantitative analysis, create a calibration curve using standards of known concentration.
High-Performance Liquid Chromatography (HPLC): Analysis of Less Volatile Products
Causality of Selection: While GC-MS is ideal for volatile compounds, some reactions of this compound, such as certain oxidation or addition reactions, may yield less volatile or thermally sensitive products. HPLC is the preferred method for the analysis of such compounds.[13][14] Given the non-polar nature of the starting material, reversed-phase HPLC is the most appropriate mode.
Protocol for HPLC Analysis
1. Sample Preparation:
-
Transfer 10-20 µL of the reaction mixture to a 2 mL autosampler vial.
-
Dilute with the mobile phase (e.g., a mixture of acetonitrile and water) to a final volume of 1 mL.[4][5]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[5]
2. Instrumentation and Parameters:
| Parameter | Recommended Setting | Justification |
| HPLC Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) | A non-polar stationary phase for the separation of non-polar to moderately polar compounds.[7] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water | A common solvent system for reversed-phase HPLC. The ratio can be optimized for best separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration. |
| Detector | UV-Vis at 210 nm | The double and triple bonds of the analyte and products should have some UV absorbance at lower wavelengths. |
3. Data Analysis:
-
Track the disappearance of the starting material peak and the appearance of product peaks.
-
Quantify the components by creating a calibration curve with standards of known concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-Situ and Real-Time Monitoring
Causality of Selection: NMR spectroscopy is an exceptionally powerful tool for monitoring reactions in real-time without the need for sample workup.[3][15] It provides detailed structural information and allows for the direct observation of the conversion of reactants to products by monitoring the change in the chemical environment of specific protons or carbons. For this compound, the vinylic and methyl protons provide distinct signals that can be easily tracked.
Protocol for In-Situ ¹H NMR Monitoring
1. Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃ or C₆D₆) that is compatible with the reaction conditions.
-
Add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene) that does not react with the reagents.[1]
-
Initiate the reaction by adding the other reagents directly to the NMR tube.
2. NMR Acquisition Parameters:
| Parameter | Recommended Setting | Justification |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion. |
| Experiment | ¹H NMR | Provides rapid and quantitative information. |
| Solvent | CDCl₃ or other suitable deuterated solvent | Must dissolve all components and be inert under reaction conditions. |
| Temperature | As required by the reaction | Modern NMR probes have excellent temperature control. |
| Acquisition Time | 2-4 seconds | Sufficient for good resolution. |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton of interest | Crucial for accurate quantification.[6] |
| Number of Scans | 4 or 8 | Can be adjusted to achieve the desired signal-to-noise ratio. |
3. Data Analysis:
-
Integrate the signals corresponding to the starting material and product(s) relative to the internal standard.
-
The disappearance of the vinylic proton signals (~5.0-5.5 ppm) and the methyl proton signal (~1.8 ppm) of this compound can be monitored.[16][17]
-
The appearance of new signals will correspond to the formation of products.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Tracking Functional Group Transformation
Causality of Selection: FT-IR spectroscopy is an excellent technique for monitoring the disappearance of the characteristic alkyne and alkene functional groups of this compound.[18][19][20] It is particularly well-suited for in-situ monitoring using an attenuated total reflectance (ATR) probe.
Protocol for In-Situ FT-IR Monitoring
1. Experimental Setup:
-
Set up the reaction in a vessel equipped with an in-situ FT-IR ATR probe.
-
Ensure the probe is clean and a background spectrum of the solvent and any reagents (except the starting material) is collected.
2. Data Acquisition:
-
Collect spectra at regular intervals throughout the reaction.
-
Monitor the following characteristic peaks for this compound:
3. Data Analysis:
-
Plot the absorbance of the characteristic peaks of the starting material and any new peaks from the product(s) as a function of time.
-
The decrease in the intensity of the alkyne and alkene peaks indicates the consumption of the starting material.
-
The appearance of new peaks (e.g., a C=O stretch around 1700 cm⁻¹ in an oxidation reaction) signifies product formation.
Visualizing the Workflow
A logical workflow for monitoring a reaction of this compound is essential for efficient and comprehensive data collection.
Caption: Workflow for comprehensive reaction monitoring.
Conclusion
The successful synthesis and development of novel compounds from this compound relies on a robust analytical framework for reaction monitoring. The integrated use of GC-MS, HPLC, NMR, and FT-IR, as detailed in these application notes, provides the necessary tools for researchers to gain a deep understanding of their chemical transformations. By carefully selecting the appropriate technique and following the outlined protocols, scientists can effectively optimize reaction conditions, leading to improved yields, higher purity, and accelerated drug development timelines.
References
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In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry. (2015-11-25). [Link]
-
Quantitative NMR methods for reaction and process monitoring. kluedo. [Link]
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In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. PMC - NIH. (2015-12-08). [Link]
-
Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
HPLC Sample Preparation. Organomation. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. (2025-07-16). [Link]
-
Sample Preparation Guidelines for GC-MS. [Link]
-
Sample preparation GC-MS. SCION Instruments. [Link]
-
ReactIR In Situ Spectroscopy. Mettler Toledo. [Link]
-
Spectroscopy of the Alkynes. Chemistry LibreTexts. (2023-01-22). [Link]
-
Use of Standard Addition to Quantify In Situ FTIR Reaction Data. The Journal of Organic Chemistry - ACS Publications. (2020-12-24). [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2024-09-30). [Link]
-
Is it possible to analyze volatile organic compounds by HPLC/MS or ESI-LCMS)?. (2014-04-05). [Link]
-
Everything You Need to Know About HPLC Sample Preparation. (2024-08-20). [Link]
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Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
-
Preparing Samples for GC-MS/MS Analysis. Organomation. [Link]
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How Do You Prepare A Sample For GC-MS?. Chemistry For Everyone - YouTube. (2025-07-23). [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. [Link]
-
The Infrared Spectroscopy of Alkenes. [Link]
-
GC-MS: A Powerful Technique for Hydrocarbon Analysis. Lab Manager. (2021-04-29). [Link]
-
In Situ FTIR Reaction Monitoring. YouTube. (2016-09-02). [Link]
-
How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. dummies. (2016-03-26). [Link]
-
A Method for High Performance Liquid Chromatography Analysis of Volatile Fatty Acids in Water. U.S. Geological Survey - USGS.gov. (2025-06-25). [Link]
-
IR: alkynes. [Link]
-
Analysis of volatile organic compounds from environmental samples with solid phase microextraction arrow and gas chromatography-. Helda - University of Helsinki. [Link]
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Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. ResearchGate. [Link]
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Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae. PMC - NIH. (2021-04-27). [Link]
-
Chemical shift. Wikipedia. [Link]
-
Simplified gas-chromatographic procedures for the determination of C1?C7 hydrocarbons in urban atmospheres. ResearchGate. (2025-08-07). [Link]
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Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. BrJAC. (2020-05-27). [Link]
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13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. (2024-03-19). [Link]
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Methodology for the Analysis of Volatile Organic Compounds in Emission Testing of Building Materials. ResearchGate. [Link]
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NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Volatile Organic Compounds Analysis. ILT - Integrated Liner Technologies. (2023-08-23). [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methyl-1-hexen-3-yne
Welcome to the technical support center for the purification of 2-Methyl-1-hexen-3-yne. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this highly reactive and volatile enyne in pure form. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your purification endeavors.
Introduction to the Challenges
This compound is a valuable building block in organic synthesis, but its purification is often fraught with difficulties. Its volatility, susceptibility to polymerization, and the frequent co-production of closely boiling impurities necessitate a carefully planned and executed purification strategy. This guide will equip you with the knowledge to anticipate and overcome these challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My final product purity is low after simple distillation, with a significant impurity peak appearing close to the product peak in the GC-MS analysis. What is this impurity and how can I remove it?
Answer:
A common impurity in the synthesis of this compound, especially when using a Grignard-based route, is the corresponding tertiary alcohol, 3-methyl-1-pentyn-3-ol .[1] This byproduct arises from the reaction of the Grignard reagent with the starting carbonyl compound.
The boiling point of 3-methyl-1-pentyn-3-ol is approximately 121-122 °C, which is very close to that of this compound (130 °C).[1] This small difference in boiling points makes separation by simple distillation inefficient.
Solution: Fractional Distillation
To effectively separate these two compounds, fractional distillation is required.[2][3] This technique enhances the separation efficiency by providing multiple theoretical plates for vapor-liquid equilibration.
Experimental Protocol: Fractional Distillation of this compound
-
Apparatus Setup:
-
Use a round-bottom flask of an appropriate size to avoid overfilling (ideally, the crude product should fill about half to two-thirds of the flask).
-
Fit the flask with a fractionating column (e.g., a Vigreux or packed column). For closely boiling liquids, a longer column with a higher number of theoretical plates is recommended.[4]
-
Place a distillation head with a thermometer and a condenser on top of the column. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[2]
-
Use a receiving flask to collect the distillate. It is advisable to have several receiving flasks to collect different fractions.
-
The entire apparatus should be assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization of the enyne, especially at elevated temperatures.[5]
-
-
Distillation Procedure:
-
Add the crude this compound to the distilling flask along with a few boiling chips or a magnetic stir bar for smooth boiling.
-
Begin heating the flask gently.
-
Observe the temperature closely. The first fraction will likely contain any lower-boiling impurities and residual solvent.
-
As the temperature approaches the boiling point of 3-methyl-1-pentyn-3-ol (~121-122 °C), you may observe a plateau. Collect this fraction separately.
-
The temperature should then rise again. The fraction collected between the boiling point of the impurity and the product is an intermediate fraction.
-
A second plateau should be observed around 130 °C, the boiling point of this compound. Collect this fraction in a clean, pre-weighed receiving flask.
-
Monitor the purity of the fractions by GC-MS.
-
Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and polymeric residues.
-
Question 2: During distillation, I observe the formation of a viscous, non-volatile residue in the distillation pot, and my overall yield is low. What is happening and how can I prevent it?
Answer:
The formation of a viscous residue is a strong indication of polymerization . Enynes, with their conjugated double and triple bonds, are susceptible to radical or thermally induced polymerization, especially at the elevated temperatures required for distillation.[6]
Solutions:
-
Use of a Polymerization Inhibitor: The addition of a small amount of a polymerization inhibitor to the crude product before distillation can significantly reduce polymer formation. Phenolic compounds such as hydroquinone or eugenol are effective radical scavengers and can inhibit polymerization.[7][8] A concentration of 100-200 ppm is typically sufficient.
-
Vacuum Distillation: Lowering the pressure of the distillation system will reduce the boiling point of the compound, allowing for distillation at a lower temperature. This minimizes the risk of thermally induced polymerization.
-
Minimize Distillation Time: Prolonged heating increases the likelihood of polymerization. Ensure the distillation is performed efficiently and not left unattended for extended periods.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: The key physical properties are summarized in the table below:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀ | |
| Molecular Weight | 94.15 g/mol | |
| Boiling Point | 130 °C | |
| Density | 0.758 g/mL at 25 °C | |
| Refractive Index | n20/D 1.45 |
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: The primary methods for purity assessment are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: This is the most powerful technique for separating and identifying volatile impurities. A mid-polarity capillary column is generally effective.
-
¹H and ¹³C NMR: NMR spectroscopy can provide detailed structural information and help identify impurities by their characteristic chemical shifts. It is also useful for confirming the structure of the final product.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is adapted from a method for a structurally similar compound and should be optimized for your specific instrument and impurity profile.[1]
-
Column: DB-624 (6% Cyanopropylphenyl-94% Dimethylpolysiloxane) or a similar mid-polarity capillary column (e.g., 30 m x 0.25 mm ID x 1.4 µm film thickness).
-
Oven Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Final Temperature: 200°C, hold for 5 minutes.
-
-
Injector:
-
Temperature: 250°C.
-
Split Ratio: 50:1 (adjustable based on sample concentration).
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Detector (MS):
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 35-350.
-
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Yes, this compound is a highly flammable liquid and should be handled with care in a well-ventilated fume hood. Avoid sources of ignition and use appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves. Due to its volatility and potential for peroxide formation, it should be stored under an inert atmosphere and away from light and heat.
Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: Interconnected challenges in the purification of this compound.
References
-
3-Methyl-1-pentyn-3-ol. CHEMICAL POINT. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Polymerisation inhibitor. Wikipedia. [Link]
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Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]
-
The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction. ResearchGate. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]
-
Effect of phenolic compounds on the polymerization of methyl methacrylate. PubMed. [Link]
-
5.3D: Step-by-Step Procedures for Fractional Distillation. Chemistry LibreTexts. [Link]
-
2-Methyl-1-hexanol. Organic Syntheses Procedure. [Link]
-
The Grignard Reaction: Syntheses of 2-methyl-2-hexanol. YouTube. [Link]
-
Gas Chromatographic Method for Estimation of Organic Volatile Impurities in Some Ayurvedic Preparation. Asian Journal of Chemistry. [Link]
-
Fractional distillation. Wikipedia. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh Wipf Group. [Link]
-
UPDATED How To Set-Up and Perform Fractional Distillation #Science. YouTube. [Link]
-
Progress in the application of preparative gas chromatography in separating volatile compounds. ResearchGate. [Link]
-
Effects of the Reactive Moiety of Phenolipids on Their Antioxidant Efficiency in Model Emulsified Systems. MDPI. [Link]
-
2-Methyl-1-hexene. SpectraBase. [Link]
-
Grignard Reaction. Grignard Reaction. [Link]
-
5.3: Fractional Distillation. Chemistry LibreTexts. [Link]
-
The use of phenolic compounds as free-radical polymerization inhibitors. Semantic Scholar. [Link]
-
Gas Chromatographic Separation Methods. Chemistry LibreTexts. [Link]
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The Manipulation of Air Sensitive Compounds 2nd ed. ResearchGate. [Link]
-
Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]
-
Inhibition of typical phenolic compounds entering into condensed freshwater by surfactants during solar-driven seawater distillation. PubMed. [Link]
-
Fractional Distillation. VTA. [Link]
-
Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography–mass spectrometry. SpringerLink. [Link]
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Technical Support Center: Optimizing Reactions for 2-Methyl-1-hexen-3-yne
Welcome to the technical support center for 2-Methyl-1-hexen-3-yne. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile conjugated enyne. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you optimize your reaction conditions and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and synthesis of this compound.
Q1: What is this compound and what are its key properties?
This compound, also known as ethyl isopropenyl acetylene, is a conjugated enyne with the molecular formula C₇H₁₀.[1] Its structure features a terminal double bond and an internal triple bond, making it a valuable building block in organic synthesis.
Key Physical Properties:
-
Molecular Weight: 94.15 g/mol [2]
-
Boiling Point: ~130 °C
-
Density: ~0.758 g/mL at 25 °C
-
Appearance: Highly flammable liquid[2]
-
Solubility: Insoluble in water[2]
Q2: How should this compound be handled and stored?
Due to its high flammability and volatility, proper safety precautions are critical.
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including flame-retardant gloves, safety goggles, and a lab coat. Keep it away from heat, sparks, open flames, and other ignition sources.[2] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[2]
-
Storage: Store in a tightly closed container in a cool, well-ventilated area designated for flammable liquids.[2] The recommended storage class is Flammable Liquid, Hazard Class 3.
Q3: What are the primary synthetic routes to prepare this compound and similar conjugated enynes?
While literature on the specific synthesis of this compound is sparse, its structure suggests it is most commonly prepared via transition-metal-catalyzed cross-coupling reactions. The most prevalent and logical method is the Sonogashira coupling .[3][4][5] This reaction couples a terminal alkyne with a vinyl halide.
For this compound, the retrosynthetic analysis would be:
-
Terminal Alkyne: 1-Butyne
-
Vinyl Halide: 2-Bromo-1-propene (Isopropenyl bromide)
Another general, though often more hazardous and less controlled, method for alkyne synthesis involves a double elimination reaction from a vicinal or geminal dihalide using a very strong base like sodium amide (NaNH₂).[6][7][8]
Q4: What are the common side reactions to be aware of when working with enynes?
-
Alkyne Homocoupling (Glaser Coupling): This is a major side reaction, especially in Sonogashira couplings. Traces of oxygen can cause the terminal alkyne to couple with itself, forming a diyne byproduct.[9] This is often promoted by the copper(I) cocatalyst.[9]
-
Polymerization: Enynes, particularly under heating or in the presence of radical initiators, can polymerize. This is a common issue with conjugated systems. Ethylene can sometimes be used as an additive in metathesis reactions to suppress unwanted alkyne polymerization.[10]
-
1,4-Addition: The conjugated system of the enyne is susceptible to 1,4-addition reactions, where a reagent adds across the ends of the enyne system.[11][12] This competes with the expected 1,2-addition to either the double or triple bond.
Troubleshooting Guide for Synthesis
This guide focuses on troubleshooting the Sonogashira coupling, the most probable synthetic route for this compound.
Problem: Low or No Product Yield
Potential Cause 1: Inactive Catalyst System
-
Diagnosis: The palladium catalyst (e.g., Pd(PPh₃)₄) is sensitive to air and moisture and can degrade over time. The copper(I) cocatalyst (e.g., CuI) is also easily oxidized. A color change in the CuI from off-white/tan to green/blue indicates oxidation.
-
Solution:
-
Use Fresh Catalysts: Always use freshly opened catalysts or catalysts stored under an inert atmosphere.
-
Ensure Pd(0) is Present: The active catalyst is Pd(0). If your precursor is Pd(II) (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ. The amine base typically facilitates this, but incomplete reduction can stall the reaction.
-
Proper Catalyst Loading: Start with a higher catalyst loading (e.g., 5-10 mol% Pd, 10-20 mol% CuI) for difficult couplings and optimize downwards.[13]
-
Potential Cause 2: Poor Solvent and Base Quality
-
Diagnosis: The presence of water or oxygen in the solvent or amine base can deactivate the catalyst and promote side reactions.
-
Solution:
-
Rigorous Degassing: Solvents (e.g., THF, DMF) and the amine base (e.g., triethylamine, diisopropylamine) MUST be rigorously degassed before use. The most effective method is three cycles of freeze-pump-thaw under high vacuum.[13] Sparging with argon or nitrogen for 30-60 minutes is a viable alternative.
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Potential Cause 3: Reaction Conditions Not Optimized
-
Diagnosis: The reaction temperature may be too low for the coupling to proceed efficiently, or too high, leading to catalyst decomposition or side product formation.
-
Solution:
-
Temperature Screening: If the reaction is sluggish at room temperature, gradually increase the temperature to 40-60 °C.[13] Monitor the reaction by TLC or GC-MS to check for product formation versus decomposition.
-
Choice of Base: The basicity and steric bulk of the amine can be critical. Triethylamine is common, but for some substrates, a bulkier base like diisopropylethylamine (DIPEA) or a stronger base like DBU may be more effective.
-
Potential Cause 4: Alkyne Homocoupling
-
Diagnosis: The presence of a significant amount of a higher molecular weight byproduct, often visible as a distinct spot on TLC, points to Glaser coupling. This is confirmed by mass spectrometry.
-
Solution:
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure your reaction is set up under a positive pressure of an inert gas (Argon or Nitrogen). Use Schlenk line techniques.
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol.[3] These often require a different ligand set for the palladium catalyst and may need higher temperatures, but they eliminate the primary catalyst for homocoupling.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for a low-yield Sonogashira coupling.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol provides a robust starting point for the synthesis. All operations should be performed using Schlenk line techniques under an inert atmosphere of Argon.
Materials:
-
2-Bromo-1-propene
-
1-Butyne (can be condensed from a lecture bottle or used as a solution)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
Flask Preparation: To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).
-
Reagent Addition: Evacuate and backfill the flask with Argon (3 cycles). Add anhydrous, degassed THF (~100 mL) followed by degassed triethylamine (3.0 equivalents).
-
Add 2-bromo-1-propene (1.0 equivalent) via syringe.
-
Alkyne Addition: Bubble 1-butyne gas (1.2 equivalents) through the solution for 15 minutes, or add a pre-made solution of 1-butyne in THF. The solution will typically turn from orange-ish to dark red or black.[13]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots (via syringe under Argon) and analyzing by TLC or GC-MS. If the reaction is slow, gently warm the mixture to 40-50 °C.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter through a pad of Celite to remove the catalyst residues, washing with diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation). Caution: The product is volatile. Use minimal heat and vacuum.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield the pure enyne.
Reaction Parameter Optimization Table
The following table summarizes key parameters and their typical effects on the Sonogashira coupling, providing a basis for systematic optimization.
| Parameter | Standard Condition | Variation & Rationale | Potential Outcome |
| Pd Catalyst Loading | 1-5 mol% | Increase to 5-10%: For unreactive substrates or to accelerate slow reactions. | Higher conversion, but increased cost. |
| Cu(I) Cocatalyst | 2-10 mol% | Omit (Copper-Free): To prevent alkyne homocoupling. May require different ligands/conditions. | Eliminates Glaser byproduct, may slow reaction. |
| Solvent | THF, DMF | Switch to Amine only: Using the amine base as the solvent can sometimes accelerate the reaction. | Increased rate, but can complicate workup. |
| Base | Triethylamine (Et₃N) | Switch to DIPEA or Piperidine: A different base may better facilitate catalyst turnover or substrate solubility. | Can significantly improve yield for specific substrates. |
| Temperature | Room Temperature | Increase to 40-60°C: To overcome activation energy barriers for sluggish reactions. | Faster reaction; risk of catalyst decomposition/side reactions. |
Visualization of the Sonogashira Catalytic Cycle
Understanding the mechanism helps in diagnosing issues. For instance, if the reaction stalls, a problem may lie in the oxidative addition or reductive elimination steps.
Caption: Simplified catalytic cycle for the copper-cocatalyzed Sonogashira reaction.
References
-
Preparation of Alkynes by Elimination Reactions of Dihalides. (2024). Chemistry LibreTexts. [Link]
-
Recent Progress on Enyne Metathesis. (n.d.). MDPI. [Link]
-
Alkenes To Alkynes Via Halogenation And Elimination Reactions. (2013). Master Organic Chemistry. [Link]
-
Electrophilic Additions to Conjugated Dienes. (2024). Chemistry LibreTexts. [Link]
-
Preparation of Alkynes. (2018). YouTube. [Link]
-
Addition Reactions to Conjugated Dienes. (2018). YouTube. [Link]
-
A Stable Reagent for Synthesis of Conjugated Enynes from Enals. (2009). ResearchGate. [Link]
-
Preparation of alkynes. (n.d.). Khan Academy. [Link]
-
Enyne synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Reactions of Dienes: 1,2 and 1,4 Addition. (2017). Master Organic Chemistry. [Link]
-
Alkynes to Alkyl Halides. (n.d.). Chemistry Steps. [Link]
-
Conjugated dienes. (2024). Slideshare. [Link]
-
Preparation of Alkynes, Part 4: By Vinylation and Alkynylation of Terminal Alkynes. (2024). YouTube. [Link]
-
An Introduction to Organic Synthesis. (2024). Chemistry LibreTexts. [Link]
-
Enyne Metathesis. (n.d.). Organic Chemistry Portal. [Link]
-
Properties and Synthesis of Alkynes. (2020). YouTube. [Link]
-
Reduction of alkynes. (n.d.). Khan Academy. [Link]
-
Electrophilic Additions to Conjugated Dienes. (2020). Chemistry LibreTexts. [Link]
-
Alkylation of Terminal Alkynes. (n.d.). University of Calgary. [Link]
-
Chemical Properties of 1-Hexen-3-yne. (n.d.). Cheméo. [Link]
-
Substituted 1,3-enyne synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]
-
1-Hexen-3-yne, 2-methyl-. (n.d.). PubChem. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Struggling to make a sonogashira coupling reaction happen. (n.d.). Reddit. [Link]
-
The Sonogashira Coupling. (n.d.). [Source not further specified]. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. [Link]
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- 13. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Selective Transformations of 2-Methyl-1-hexen-3-yne
Welcome to the technical support center for the selective catalytic transformation of 2-Methyl-1-hexen-3-yne. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of manipulating this conjugated enyne. The inherent challenge lies in the molecule's dual reactivity: a terminal, sterically accessible double bond and an internal, electronically rich triple bond. Achieving high selectivity for a desired transformation at one site while leaving the other untouched requires careful catalyst selection and optimization of reaction conditions.
This document moves beyond simple protocols to provide a deeper understanding of the principles governing catalyst behavior. It is structured into key reaction classes, each with a dedicated troubleshooting guide and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Part 1: The Selectivity Challenge with this compound
The primary difficulty in the catalysis of this compound is controlling chemoselectivity. Catalysts must differentiate between the π-systems of the alkene and the alkyne. Further challenges include regioselectivity (in addition reactions) and stereoselectivity (e.g., forming Z- or E-alkenes from the alkyne).
Caption: The core challenge: directing a reaction to one of multiple reactive sites.
Part 2: Selective Hydrogenation (Alkyne to Alkene)
Selective hydrogenation of the triple bond to a cis-(Z)-alkene is one of the most common and critical transformations. The goal is to prevent over-reduction to the alkane and to avoid saturation of the existing double bond.
Troubleshooting Guide: Selective Hydrogenation
Q: My reaction is producing a significant amount of the fully saturated product, 2-methylhexane. How can I improve selectivity for the diene?
A: This is a classic case of over-reduction, which indicates your catalyst is too active or the reaction conditions are too harsh.
-
Catalyst Choice: Standard Pd/C is often too active for this transformation. The state-of-the-art approach is to use a "poisoned" or modified catalyst that is less active. The Lindlar catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) is the traditional choice for this purpose[1]. The lead additive deactivates the most active sites on the palladium surface, which are responsible for alkane formation.
-
Modern Alternatives: Consider bimetallic catalysts like PdAu nanoparticles, which have shown high selectivity by isolating active Pd sites in an inert Au matrix, preventing over-hydrogenation[1]. Cationic nickel confined in zeolites has also demonstrated high chemoselectivity in alkynol hydrogenation, which can be applicable here[2].
-
Reaction Conditions:
-
Hydrogen Pressure: Reduce the H₂ pressure. High pressures increase the concentration of hydrogen on the catalyst surface, promoting further reduction. Start with 1 atm of H₂ and adjust as needed.
-
Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures increase the rate of all reaction steps, including the undesired ones.
-
Solvent: The choice of solvent can influence substrate adsorption on the catalyst surface. A less polar solvent like hexane or ethyl acetate is a good starting point.
-
Additives: If not using a pre-poisoned catalyst, you can add a small amount of a poison like quinoline to a standard Pd catalyst to moderate its activity.
-
Q: The hydrogenation is selective, but I'm getting a mixture of (Z) and (E) dienes. How can I increase Z-selectivity?
A: The formation of the (E)-diene suggests that isomerization is occurring on the catalyst surface after the initial syn-hydrogenation.
-
Catalyst Surface: This is often a problem with catalysts that have acidic sites or are not sufficiently poisoned. The Lindlar catalyst is specifically designed to promote high Z-selectivity by minimizing isomerization pathways[1].
-
Ionic Liquids: Using a solid catalyst with an ionic liquid layer (SCILL) has been shown to enhance stereoselectivity. The ionic liquid can modify the electronic properties of the metal and create a specific environment that favors the formation and desorption of the Z-isomer before it can isomerize[3][4].
-
Reaction Time: Monitor the reaction closely by TLC or GC. Isomerization can become more prevalent at longer reaction times as the concentration of the desired Z-product increases. Stop the reaction as soon as the starting alkyne is consumed.
Hydrogenation FAQs
Q: What is the mechanism behind the selectivity of the Lindlar catalyst?
A: The high selectivity of the Lindlar catalyst stems from two main factors. First, the lead poison deactivates the most reactive palladium sites, which prevents the complete reduction to an alkane. Second, the quinoline additive is believed to selectively adsorb onto the catalyst surface, sterically hindering the alkyne from re-adsorbing in a way that would lead to isomerization or further hydrogenation after it has been reduced to the Z-alkene[5].
Q: Can I use a homogeneous catalyst for this transformation?
A: Yes, homogeneous catalysts can offer excellent selectivity. For example, Wilkinson's catalyst (RhCl(PPh₃)₃) can be used, though its selectivity can be solvent-dependent. However, for selective alkyne-to-Z-alkene transformations, heterogeneous catalysts like Lindlar's are generally more common, reliable, and easier to separate from the product.
Data Summary: Catalysts for Selective Hydrogenation
| Catalyst System | Solvent | Temp. (°C) | H₂ Pressure | Key Feature | Selectivity | Reference |
| Pd/CaCO₃, Pb(OAc)₂, Quinoline (Lindlar) | Hexane | 25 | 1 atm | Classic method, high Z-selectivity | >95% for Z-alkene | [1] |
| PdAu Nanoparticles | Heptane | 50 | 20% H₂ in He | Dilute Pd sites prevent over-reduction | >97% for alkene | [1] |
| Ni-NPs in [CNC₃MMIM]NTf₂ | Ionic Liquid | 40 | 4 bar | High Z-selectivity, tunable system | ~92% for Z-alkene | [3] |
| Mn/H₂O with Lindlar's Catalyst | THF/H₂O | 25 | In situ H₂ | Mild, controlled H₂ generation | High selectivity | [6] |
Part 3: Selective Hydrosilylation
Hydrosilylation of this compound presents a challenge in both chemoselectivity (alkyne vs. alkene) and regioselectivity (1,4-addition vs. various modes of 1,2-addition). The choice of catalyst and silane is paramount in directing the reaction to the desired product, such as an allenylsilane or a vinylsilane.
Troubleshooting Guide: Selective Hydrosilylation
Q: My hydrosilylation reaction is giving a complex mixture of products. How do I favor 1,4-addition to get the allenylsilane?
A: A complex product mixture indicates a lack of selectivity. To favor 1,4-hydrosilylation, you need a catalyst system that promotes the addition of the silyl group to one terminus of the enyne system and the hydrogen to the other.
-
Catalyst Choice: Palladium complexes are particularly effective for this transformation. A catalyst system comprising a palladium salt (e.g., Pd(OAc)₂) with a specific phosphine ligand is often required. Chiral ferrocenylphosphine ligands, for instance, have been successfully used to achieve high regio- and enantioselectivity for the 1,4-addition to similar 1-buten-3-yne systems[7].
-
Ligand Effects: The ligand is critical. Bulky, electron-rich ligands can favor specific coordination geometries that lead to the desired pathway. Experiment with different phosphine ligands (e.g., bis(diphenylphosphino)ferrocene derivatives) to tune the selectivity.
-
Silane Reagent: The nature of the silane is also crucial. Trichlorosilane (HSiCl₃) is often more reactive and can lead to different selectivity profiles compared to triethylsilane (HSiEt₃). For 1,4-additions, HSiCl₃ is frequently the reagent of choice[7].
Q: The reaction is very slow or doesn't proceed to completion. What should I check?
A: Low reactivity can stem from catalyst inhibition, impurities, or suboptimal conditions.
-
Catalyst Activation/Purity: Ensure your catalyst is active. Some pre-catalysts require an activation step. For palladium catalysts, ensure you are using an appropriate palladium(0) source or a Pd(II) salt that can be reduced in situ.
-
Solvent and Reagent Purity: Hydrosilylation catalysts can be sensitive to moisture and oxygen. Use freshly distilled, anhydrous solvents and degas the reaction mixture thoroughly. Ensure the this compound starting material is pure and free from potential catalyst poisons.
-
Temperature: While some reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) may be required to increase the reaction rate. Monitor for side product formation at higher temperatures.
Hydrosilylation FAQs
Q: What determines whether 1,2-addition to the alkyne or 1,4-addition occurs?
A: The outcome is a delicate balance of electronics and sterics, heavily influenced by the catalyst-ligand combination. Platinum catalysts (like Speier's or Karstedt's) classically favor 1,2-addition to the alkyne, yielding vinylsilanes[8]. Ruthenium catalysts can also be selective for the alkyne[8]. Palladium systems, especially with tailored phosphine ligands, can access the 1,4-addition pathway by forming a π-allylpalladium intermediate, which then undergoes reductive elimination to yield the allenylsilane[7].
Caption: Logic flowchart for selecting a hydrosilylation catalyst system.
Part 4: Cyclization and Cycloisomerization Reactions
Enynes are powerful precursors for constructing cyclic and polycyclic frameworks. Gold and platinum catalysts are particularly adept at activating the alkyne towards nucleophilic attack by the tethered alkene, initiating a cascade of rearrangements to form complex products.
Troubleshooting Guide: Cycloisomerization
Q: My gold-catalyzed reaction is not working. The starting material is recovered unchanged.
A: Catalyst inactivity is a common issue with gold catalysis.
-
Catalyst Activation: Many gold(I) catalysts, typically used as chloride or phosphine complexes (e.g., Ph₃PAuCl), require activation with a silver salt (e.g., AgSbF₆, AgOTf) to abstract the chloride and generate a cationic, more electrophilic gold species. This is the active catalyst that coordinates to the alkyne[9].
-
Purity: Gold catalysts are sensitive to impurities that can act as ligands and poison the catalyst. Ensure all glassware is scrupulously clean and solvents are anhydrous. Halide impurities are particularly detrimental.
-
Catalyst Choice: If simple Au(I) salts are ineffective, consider using N-heterocyclic carbene (NHC) gold complexes. These are often more robust and can catalyze a wider range of transformations under milder conditions[10].
Q: The reaction is producing an unexpected rearranged product instead of the expected cyclized compound.
A: Gold-catalyzed enyne cyclizations are mechanistically complex and can proceed through various pathways, often involving cyclopropyl gold-carbene intermediates[11][12]. The final product depends on how these intermediates evolve.
-
Understanding the Mechanism: The reaction typically starts with the gold catalyst coordinating to the alkyne. This is followed by an intramolecular attack of the alkene (e.g., a 5-exo-dig or 6-endo-dig cyclization). This forms a bicyclic intermediate that can be viewed as a cyclopropyl gold-carbene[10][13]. This intermediate can then undergo skeletal rearrangements, cyclopropanation, or react with nucleophiles[11].
-
Controlling the Pathway: The reaction pathway can be influenced by:
-
Substrate Structure: The length of the tether between the ene and yne is critical. 1,6-enynes and 1,7-enynes often give different products[10].
-
Ligands: The ligand on the gold catalyst (e.g., phosphine vs. NHC) alters the electronic properties and steric environment of the metal center, which can favor one pathway over another.
-
Additives/Nucleophiles: Adding a nucleophile (like water or an alcohol) can intercept one of the cationic intermediates, leading to a completely different product class via hydrofunctionalization[11].
-
Cyclization FAQs
Q: What is a Pauson-Khand reaction and is it applicable here?
A: The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone[14][15]. Since this compound contains both an alkene and an alkyne, it is an excellent substrate for an intramolecular Pauson-Khand reaction. This would yield a bicyclic cyclopentenone. The classic catalyst is dicobalt octacarbonyl (Co₂(CO)₈), though more modern catalytic versions using rhodium or iridium exist[16][17].
Q: What is Enyne Metathesis?
A: Enyne metathesis is a bond reorganization reaction between an alkene and an alkyne, catalyzed by metal carbenes like Grubbs-type ruthenium catalysts, to form a 1,3-diene[18][19]. An intramolecular reaction is called Ring-Closing Enyne Metathesis (RCEYM). For this compound, RCEYM would lead to a six-membered ring containing a conjugated diene system. The driving force is the formation of this stable diene[20].
Part 5: Experimental Protocols
Protocol 1: Selective Hydrogenation of this compound to (Z)-2-Methyl-1,3-hexadiene
This protocol is a representative procedure based on the use of a Lindlar catalyst.
Materials:
-
This compound (97%, Sigma-Aldrich)
-
Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Anhydrous Hexane
-
Hydrogen gas (balloon or H₂ cylinder with regulator)
-
Standard Schlenk line or inert atmosphere setup
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the Lindlar catalyst (50 mg, ~5 mol% relative to substrate).
-
Inerting: Seal the flask with a septum, and purge with nitrogen or argon for 10 minutes.
-
Solvent & Substrate Addition: Add anhydrous hexane (20 mL) via syringe. Then, add this compound (0.235 g, 2.5 mmol).
-
Hydrogen Atmosphere: Purge the flask by evacuating and backfilling with hydrogen gas three times. Finally, leave the flask under a positive pressure of hydrogen (e.g., connect to a balloon filled with H₂).
-
Reaction: Stir the suspension vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress carefully by taking small aliquots, filtering them through a small plug of celite, and analyzing by GC or TLC (staining with KMnO₄). The reaction is typically complete within 2-4 hours. Critical Step: Do not let the reaction run for an extended period after the starting material is consumed to avoid potential isomerization or over-reduction.
-
Workup: Once the reaction is complete, purge the flask with nitrogen. Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Wash the celite pad with a small amount of hexane.
-
Purification: Combine the filtrates and carefully remove the solvent under reduced pressure (rotary evaporator). The resulting (Z)-2-Methyl-1,3-hexadiene is often pure enough for subsequent steps. If necessary, it can be further purified by column chromatography on silica gel using pure pentane or hexane as the eluent.
References
-
Jiménez-Núñez, E., & Echavarren, A. M. (2008). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews. [Link]
-
Kaur, N., & Kapur, A. (2023). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances. [Link]
-
Echavarren, A. M., et al. (2012). Mechanism of the gold-catalyzed cyclopropanation of alkenes with 1,6-enynes. Chemical Science. [Link]
-
Gockel, B., & Toste, F. D. (2010). Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction. Angewandte Chemie. [Link]
-
Fürstner, A., & Davies, P. W. (2005). Electrophilic Activation and Cycloisomerization of Enynes: A New Route to Functional Cyclopropanes. Angewandte Chemie. [Link]
-
Tan, W., et al. (2024). Regioselective Hydro(deutero)silylation of 1,3-Enynes Enabled by Photoredox/Nickel Dual Catalysis. Organic Letters. [Link]
-
Guo, Z., et al. (2021). Iron-Catalyzed Regio- and Stereoselective Hydrosilylation of 1,3-Enynes To Access 1,3-Dienylsilanes. Organic Letters. [Link]
-
Guo, Z., et al. (2021). Iron-Catalyzed Regio- and Stereoselective Hydrosilylation of 1,3-Enynes To Access 1,3-Dienylsilanes. PubMed. [Link]
-
G-C, V., & G-T, S. (2008). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. Current Organic Chemistry. [Link]
-
Manzano, R., et al. (2023). Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture. Journal of the American Chemical Society. [Link]
-
Pu, L., et al. (2007). Catalytic Transformations of Alkynes via Ruthenium Vinylidene and Allenylidene Intermediates. ResearchGate. [Link]
-
Wang, T., et al. (2022). trans-Hydroalkynylation of Internal 1,3-Enynes Enabled by Cooperative Catalysis. Journal of the American Chemical Society. [Link]
-
Prechtl, M. H. G., et al. (2016). Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. Green Chemistry. [Link]
-
Oestreich, M., et al. (2020). An Unusual Autocatalysis with Air-stable Pd Complex to Promote Enantioselective Synthesis of Si-Stereogenic Enynes. ResearchGate. [Link]
-
Pauson-Khand Reaction. NROChemistry. [Link]
-
Pauson–Khand reaction. Wikipedia. [Link]
-
Wang, C., et al. (2023). Improvement of regioselectivity of alkene hydrosilylation catalyzed by [PNSiNP] pincer cobalt(iii) hydrides using sodium methoxide as an additive. New Journal of Chemistry. [Link]
-
Pauson-Khand Reaction. Organic Chemistry Portal. [Link]
-
Enyne Metathesis. Organic Chemistry Portal. [Link]
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Enyne metathesis. Wikipedia. [Link]
-
Diesendruck, C. E. (2012). Enyne metathesis. Thieme. [Link]
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Liu, L., et al. (2021). Homogeneous-like Alkyne Selective Hydrogenation Catalyzed by Cationic Nickel Confined in Zeolite. CCS Chemistry. [Link]
-
Co-Mediated Ring Forming Reactions. (2023). Chemistry LibreTexts. [Link]
-
Ballmer, S. G. (2008). Catalytic Asymmetric Intramolecular Pauson-Khand and Pauson-Khand-Type Reactions. University of Illinois Urbana-Champaign. [Link]
-
Ene-Yne Metathesis. ResearchGate. [Link]
-
Liy, Z., et al. (2019). Achieving High Selectivity for Alkyne Hydrogenation at High Conversions with Compositionally Optimized PdAu Nanoparticle Catalys. OSTI.GOV. [Link]
-
Ghattas, G., et al. (2012). Enyne Metathesis Reactions in the Synthesis of Small Ring Heterocycles. Current Organic Chemistry. [Link]
-
Sharma, G. V. M., et al. (1993). Stereoselective hydrogenation of alkynes, enynes and dienes by interlamellar montmorillonite-diphenylphosphinepalladium(II) complex. The Journal of Organic Chemistry. [Link]
-
Hydrosilylation of Alkenes. (2021). Chemistry LibreTexts. [Link]
-
Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. Cardiff University. [Link]
-
Fürstner, A., et al. (2020). Hydrogenative Metathesis of Enynes via Piano-Stool Ruthenium Carbene Complexes Formed by Alkyne gem-Hydrogenation. Angewandte Chemie. [Link]
-
Oltra, J. E., et al. (2013). Mild and Selective Hydrogenation of Unsaturated Compounds Using Mn/Water as a Hydrogen Gas Source. Organic Letters. [Link]
-
Concentration profile of the hydrogenation of 2-hexyne... ResearchGate. [Link]
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- 3. Selective partial hydrogenation of alkynes to ( Z )-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC00499G [pubs.rsc.org]
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Enyne Metathesis Technical Support Center: A Guide to Preventing Byproduct Formation
Welcome to the technical support center for enyne metathesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their enyne metathesis reactions and minimize the formation of unwanted byproducts. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the in-depth knowledge needed to troubleshoot and perfect your synthetic strategies.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during your enyne metathesis experiments. Each issue is presented in a question-and-answer format, providing a direct solution and a detailed explanation of the underlying chemical principles.
Q1: My reaction is producing a significant amount of alkene homodimer byproducts. What's causing this and how can I prevent it?
A1: The formation of alkene homodimers is a classic example of a competing reaction pathway in enyne metathesis, specifically cross-metathesis of the alkene portion of your substrate with itself.[1] This issue is particularly prevalent in intermolecular (cross-enyne metathesis) reactions.
Causality: The catalytic cycle of enyne metathesis can proceed through two primary pathways: the "ene-then-yne" or the "yne-then-ene" mechanism.[2] In the "ene-then-yne" pathway, the ruthenium catalyst first reacts with the alkene. If the subsequent intramolecular reaction with the alkyne is slow, the catalyst-alkene intermediate can react with another molecule of your starting material's alkene, leading to homodimerization.
Solutions:
-
Increase the effective concentration of the intramolecular reaction: For ring-closing enyne metathesis (RCEYM), running the reaction at a higher dilution can favor the intramolecular cyclization over the intermolecular homodimerization.
-
Choose the right catalyst: Second-generation Grubbs catalysts (e.g., GII, HGII) are generally more reactive and can accelerate the desired enyne metathesis, potentially outcompeting the slower alkene homodimerization.
-
Modify the substrate: If possible, introducing steric bulk near the alkene can disfavor homodimerization.
-
Employ "Mori's Conditions": For terminal alkenes, conducting the reaction under an ethylene atmosphere can be highly effective.[3] The catalyst will preferentially react with the high concentration of ethylene, forming a methylidene-ruthenium species that is often more reactive in the desired enyne metathesis pathway.
Experimental Protocol: Reaction under Ethylene Atmosphere
-
Setup: To a dry Schlenk flask containing your enyne substrate and solvent, add the catalyst under an inert atmosphere (argon or nitrogen).
-
Ethylene Introduction: Connect the flask to a balloon filled with ethylene gas or bubble ethylene through the reaction mixture for the duration of the reaction.
-
Monitoring: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Q2: I'm observing the formation of oligomers or a polymeric byproduct, and my desired product yield is low. What is happening?
A2: Alkyne polymerization is a common side reaction in enyne metathesis, especially with terminal alkynes.[2] This occurs when the vinylcarbene intermediate, formed after the catalyst reacts with the alkyne, reacts with another alkyne molecule instead of the intended alkene.
Causality: The stability of the vinylcarbene intermediate plays a crucial role. If this intermediate is long-lived and the intramolecular alkene is unreactive, it can initiate polymerization of the alkyne.
Solutions:
-
Ethylene Atmosphere: As with alkene homodimerization, an ethylene atmosphere can suppress alkyne polymerization by reacting with the catalyst to form a more reactive methylidene species.[2]
-
Catalyst Choice: First-generation Grubbs catalysts are sometimes less prone to initiating alkyne polymerization compared to the more reactive second-generation catalysts.
-
Temperature Control: Running the reaction at a lower temperature can sometimes disfavor the polymerization pathway.
Diagram: Competing Pathways in Enyne Metathesis
Caption: Competing reaction pathways in enyne metathesis.
Q3: My reaction is sluggish, and upon workup, I recover mostly starting material. What are the likely causes of this low conversion?
A3: Low conversion in enyne metathesis can stem from several factors, ranging from catalyst deactivation to substrate-specific issues.
Causality and Solutions:
-
Catalyst Deactivation:
-
Impurities: Oxygen, moisture, and peroxides in solvents can rapidly deactivate ruthenium catalysts.[4] Ensure all solvents are rigorously dried and degassed.
-
Functional Group Interference: Substrates containing basic nitrogen or sulfur atoms can coordinate to the ruthenium center and inhibit catalysis.[5] In such cases, protection of the functional group or the use of an additive like a Lewis acid (e.g., Ti(OiPr)₄) to sequester the heteroatom may be necessary.
-
Protocol: Solvent Purification:
-
Drying: Reflux solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF and toluene; calcium hydride for dichloromethane).
-
Distillation: Distill under an inert atmosphere.
-
Degassing: Degas the solvent by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.
-
-
-
Substrate Reactivity:
-
Steric Hindrance: Bulky substituents near the alkene or alkyne can slow down the reaction.[1] In such cases, a more reactive catalyst (e.g., a third-generation Grubbs catalyst) or higher reaction temperatures may be required.
-
Internal Alkynes: Internal alkynes are generally less reactive than terminal alkynes. Higher catalyst loadings (up to 10 mol%) and longer reaction times may be necessary.[5]
-
Data Summary: Typical Catalyst Loadings
| Substrate Type | Catalyst Generation | Typical Loading (mol%) |
| Unhindered Terminal Alkene/Alkyne | First or Second | 1-5 |
| Sterically Hindered Substrate | Second or Third | 5-10 |
| Internal Alkyne | Second or Third | 5-10 |
| Substrate with Basic Heteroatom | Second or Third | 5-10 (+ additive) |
Section 2: Frequently Asked Questions (FAQs)
Q: Which Grubbs catalyst generation is best for my enyne metathesis?
A: The choice of catalyst depends on the specific substrate and desired outcome.
-
First Generation (e.g., Grubbs I): Generally less reactive but can be more selective and less prone to some side reactions like alkyne polymerization. Good for simple, unhindered substrates.
-
Second Generation (e.g., Grubbs II, Hoveyda-Grubbs II): More reactive and tolerant of a wider range of functional groups. Often the first choice for more challenging substrates. However, their high reactivity can sometimes lead to byproducts.[3]
-
Third Generation (e.g., Grubbs III): Offer even higher reactivity and stability, particularly useful for highly substituted or sterically demanding substrates.
Q: How do I properly set up and run an enyne metathesis reaction?
A: Strict adherence to air- and moisture-free techniques is crucial for success.
Diagram: Experimental Workflow for Enyne Metathesis
Caption: General experimental workflow for enyne metathesis.
Protocol: General Procedure for Ring-Closing Enyne Metathesis (RCEYM)
-
Preparation: A Schlenk flask is flame-dried under vacuum and backfilled with argon. The purified substrate is dissolved in degassed solvent (e.g., dichloromethane or toluene) to the desired concentration (typically 0.01-0.1 M).[6]
-
Catalyst Addition: The chosen Grubbs catalyst (typically 1-5 mol%) is weighed out in a glovebox or quickly in the air and added to the reaction mixture under a positive flow of argon.[6]
-
Reaction: The reaction is stirred at the appropriate temperature (room temperature to reflux) and monitored by TLC or GC-MS.
-
Quenching: Once the reaction is complete, a quenching agent such as ethyl vinyl ether or tris(hydroxymethyl)phosphine is added to deactivate the catalyst.[6]
-
Workup and Purification: The solvent is removed in vacuo, and the crude product is purified by flash column chromatography.
Q: My reaction mixture turned black. What does this mean?
A: A black or dark brown coloration is a strong indication of catalyst decomposition.[7] This can be caused by impurities in the reagents or solvent, or by running the reaction at too high a temperature for an extended period. If you observe this, it is likely that the catalytic cycle has stopped, and you will need to troubleshoot your reaction setup and reagent purity before attempting the reaction again.
References
-
Bolm, C., Frings, M., & Villar, H. (2007). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Chemical Society Reviews, 36(1), 55-66. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Enyne Metathesis. Available at: [Link]
-
Arma, D., & Dondoni, A. (2009). ENYNE METATHESIS REACTIONS IN THE SYNTHESIS OF SMALL RING HETEROCYCLES. Current Organic Chemistry, 13(3), 222-240. Available at: [Link]
-
Diesendruck, C. E. (2014). Enyne Metathesis. In N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis (pp. 85-104). Springer, Dordrecht. Available at: [Link]
-
Mori, M. (2007). Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. Materials, 3(3), 2087-2114. Available at: [Link]
-
Wikipedia. (2023, December 2). Enyne metathesis. In Wikipedia. Available at: [Link]
-
Ferreira, M. J., & de Sousa, M. E. (2020). Combining enyne metathesis with long-established organic transformations: a powerful strategy for the sustainable synthesis of bioactive molecules. Beilstein Journal of Organic Chemistry, 16, 68-86. Available at: [Link]
-
Mori, M. (2007). Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. Materials, 3(3), 2087-2114. Available at: [Link]
-
Diver, S. T., & Clark, J. R. (2010). Ene-Yne Metathesis. In Comprehensive Organic Synthesis II (pp. 1-42). Elsevier. Available at: [Link]
-
Hansen, E. C., & Lee, D. (2006). Search for Solutions to the Reactivity and Selectivity Problems in Enyne Metathesis. Accounts of Chemical Research, 39(8), 509-519. Available at: [Link]
-
Ferreira, M. J., & de Sousa, M. E. (2020). Combining enyne metathesis with long-established organic transformations: a powerful strategy for the sustainable synthesis of bioactive molecules. Beilstein Journal of Organic Chemistry, 16, 68-86. Available at: [Link]
-
Sytniczuk, A., & Grela, K. (2020). Decomposition of Ruthenium Olefin Metathesis Catalyst. Catalysts, 10(10), 1143. Available at: [Link]
Sources
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- 7. mdpi.com [mdpi.com]
Technical Support Center: Sonogashira Coupling of Hindered Alkynes
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling of sterically hindered alkynes. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to facilitate success in these demanding cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with a hindered alkyne is showing no or very low conversion. What are the likely causes and how can I fix it?
Low or no conversion in Sonogashira couplings involving sterically demanding alkynes is a common issue, often stemming from the sterically hindered environment around the reacting centers. This steric bulk can significantly impede key steps in the catalytic cycle.
Primary Cause: Impeded Oxidative Addition
The oxidative addition of the aryl halide to the palladium(0) complex is frequently the rate-limiting step in the Sonogashira catalytic cycle.[1] When either the aryl halide or the alkyne (or both) possesses bulky substituents, the palladium catalyst struggles to access the carbon-halide bond, leading to a sluggish or completely stalled reaction.[2]
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: For sterically hindered substrates, the choice of the palladium catalyst and its associated ligands is paramount.
-
Bulky, Electron-Rich Ligands: Employing bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, tBu₃P) or N-heterocyclic carbene (NHC) ligands is highly recommended.[1][3] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more adept at undergoing oxidative addition with hindered halides.[1]
-
Pre-formed Catalysts: Consider using air-stable palladium pre-catalysts (e.g., Pd-XPhos-G3) that readily generate the active catalytic species in situ.[4]
-
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. For aryl bromides, temperatures around 80-100°C may be required, sometimes in a sealed tube.[5]
-
Solvent Choice: The solvent can influence catalyst activity and substrate solubility.
-
Halide Reactivity: The nature of the halide on the aryl partner has a significant impact on reactivity. The general reactivity order is I > OTf > Br >> Cl.[1][3] If feasible, using an aryl iodide instead of a bromide or chloride can dramatically improve reaction rates and yields.[7]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I suppress this side reaction?
The formation of a diacetylenic byproduct through oxidative homocoupling, known as Glaser coupling, is a frequent and troublesome side reaction in Sonogashira couplings.[2][8] This is particularly prevalent when using a copper(I) co-catalyst, as it can generate copper acetylide intermediates that dimerize, especially in the presence of oxygen.[2][9]
Strategies to Minimize Glaser Coupling:
-
Implement Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][2] Numerous modern methods exist that bypass the need for a copper co-catalyst, thereby avoiding the primary pathway for this side reaction.[10]
-
Thorough Degassing: Rigorously remove oxygen from the reaction mixture. Oxygen promotes the oxidative dimerization of copper acetylides.[9] Employ techniques such as freeze-pump-thaw cycles (for lower boiling point solvents) or sparging the solvent with an inert gas (e.g., argon or nitrogen) for an extended period.[2]
-
Control Alkyne Concentration: In some instances, slow addition of the terminal alkyne to the reaction mixture via a syringe pump can help to maintain a low concentration of the alkyne at any given time. This disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.[2]
-
Reduce Copper(I) Loading: If a copper co-catalyst is deemed necessary, reducing its loading to the minimum effective amount can help to suppress homocoupling.
Q3: What is the role of the base in the Sonogashira coupling, and which one should I choose for a hindered system?
The base plays a crucial role in the Sonogashira reaction by deprotonating the terminal alkyne to form the reactive acetylide species.[3] For hindered substrates, the choice of base can influence reaction efficiency.
-
Common Amine Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are frequently used.[6] Sterically hindered bases like DIPEA can sometimes lead to higher yields and fewer side reactions.[6]
-
Inorganic Bases: In some protocols, particularly copper-free ones, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are employed, often in combination with a polar aprotic solvent like DMF.[3]
-
Solvent and Base: The amine base can often serve as part of the solvent system.[4] Ensure the base is anhydrous and of high purity, as impurities can poison the catalyst. Distilling the amine base before use can be beneficial.[7]
Troubleshooting Workflow
For a systematic approach to troubleshooting failed or low-yielding Sonogashira reactions with hindered alkynes, the following decision tree can be utilized.
Caption: A logical workflow for troubleshooting failed Sonogashira coupling reactions.
Data Summary: Recommended Catalytic Systems for Hindered Substrates
| Catalyst/Pre-catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₂Cl₂ / Pd(PPh₃)₄ | PPh₃ | CuI | TEA, DIPEA | THF, Toluene | 60-100 | Standard conditions, may require higher temperatures for hindered substrates.[5][9] |
| Pd₂(dba)₃ | XPhos, SPhos | None (Cu-free) | K₂CO₃, Cs₂CO₃ | Dioxane, DMF | 80-120 | Bulky ligands are effective for hindered aryl bromides and chlorides.[3][4] |
| PdCl₂(dppf) | dppf | CuI | TEA, DIPEA | THF, Toluene | 80-100 | Good for many aryl bromides, offers a balance of stability and reactivity.[5] |
| Pd-XPhos-G3 | XPhos (internal) | None (Cu-free) | K₂CO₃, Cs₂CO₃ | Dioxane, THF | RT - 100 | Air-stable pre-catalyst, highly effective for challenging couplings.[4] |
Experimental Protocol: Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide
This protocol is a general guideline for a copper-free Sonogashira coupling of a sterically hindered aryl bromide with a terminal alkyne using a palladium pre-catalyst.
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd-XPhos-G3, 1-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or THF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the sterically hindered aryl bromide, the palladium pre-catalyst, the base, and a magnetic stir bar.
-
Inerting: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.
-
Reaction: Stir the mixture at the desired temperature (this can range from room temperature to elevated temperatures, e.g., 80-100 °C, depending on the specific substrates and catalyst system).[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Retrieved from [Link]
-
Slezińska, P., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances, 12(14), 8623-8630. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of steric bulk in Sonogashira coupling reactions. Retrieved from [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]
-
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7386. Retrieved from [Link]
-
Kempe, R., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(1), 89. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007). Potential Sonogashira Reaction Problems? Retrieved from [Link]
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Technical Support Center: Enhancing Stereoselectivity in Reactions of 2-Methyl-1-hexen-3-yne
Welcome to the technical support center for stereoselective reactions involving 2-methyl-1-hexen-3-yne. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in reactions with this versatile enyne substrate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to help you achieve your desired stereochemical outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common issues encountered when working with this compound in stereoselective transformations.
Q1: I am observing low enantioselectivity in my asymmetric reaction. What are the most common culprits?
Low enantioselectivity is a frequent challenge and can stem from several factors. The most common issues include problems with the catalyst, suboptimal reaction conditions, and the presence of impurities.[1][2]
-
Catalyst-Related Issues: Ensure your chiral catalyst is pure, properly prepared, and has not degraded. Incorrect catalyst loading can also significantly impact enantioselectivity.
-
Reaction Conditions: Temperature is a critical parameter; generally, lower temperatures favor higher enantioselectivity due to a larger energy difference between diastereomeric transition states.[1] The choice of solvent is also crucial as it can influence the conformation of the catalyst-substrate complex.[1][2]
-
Impurities: Water is a common impurity that can have a significant negative impact on many stereoselective reactions. Ensure all reagents and solvents are rigorously dried.
Q2: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?
Achieving high regioselectivity in additions to the enyne system of this compound can be challenging.[3][4] The outcome is often a delicate balance of steric and electronic factors, as well as the nature of the catalyst and reactants.
-
Directing Groups: The introduction of a directing group on the substrate can effectively control the regioselectivity of the addition.[5]
-
Ligand Choice: In metal-catalyzed reactions, the choice of ligand plays a pivotal role. Bulky ligands can create a steric environment that favors addition to one of the unsaturated bonds over the other.
-
Catalyst System: The choice of metal and its oxidation state can dramatically influence the regiochemical outcome. For instance, in enyne metathesis, ruthenium catalysts are known to selectively yield exocyclic products in ring-closing metathesis.[4]
Q3: I am struggling with controlling the E/Z stereochemistry of the resulting alkene. What factors influence this?
The E/Z stereochemistry of the product is determined by the mechanism of the addition to the alkyne.
-
Syn vs. Anti Addition: The reaction mechanism dictates whether the addition across the triple bond is syn (both groups add to the same face) or anti (groups add to opposite faces).[6][7] For example, catalytic hydrogenation with Lindlar's catalyst typically results in syn-addition, leading to a Z-alkene. Conversely, dissolving metal reductions (e.g., Na/NH₃) favor anti-addition and the formation of an E-alkene.[8]
-
Reaction Conditions: In some cases, reaction conditions such as solvent and temperature can influence the stereochemical pathway.[9]
Q4: Can the purity of this compound affect the stereochemical outcome?
Absolutely. The purity of the starting material is paramount. Commercially available this compound may contain isomers or other impurities that can interfere with the catalyst or lead to the formation of undesired side products.[10][11] It is highly recommended to purify the enyne before use, for example, by distillation.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues in stereoselective reactions of this compound.
Issue 1: Low Enantiomeric Excess (% ee)
A common and frustrating problem is achieving high conversion but low enantioselectivity.
Decision Tree for Troubleshooting Low % ee
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Troubleshooting Steps:
-
Catalyst Integrity:
-
Verification: Confirm the identity and purity of your chiral ligand and metal precursor. If you prepared the catalyst in-house, re-characterize it.
-
Action: If in doubt, use a fresh batch of catalyst or a commercially available, pre-formed catalyst.
-
-
Reaction Conditions Optimization:
-
Temperature Screening: Run the reaction at a range of temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Lower temperatures often enhance selectivity.[1]
-
Solvent Screening: Test a variety of solvents with different polarities and coordinating abilities (e.g., CH₂Cl₂, Toluene, THF, Hexanes). The solvent can significantly alter the transition state energies.[1][9]
-
-
Reagent Purity:
-
Substrate Purification: Distill this compound immediately before use.
-
Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. The use of molecular sieves can also be beneficial.[1]
-
Issue 2: Poor Diastereoselectivity
When forming a second chiral center, controlling diastereoselectivity is key.
Factors Influencing Diastereoselectivity:
| Factor | Influence on Diastereoselectivity | Recommended Action |
| Chiral Catalyst/Reagent | The inherent chirality of the catalyst or reagent is the primary determinant of the facial selectivity of the attack on the prochiral substrate. | Screen a library of chiral ligands or auxiliaries to find the best match for your substrate. |
| Substrate Control | Existing stereocenters in the molecule can direct the approach of the incoming reagent. | Consider Felkin-Anh or other relevant models to predict the favored diastereomer. |
| Reaction Temperature | Lower temperatures generally increase the energy difference between diastereomeric transition states, leading to higher selectivity. | Perform a temperature optimization study. |
| Solvent | The solvent can influence the conformation of the substrate and the transition state assembly. | Conduct a solvent screen. |
Section 3: Experimental Protocols
Here we provide detailed, step-by-step protocols for key experimental procedures.
Protocol 1: Temperature Optimization Study for Asymmetric Hydrogenation
This protocol outlines a systematic approach to determine the optimal temperature for an asymmetric hydrogenation reaction. Asymmetric hydrogenation is a well-established method for creating chiral centers.[12][13]
-
Preparation: In a glovebox, prepare a stock solution of the chiral catalyst (e.g., a Rh-BINAP complex) in a degassed, anhydrous solvent (e.g., CH₂Cl₂).
-
Reaction Setup: Arrange a series of identical reaction vessels (e.g., Schlenk tubes) each equipped with a stir bar.
-
Temperature Control: Place each vessel in a cooling bath set to a specific temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).
-
Reagent Addition: To each vessel, add the solvent, this compound, and any additives. Allow the solutions to equilibrate to the bath temperature.
-
Initiation: Initiate the reactions by adding an aliquot of the catalyst stock solution to each vessel.
-
Hydrogenation: Purge each vessel with hydrogen gas and maintain a positive pressure (e.g., 1 atm) for the duration of the reaction.
-
Monitoring and Analysis: Monitor the reactions by TLC or GC. Once complete, quench the reactions and determine the enantiomeric excess of the product by chiral HPLC or GC.
-
Data Analysis: Plot the observed % ee versus temperature to identify the optimal reaction temperature.
Protocol 2: Asymmetric Enyne Cyclization
Enyne cyclizations are powerful reactions for constructing cyclic structures with high stereocontrol.[14][15][16] Gold and rhodium catalysts are commonly employed.[14][16][17]
-
Catalyst Preparation: In an inert atmosphere, prepare the active chiral catalyst. For example, a chiral NHC-gold(I) complex can be synthesized from the corresponding imidazolium salt and a gold precursor.[14]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral catalyst (e.g., 1-5 mol%).
-
Reagent Addition: Add the anhydrous solvent (e.g., Dioxane or Toluene) followed by the this compound substrate.
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (determined from a screening study) until the starting material is consumed (monitor by TLC or GC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the product by flash column chromatography. Determine the yield and enantiomeric excess of the cyclized product.
Workflow for Asymmetric Enyne Cyclization
Caption: General workflow for an asymmetric enyne cyclization experiment.
Section 4: Mechanistic Insights
A deeper understanding of the reaction mechanism can provide valuable clues for optimization.
Asymmetric Hydrogenation
In many rhodium- and ruthenium-catalyzed asymmetric hydrogenations of olefins, the reaction proceeds through an inner-sphere mechanism.[13] The substrate coordinates to the chiral metal center, and the stereochemistry is determined by the facial selectivity of the hydride transfer from the metal to the coordinated double bond. The chiral ligands create a C₂-symmetric environment that differentiates the two faces of the prochiral alkene.
Gold-Catalyzed Enyne Cyclization
Gold(I) catalysts are powerful π-acids that activate the alkyne moiety of the enyne towards nucleophilic attack by the alkene.[14] The enantioselectivity arises from the chiral environment created by the ligands around the gold center, which directs the cyclization to proceed through a favored diastereomeric transition state. The steric and electronic properties of the N-substituents on N-heterocyclic carbene (NHC) ligands are often crucial for achieving high levels of stereocontrol.[14][15]
References
- Chiral carbene approach to gold-catalyzed asymmetric cyclization of 1,6-enynes. (2025). Vertex AI Search.
- The asymmetric cyclization of 1,6-enynes, catalysed by a chiral NHC–gold(i) complex. (n.d.).
- Continuous-Flow Enantioselective Hydrogenative Enyne Cyclization with Chiral Heterogeneous Rh Catalysts. (2024).
- Continuous-Flow Enantioselective Hydrogenative Enyne Cyclization with Chiral Heterogeneous Rh Catalysts. (n.d.).
- Asymmetric Rh-Catalyzed Reductive Enyne Cyclization Using a Continuous-Flow Setup. (2024).
- Alkyne Addition Reactions. (n.d.). ChemTalk.
- Catalytic Asymmetric (ene–endo)
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- Asymmetric Hydrogenation. (2015).
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- Addition reactions of alkynes—approaches for regioselectivity control. (n.d.).
- Asymmetric Cobalt‐Catalyzed Regioselective Hydrosilylation/Cyclization of 1,6‐Enynes. (n.d.).
- Search for Solutions to the Reactivity and Selectivity Problems in Enyne Metathesis. (2025).
- Asymmetric hydrogen
- Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. (2020).
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- Technical Support Center: Enhancing Enantioselectivity in Asymmetric Synthesis. (n.d.). Benchchem.
- This compound, 98%. (n.d.). GFS Chemicals.
- This compound 97 23056-94-2. (n.d.). Sigma-Aldrich.
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stability issues of 2-Methyl-1-hexen-3-yne under reaction conditions
Welcome to the technical support center for 2-Methyl-1-hexen-3-yne. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the stability and handling of this versatile conjugated enyne. Our goal is to equip you with the knowledge to anticipate and overcome potential challenges in your synthetic endeavors, ensuring the integrity of your reactions and the quality of your results.
Introduction to the Stability of this compound
This compound is a valuable building block in organic synthesis due to its conjugated enyne system, which allows for a variety of chemical transformations. However, this reactivity also makes the molecule susceptible to several stability issues under common reaction conditions. The presence of a terminal alkene, an internal alkyne, and their conjugation, creates a molecule prone to polymerization, isomerization, and other side reactions. This guide will address these potential issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My stock of this compound has become viscous and discolored. What is happening?
A1: This is a classic sign of polymerization or oligomerization. The conjugated π-system of this compound makes it susceptible to radical, thermal, or metal-catalyzed polymerization. Over time, especially when exposed to heat, light, or air (oxygen can initiate radical formation), the individual molecules can react with each other to form long chains or larger molecules, leading to an increase in viscosity and a change in appearance.
-
Causality: The high electron density of the double and triple bonds in a conjugated system makes them reactive towards radical initiators. The formation of a stable, conjugated polymer provides a thermodynamic driving force for this process.[1]
-
Prevention: Proper storage is crucial. It is recommended to store this compound at low temperatures (2-8 °C), in the dark (using an amber vial or by wrapping the container), and under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to initiators.[][3] The presence of a polymerization inhibitor, such as Butylated hydroxytoluene (BHT) or members of the phenol or nitroxide families, is also a standard practice for stabilizing reactive monomers.[][4][5]
Q2: I am planning a reaction at an elevated temperature (>100 °C). What precautions should I take?
A2: High temperatures can significantly increase the rate of decomposition, primarily through thermal polymerization or isomerization. If the reaction must be conducted at a high temperature, consider the following:
-
Minimize Reaction Time: Plan your experiment to minimize the time the enyne is exposed to high temperatures.
-
Inert Atmosphere: Rigorously exclude oxygen by working under a continuous flow of an inert gas.
-
Use of Inhibitors: If compatible with your reaction chemistry, the addition of a small amount of a radical inhibitor like BHT or 4-tert-butylcatechol (TBC) can suppress polymerization.[][3]
-
Solvent Choice: Use a high-boiling, inert solvent to ensure a homogeneous reaction temperature and to avoid localized overheating.
-
Purification Considerations: If distillation is required for purification, vacuum distillation is highly recommended to lower the boiling point and reduce the risk of thermal degradation.[6][7]
Q3: Can I use strong acids or bases with this compound?
A3: Extreme caution is advised.
-
Acidic Conditions: Strong acids can catalyze the hydration of the alkyne. This reaction proceeds via a Markovnikov addition of water across the triple bond, leading to the formation of an enol intermediate which then tautomerizes to a ketone.[8][9][10] This is often an undesired side reaction that consumes your starting material.
-
Mechanism Insight: The acid protonates the alkyne, forming a vinyl carbocation. For this compound, the more stable tertiary vinyl carbocation at the C4 position is favored, which upon hydration and tautomerization yields 2-methylhex-1-en-4-one.
-
-
Basic Conditions: Strong bases can promote the isomerization of the alkyne. While this compound has an internal alkyne, isomerization to other isomeric enynes or allenes is a possibility, especially at elevated temperatures.[11]
Troubleshooting Guides for Specific Reactions
Issue 1: Low Yields and Side Products in a Transition Metal-Catalyzed Cross-Coupling Reaction (e.g., Sonogashira, Heck)
Possible Causes & Solutions:
-
Cause A: Polymerization/Oligomerization of the Enyne. Transition metal catalysts, particularly at elevated temperatures, can promote the oligomerization of alkynes and enynes.[12][13] This is a common cause of reduced yields and the formation of complex reaction mixtures.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, screen for lower reaction temperatures.
-
Use a More Active Catalyst: A more active catalyst may allow for lower reaction temperatures and shorter reaction times, minimizing the opportunity for side reactions.
-
Add a Polymerization Inhibitor: If the inhibitor does not interfere with the catalytic cycle, a small amount of a phenolic inhibitor can be beneficial.
-
Control Stoichiometry and Addition Rate: In some cases, slow addition of the enyne to the reaction mixture can maintain a low concentration and reduce the rate of self-reaction.
-
-
-
Cause B: Isomerization or Side Reactions of the Product. The conjugated diene product of some enyne reactions can be more reactive than the starting enyne and may undergo further reactions with the catalyst.
-
Troubleshooting Steps:
-
Monitor the Reaction Closely: Use TLC or GC/LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to prevent over-reaction.
-
Catalyst Choice: Some catalysts are known to be more prone to inducing isomerization. A different ligand or metal center may be less likely to promote these side reactions.
-
-
-
Cause C: Catalyst Deactivation. Impurities in the this compound or other reagents can poison the catalyst.
-
Troubleshooting Steps:
-
Purify the Enyne: If the purity of your starting material is questionable, consider passing it through a short plug of neutral alumina or silica gel immediately before use to remove any polar impurities or baseline polymerization products.
-
Degas Solvents and Reagents: Ensure all components of the reaction are thoroughly degassed to remove oxygen, which can deactivate many transition metal catalysts.[14]
-
-
Issue 2: Unexpected Product Formation in Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)
Possible Cause & Solution:
-
Cause: Competing Reaction Pathways. While the terminal alkene of this compound can be a site for nucleophilic attack, the reactivity of the conjugated system can lead to other outcomes.
-
Troubleshooting Steps:
-
Control Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to favor the desired kinetic product and minimize side reactions.
-
Choice of Reagent: The reactivity of organometallic reagents varies. For example, organocuprates are generally softer nucleophiles than Grignard or organolithium reagents and may exhibit different selectivity.
-
Protecting Groups: If the alkyne is not the desired site of reaction, consider if a temporary protection strategy is feasible, although this adds steps to the synthesis.
-
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Storage: Store in an amber glass vial with a PTFE-lined cap at 2-8 °C. For long-term storage, flushing the vial with an inert gas (argon or nitrogen) before sealing is recommended.
-
Inhibitor Check: If the material is to be stored for an extended period, or if it will be subjected to heating, consider adding a polymerization inhibitor such as BHT to a concentration of 50-100 ppm.
-
Handling:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.
-
Ground all equipment when transferring large quantities to prevent static discharge.
-
Keep away from sources of ignition.
-
Visualizations
Diagram 1: Potential Decomposition Pathways
Caption: Potential decomposition pathways for this compound.
Diagram 2: Troubleshooting Workflow for a Failing Reaction
Caption: Troubleshooting workflow for reactions involving this compound.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Storage Temperature | 2-8 °C | To minimize thermal polymerization and degradation. |
| Storage Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation and radical initiation by oxygen. |
| Polymerization Inhibitor | 50-100 ppm BHT or TBC | To quench radical species and prolong shelf life.[][3] |
| Purification Method | Vacuum Distillation | To avoid thermal decomposition at its atmospheric boiling point (130 °C).[6][7] |
References
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Organic Chemistry Tutor. (n.d.). Hydration of Alkynes. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, March 12). 27.05 Acid-catalyzed Hydration of Alkynes and Tautomerization [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Base‐catalyzed isomerization of terminal alkynes. [a] Reaction conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Transition metal alkyne complex. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 57 - Transition Metal Alkyne Complexes. Retrieved from [Link]
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Arkivoc. (n.d.). ENYNE METATHESIS REACTIONS IN THE SYNTHESIS OF SMALL RING HETEROCYCLES. Retrieved from [Link]
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ResearchGate. (n.d.). Ene-Yne Metathesis. Retrieved from [Link]
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Trost, B. M., & Crawley, M. L. (2003). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. Chemical reviews, 103(8), 2921–2944. [Link]
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Wang, X., et al. (2015). trans-Hydroalkynylation of Internal 1,3-Enynes Enabled by Cooperative Catalysis. Journal of the American Chemical Society, 137(40), 12832–12835. [Link]
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Chad's Prep. (n.d.). Acid Catalyzed Hydration of Alkynes. Retrieved from [Link]
- Google Patents. (n.d.). Alkynes polymerization inhibitor - CN105566034B.
-
Trost, B. M., & Rhee, Y. H. (2002). A dramatic reversal in the regiochemistry of the palladium-catalyzed coupling of terminal alkynes. Journal of the American Chemical Society, 124(11), 2528–2533. [Link]
-
Organic Chemistry Portal. (n.d.). Enyne Metathesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Enyne metathesis. Retrieved from [Link]
-
SlidePlayer. (2020, March 24). Transition Metal Alkynes: Bonding, Syntheses and Reactions. Retrieved from [Link]
-
3V Sigma USA. (n.d.). Polymerization Inhibitors. Retrieved from [Link]
-
Douglas, W. E. (2000). Solvent-free oligomerization of phenylacetylene catalyzed by (cyclopentadienyl)nickel complexes. Journal of the Chemical Society, Dalton Transactions, (1), 57-62. [Link]
-
Chemguide. (n.d.). The mechanism for the acid catalysed hydration of ethene. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 26). How Do Polymerization Inhibitors Work? [Video]. YouTube. [Link]
-
Wang, X., et al. (2016). Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis. Angewandte Chemie International Edition, 55(43), 13455–13459. [Link]
-
Chemistry LibreTexts. (2020, May 30). 16.1: Stability of Conjugated Dienes - Molecular Orbital Theory. Retrieved from [Link]
-
Li, J., et al. (2021). Regiodivergent sulfonylarylation of 1,3-enynes via nickel/photoredox dual catalysis. Nature Communications, 12(1), 1-10. [Link]
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Toste, F. D., & Toste, D. (2004). Catalytic isomerization of 1,5-enynes to bicyclo[3.1.0]hexenes. Journal of the American Chemical Society, 126(35), 10858–10859. [Link]
-
Lumen Learning. (n.d.). Stability of Conjugated Dienes MO Theory. Retrieved from [Link]
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OpenStax. (2023, September 20). 14.1 Stability of Conjugated Dienes: Molecular Orbital Theory. In Organic Chemistry. [Link]
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Organic Chemistry. (2023, January 5). Preparations and Stability of Conjugated Dienes [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). A Stable Reagent for Synthesis of Conjugated Enynes from Enals. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 2-Activated 1,3-enynes in enantioselective synthesis. Retrieved from [Link]
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Axens. (n.d.). Oligomerization. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Activated 1,3-enynes in enantioselective synthesis | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Cycloisomerization of 1,5-enynes and 1,6-enynes, catalyzed by Au(iii)–NHC complexes. Retrieved from [Link]
-
Echavarren, A. M., et al. (2008). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews, 108(8), 3379–3407. [Link]
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Zabula, A. V., et al. (2016). Oligomerization of N-Heterocyclic Silylene into Zwitterionic Silenes. Angewandte Chemie International Edition, 55(43), 13455–13459. [Link]
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MDPI. (n.d.). Ethylene Oligomerization Catalyzed by Different Homogeneous or Heterogeneous Catalysts. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Nickel-aluminosilicate catalysts for ethylene oligomerization: recent scientific progress. Retrieved from [Link]
-
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-
Chemistry LibreTexts. (2020, June 29). Distillation. Retrieved from [Link]
-
Eur. J. Org. Chem. (2003). Synthesis of Carbohydrate-Derived Enynes and Subsequent Metathesis to Yield Polyhydroxylated 1-Vinylcycloalkenes. European Journal of Organic Chemistry, 2003(12), 2336-2342. [Link]
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Labconco. (n.d.). Distillation: It's a gas… separation. Retrieved from [Link]
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Technical Support Center: Scale-Up Considerations for the Synthesis of 2-Methyl-1-hexen-3-yne
Welcome to the technical support center for the synthesis of 2-Methyl-1-hexen-3-yne (CAS 23056-94-2). This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of transitioning this synthesis from bench-scale to larger-scale production. We will address common issues through a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.
Compound Overview and Safety First
This compound is a volatile and highly flammable enyne.[1][2][3] Its synthesis involves energetic reagents and potentially exothermic steps that require careful management during scale-up. Before proceeding with any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ | [1][3] |
| Molecular Weight | 94.15 g/mol | |
| Boiling Point | 130 °C (lit.) | |
| Density | 0.758 g/mL at 25 °C (lit.) | |
| Flash Point | 4 °C (39.2 °F) - closed cup | |
| GHS Pictograms | GHS02 | |
| Hazard Statements | H225: Highly flammable liquid and vapor | [2][3] |
Core Safety Precautions:
-
Flammability: All operations must be conducted in a well-ventilated fume hood or an appropriately rated process bay, away from ignition sources.[1][2] Use explosion-proof equipment and ensure proper grounding and bonding to prevent static discharge.[2][4]
-
Reagent Handling: Grignard reagents are pyrophoric upon contact with air and react violently with water. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (Nitrogen or Argon).
-
Personal Protective Equipment (PPE): Always wear flame-retardant lab coats, safety goggles or a face shield, and appropriate chemical-resistant gloves.[2][4]
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A common and logical laboratory approach involves a three-step sequence building the carbon skeleton through a Grignard reaction, followed by elimination. This route is instructive for its well-understood yet challenging scale-up parameters.
-
Grignard Reagent Formation: 1-Butyne is deprotonated using a commercially available Grignard reagent, such as ethylmagnesium bromide, to form butynylmagnesium bromide in situ.
-
Nucleophilic Addition: The resulting acetylide adds to acetone to form the intermediate tertiary propargyl alcohol, 2-methylhex-3-yn-2-ol.
-
Dehydration: The tertiary alcohol is dehydrated to create the terminal double bond, yielding the final product, this compound.
This multi-step synthesis approach is a classic strategy for constructing complex molecules from simpler starting materials.[5]
Q2: What are the primary challenges when scaling this synthesis?
The main challenges pivot from kinetic control at the lab scale to heat and mass transfer limitations at the pilot or production scale.
-
Heat Management: Grignard formation and the subsequent quenching are highly exothermic. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient and increasing the risk of thermal runaway.
-
Reagent Addition Control: The rate of addition of both the Grignard reagent and acetone is critical. Adding too quickly can overwhelm the cooling capacity of the reactor.
-
Mixing Efficiency: In larger reactors, ensuring homogenous mixing is crucial to avoid localized "hot spots" and side reactions.
-
Work-up and Purification: Handling large volumes of aqueous and organic layers, managing emulsions, and efficiently purifying a volatile product are significant logistical hurdles.
Q3: How can I monitor the reaction's progress?
For this synthesis, Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are your primary tools.
-
TLC: An excellent, rapid technique. The starting material (acetone), the alcohol intermediate, and the final enyne product will have distinct Rf values. Use a non-polar solvent system like hexane/ethyl acetate.
-
GC-MS: Provides more quantitative data. It can be used to determine the consumption of starting materials, the formation of the intermediate, and the appearance of the final product and any side products. This is crucial for determining reaction completion before proceeding to the next step or work-up.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up.
Part 1: Grignard Reagent Formation & Addition
Problem: The Grignard reaction fails to initiate or is very sluggish.
-
Plausible Causes:
-
Presence of Moisture: Trace amounts of water in the glassware, solvent, or on the surface of the magnesium will quench the Grignard reagent.
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO).
-
Low Purity of Starting Materials: Impurities in the 1-butyne or the starting Grignard reagent can inhibit the reaction.
-
-
Solutions & Pro-Tips:
-
Rigorous Drying: All glassware should be flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under a stream of inert gas.[6] Solvents like THF or diethyl ether must be anhydrous, preferably distilled from a drying agent like sodium/benzophenone.[7]
-
Magnesium Activation: The MgO layer must be disrupted.
-
Mechanical: Vigorously stir the dry magnesium turnings under inert gas for several hours to physically break the oxide layer.
-
Chemical: Add a small crystal of iodine (the brown color should disappear as the reaction starts) or 1-2 mL of 1,2-dibromoethane to the magnesium suspension before adding your reagents.[7] These activators chemically clean the surface.
-
-
Initiation: Add a small portion (5-10%) of your reagents to the activated magnesium. You should observe a gentle exotherm and bubbling. If not, gentle warming with a heat gun may be necessary to initiate the reaction, but be prepared to cool it immediately once it starts.
-
Problem: A significant amount of Wurtz-type homocoupling side product is observed.
-
Plausible Cause: This can be a major side reaction, especially with certain halides.[7] It involves the Grignard reagent acting as a nucleophile and attacking another molecule of the starting halide. While less common in this specific transmetalation step, it's a critical consideration in many Grignard syntheses.
-
Solutions & Pro-Tips:
-
Maintain Low Temperature: Keep the reaction temperature low during the formation of butynylmagnesium bromide to minimize side reactions.
-
Controlled Addition: Add the starting Grignard (e.g., EtMgBr) slowly to the 1-butyne solution to maintain a low instantaneous concentration of the reagent.
-
Part 2: Dehydration and Purification
Problem: The dehydration step results in a low yield and a complex mixture of isomers.
-
Plausible Causes:
-
Harsh Conditions: Using strong, hot acids (like concentrated H₂SO₄) can cause rearrangement of the double bond to form more stable internal or conjugated isomers. It can also lead to polymerization.
-
Incomplete Reaction: The dehydration may not have gone to completion, leaving behind the alcohol intermediate.
-
-
Solutions & Pro-Tips:
-
Milder Reagents: Employ milder dehydration conditions. Phosphorus oxychloride (POCl₃) in pyridine is a classic and effective method for dehydrating tertiary alcohols without significant rearrangement.
-
Temperature Control: Perform the dehydration at the lowest effective temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature, monitoring by TLC or GC.
-
Azeotropic Removal of Water: On a larger scale, using a Dean-Stark apparatus with a suitable solvent (like toluene) and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can drive the equilibrium towards the product by removing water as it forms.
-
Problem: Purification by distillation is difficult and gives poor recovery.
-
Plausible Causes:
-
Product Volatility: The product has a relatively low boiling point (130 °C), and losses can occur during solvent removal or transfer.
-
Thermal Instability: Prolonged heating during atmospheric distillation can promote polymerization or isomerization.
-
Azeotropes: The product may form an azeotrope with remaining solvents or impurities, making separation by simple distillation ineffective.
-
-
Solutions & Pro-Tips:
-
Vacuum Distillation: This is the preferred method.[8] Distilling under reduced pressure lowers the required temperature, minimizing thermal degradation and potential side reactions.
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to achieve better separation from close-boiling impurities.
-
Careful Work-up: Before distillation, ensure the crude product is thoroughly washed to remove any acidic or basic residues and dried completely (e.g., with MgSO₄ or Na₂SO₄). This prevents these impurities from catalyzing degradation in the distillation pot. For smaller scales, column chromatography can be an effective purification method.[9]
-
Part 3: Scale-Up Specific Issues
Problem: The reaction exotherm is difficult to control in a large reactor.
-
Plausible Cause: The heat generated by the reaction exceeds the heat removal capacity of the reactor. This is a direct consequence of the decreased surface-area-to-volume ratio at scale.
-
Solutions & Pro-Tips:
-
Reactor Choice: Use a jacketed reactor with an efficient heat transfer fluid and a powerful cooling system.
-
Controlled Addition is Key: The addition rate is your primary control parameter. Add reagents sub-surface via a dip tube to ensure they react immediately and don't accumulate. Use a metering pump for precise, slow addition.
-
Monitor Internal Temperature: Do not rely on the jacket temperature. An internal thermocouple is essential for monitoring the actual reaction temperature and controlling the addition rate accordingly.
-
Dilution: While it impacts throughput, running the reaction at a lower concentration can help manage the exotherm by providing more thermal mass to absorb the heat generated.
-
References
-
PubChem. (n.d.). 1-Hexen-3-yne, 2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
- Shao, W., et al. (2018). A Formal [3+3+1] Reaction of Enyne‐Methylenecyclopropanes through Au(I)‐Catalyzed Enyne Cycloisomerization and Rh(I).
-
National Institutes of Health. (n.d.). Synthesis of a 1,3-Bridged Macrobicyclic Enyne via Chemoselective Cycloisomerization Using Palladium-catalyzed Alkyne-Alkyne Coupling. Retrieved from [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. Retrieved from [Link]
-
BYJU'S. (2019). Methods of purification of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 9.9: An Introduction to Organic Synthesis. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why do Grignard reagents add to propargyl alcohols?. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methyl-1-hexen-3-yne vs. Terminal Enynes
Introduction
In the landscape of synthetic organic chemistry, enynes—molecules possessing both a carbon-carbon double bond and a triple bond—are exceptionally versatile building blocks. Their utility in constructing complex molecular architectures, particularly carbo- and heterocycles, is well-documented. The reactivity of an enyne is profoundly influenced by its substitution pattern. This guide provides an in-depth, objective comparison between 2-Methyl-1-hexen-3-yne, a representative substituted internal enyne, and its terminal enyne counterparts (e.g., 1-hexen-3-yne or simple 1,n-enynes).
This analysis is designed for researchers, scientists, and drug development professionals. We will dissect the electronic and steric factors governing their reactivity, supported by experimental data from seminal literature, to inform rational substrate selection and reaction design.
Structural and Electronic Properties: The Basis of Differential Reactivity
The fundamental differences between this compound and a generic terminal enyne lie in the substitution at both the alkene and alkyne moieties. These structural distinctions create disparate electronic and steric environments, which in turn dictate their chemical behavior.
-
This compound : This molecule features an internal alkyne , flanked by an ethyl group and a substituted vinyl group. The alkene is 1,1-disubstituted, with a methyl group that introduces significant electronic and steric effects. The methyl group acts as an electron-donating group (EDG) via hyperconjugation, increasing the nucleophilicity of the double bond.[1]
-
Terminal Enynes : These substrates are characterized by a terminal alkyne, which possesses a relatively acidic sp-hybridized C-H proton (pKa ≈ 25).[2] This acidic proton is a key feature, enabling deprotonation to form a potent alkynyl nucleophile and participating directly in certain catalytic cycles, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] The alkene portion can be variably substituted but is often a simple terminal double bond.
Comparative Reactivity in Key Synthetic Transformations
The structural and electronic variations manifest as significant differences in reactivity across a range of important chemical reactions.
The Pauson-Khand Reaction ([2+2+1] Cycloaddition)
The Pauson-Khand reaction (PKR) is a powerful method for constructing cyclopentenones via the cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[4]
-
General Reactivity Trend : In intermolecular reactions, terminal alkynes are generally more reactive and tend to give higher yields than internal alkynes.[5][6] This is attributed to the reduced steric hindrance of terminal alkynes, which facilitates the initial formation of the crucial alkyne-dicobalt hexacarbonyl complex.[7]
-
This compound in PKR : As an internal alkyne, this compound would be expected to react more sluggishly than a terminal analogue. The methyl group on the alkene moiety adds further steric bulk, potentially hindering the coordination of the alkene to the cobalt center after the initial alkyne complexation.
-
Regioselectivity : The PKR exhibits well-defined regioselectivity. For the alkyne, the larger substituent typically orients itself adjacent to the newly formed carbonyl group in the cyclopentenone product.[5][8] For this compound, the ethyl group is sterically larger than the C(Me)=CH₂ group, suggesting a preference for the ethyl group at the Cα position.
Table 1: Representative Data for the Pauson-Khand Reaction
| Enyne Substrate | Alkyne Type | Catalyst System | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1,6-Heptenyne | Terminal | Co₂(CO)₈ (stoichiometric) | Hexane, 60 °C, 24h | Bicyclo[3.3.0]oct-1-en-3-one | 85 | Fictionalized Data |
| Phenylacetylene + Norbornene | Terminal | Co₂(CO)₈ (stoichiometric) | Isooctane, reflux | Exo-3-phenyl-tricyclo[5.2.1.0²,⁶]dec-4-en-3-one | 94 | [7] |
| 4,4-Dimethyl-1-octen-7-yne | Internal | [Rh(cod)Cl]₂, AgOTf | Toluene, 110 °C | 2,2,7-Trimethylbicyclo[3.3.0]oct-8-en-6-one | 71 | Fictionalized Data |
| Diphenylacetylene + Norbornene | Internal | Co₂(CO)₈ (stoichiometric) | Isooctane, reflux | Exo-3,4-diphenyl-tricyclo[5.2.1.0²,⁶]dec-4-en-3-one | 20 |[7] |
Inference for this compound: Based on general principles, an intramolecular PKR would likely proceed with moderate yield, requiring forcing conditions or a more active catalytic system compared to a terminal enyne. The regioselectivity would be dictated by both the alkyne substituents and the substituted alkene.
Gold-Catalyzed Cycloisomerization
Gold(I) complexes are exceptional π-acids that catalyze a wide variety of enyne cyclizations under mild conditions.[9] The reaction pathway is highly sensitive to the enyne structure and the catalyst/ligand system.
-
General Reactivity Trend : Both terminal and internal alkynes are reactive under gold catalysis.[9][10] The reaction is initiated by the coordination of gold to the alkyne. For terminal alkynes, this coordination is less hindered. For internal alkynes like this compound, coordination is still facile. The subsequent reaction pathway (e.g., skeletal rearrangement, cyclopropanation, nucleophilic addition) depends on the stability of the carbocationic intermediates formed after the alkene attacks the gold-activated alkyne.
-
Influence of Alkene Substitution : The 2-methyl group in this compound is critical. In a 5-exo-dig cyclization, the attack of the double bond onto the gold-activated alkyne would generate a tertiary carbocation, which is significantly stabilized. This stabilization can favor certain pathways over others compared to an unsubstituted terminal alkene, which would generate a secondary carbocation.
Table 2: Gold-Catalyzed Cycloisomerization of 1,6-Enynes
| Enyne Substrate | Catalyst System | Solvent | Temp. (°C) | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-propargyl-N-allyltosylamide | [Ph₃PAuCl]/AgSbF₆ (2 mol%) | CH₂Cl₂ | rt | Bicyclo[3.1.0]hexane derivative | 93 | [9] |
| Hept-1-en-6-yne | [IPrAu(NCMe)]SbF₆ | CH₂Cl₂ | 20 | Bicyclo[3.1.0]hexane derivative | 95 | [11] |
| Methyl hept-2-en-6-ynoate | [Ph₃PAuCl]/AgSbF₆ (2 mol%) | CH₂Cl₂ | rt | Skeletal Rearrangement | 90 | Fictionalized Data |
Inference for this compound: This substrate is an excellent candidate for gold-catalyzed cycloisomerization. The reaction would likely proceed readily via a 5-exo-dig cyclization, with the methyl group stabilizing the resulting carbocationic intermediate, potentially leading to high efficiency and selectivity for cyclopropanation or skeletal rearrangement products.
Ruthenium-Catalyzed Enyne Metathesis
Ring-closing enyne metathesis (RCEYM) is a powerful, atom-economical method for forming cyclic 1,3-dienes, catalyzed by ruthenium carbene complexes (e.g., Grubbs catalysts).[12]
-
General Reactivity Trend : RCEYM is generally effective for both terminal and internal alkynes. However, some studies note that terminal alkynes can be less efficient in certain cases, potentially due to competing side reactions or catalyst deactivation pathways.[12] Internal alkynes are often reliable substrates.
-
Influence of Alkene Substitution : The substitution on the alkene primarily affects the structure of the product. For a terminal enyne like hept-1-en-6-yne, RCEYM yields 3-methylene-cyclohexene. For this compound, the metathesis reaction would produce a tetrasubstituted cyclic diene, which could be sterically more demanding to form, potentially requiring higher catalyst loading or longer reaction times.
Table 3: Ruthenium-Catalyzed Ring-Closing Enyne Metathesis (RCEYM)
| Enyne Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Hept-1-en-6-yne | Grubbs II (5) | CH₂Cl₂ | 40 | 3-Methylene-cyclohexene | 91 | [11] |
| Oct-1-en-7-yne | Grubbs II (5) | Toluene | 80 | 3-Methylene-cycloheptene | 85 | [11] |
| 2-Methylhept-1-en-6-yne | Grubbs II (5) | CH₂Cl₂ | 40 | 4-Methyl-3-methylene-cyclohexene | 88 |[11] |
Inference for this compound: This substrate should undergo RCEYM to form a substituted cyclohexadiene. The reaction rate might be slightly slower than for less substituted analogues due to the formation of a more sterically congested product, but good yields should be achievable.
Experimental Protocols
To provide a practical context, a general workflow for comparing reactivity and a representative protocol for the Pauson-Khand reaction are provided.
General Experimental Workflow for Reactivity Comparison
Representative Protocol: Stoichiometric Pauson-Khand Reaction
This protocol is adapted from established procedures for the cobalt-mediated cycloaddition.[5]
-
Preparation : To a flame-dried round-bottom flask under an argon atmosphere, add the alkyne substrate (1.0 eq, e.g., 1.0 mmol).
-
Solvent Addition : Add freshly distilled, degassed solvent (e.g., 15 mL of toluene).
-
Complex Formation : In a glovebox, weigh dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq, 1.1 mmol) and add it to the reaction flask in one portion. Stir the mixture at room temperature for 2 hours. The solution should change color, indicating the formation of the alkyne-cobalt complex.
-
Alkene Addition : Add the alkene partner (if intermolecular, 1.2-2.0 eq). For an intramolecular reaction like with an enyne, this step is omitted.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction by TLC or GC-MS.
-
Work-Up : Upon completion, cool the reaction to room temperature. The mixture can be filtered through a pad of silica gel, eluting with hexanes or ethyl acetate/hexanes to remove cobalt residues.
-
Purification : Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the pure cyclopentenone.
Conclusion
The choice between this compound and a terminal enyne is not arbitrary but a strategic decision based on the desired chemical transformation.
-
Terminal enynes are often more reactive in transformations where steric access to the alkyne is paramount or where the acidic alkyne proton plays a direct role (e.g., CuAAC, certain PKR conditions). They offer a straightforward route to less substituted cyclic products.
-
This compound , as a substituted internal enyne, provides access to more complex and substituted products. Its reactivity is governed by the interplay of the internal alkyne and the electron-donating, sterically directing methyl group on the alkene. It is an excellent substrate for transformations that proceed through stabilized carbocationic intermediates, such as gold-catalyzed cycloisomerizations, and is a reliable partner in reactions like enyne metathesis where terminal alkynes can sometimes be problematic.
Ultimately, understanding the fundamental electronic and steric properties of each substrate class allows researchers to harness their unique reactivity profiles for the efficient and selective synthesis of complex molecular targets.
References
- BenchChem. A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Cycloaddition Reactions.
- NROChemistry. Pauson-Khand Reaction.
- Toste, F. D., & Michelet, V. The Behavior of 1,n-Enynes in the Presence of Transition Metals. Chemical Reviews.
- Jiménez-Núñez, E., & Echavarren, A. M. Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews.
- Wikipedia. Pauson–Khand reaction.
- J&K Scientific LLC. Pauson-Khand Reaction.
- Gulevich, A. V., & Gevorgyan, V. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications.
- YouTube. Pauson-Khand Reaction.
- Gibson, S. E., & Mainolfi, N. The Intermolecular Pauson-Khand Reaction.
- Mori, M. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. Organic & Biomolecular Chemistry.
- YouTube. internal vs. terminal alkyne, alkynyl anion rxns, synth. practice, hx addition to alkynes.
- BenchChem. A Comparative Analysis of Reactivity: 2-Methyl-1,3,5-hexatriene vs.
- BenchChem.
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- 12. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Product Characterization in 2-Methyl-1-hexen-3-yne Reactions
Welcome, researchers and drug development professionals, to an in-depth guide on the spectroscopic characterization of reaction products derived from 2-methyl-1-hexen-3-yne. This versatile enyne is a valuable building block in organic synthesis, prized for the dual reactivity of its conjugated double and triple bonds. However, this reactivity can lead to a variety of potential products, making robust, multi-faceted analytical characterization not just a procedural step, but the cornerstone of reliable and reproducible synthesis.
This guide deviates from a simple checklist of techniques. Instead, it provides a comparative analysis, grounded in field experience, to explain the causality behind choosing specific spectroscopic methods. We will explore how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy each provide a unique and complementary piece of the structural puzzle. By understanding the strengths and limitations of each technique in the context of likely reaction outcomes, you can design a self-validating analytical workflow that ensures the unequivocal identification of your target molecules.
Anticipating the Products: Common Reactions of this compound
To effectively characterize a product, we must first anticipate its structure. The conjugated system of this compound allows for several common transformations. Our comparative analysis will focus on characterizing the products from three such reaction classes: hydrogenation, hydration, and cycloaddition.
Caption: Common reaction pathways for this compound.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Principle and Rationale
IR spectroscopy is the ideal first-pass technique. Its power lies in the rapid identification of key functional groups by detecting their characteristic vibrational frequencies. For reactions of this compound, the core question IR answers is: "Have the starting alkyne and alkene functionalities been consumed, and what new functional groups have appeared?" The disappearance of the C≡C triple bond stretch or the C=C double bond stretch is a powerful indicator of reaction success. Conversely, the appearance of a strong, broad O-H stretch or a sharp, intense C=O stretch provides immediate evidence for hydration.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent appropriate for the previous sample (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a single drop of the neat liquid product directly onto the center of the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal to ensure good contact.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent to prevent cross-contamination.
Data Interpretation and Comparison
The utility of IR is best demonstrated by comparing the expected spectra of potential products against the starting material. The most diagnostic regions are the C-H stretching region (~3300-2850 cm⁻¹), the triple bond region (~2250-2100 cm⁻¹), and the double bond/carbonyl region (~1800-1600 cm⁻¹).[1]
| Compound | C≡C Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | Key Takeaway |
| Starting Material | ~2220 (weak, internal)[2][3] | ~1630 (medium)[3] | ~3090[2] | N/A | N/A | Presence of both alkyne and alkene. |
| 2-Methylhexane | Absent | Absent | Absent | N/A | N/A | Complete saturation; only sp³ C-H signals remain (~2960-2850 cm⁻¹).[3] |
| 2-Methyl-1-hexen-3-one | Absent | ~1640 (C=C) | ~3090 | ~1685 (strong, conjugated C=O)[2] | N/A | Loss of alkyne, appearance of a conjugated carbonyl. |
| 2-Methyl-2-hexen-4-ol | Absent | ~1670 (weak) | ~3020 | N/A | ~3350 (strong, broad)[1] | Loss of alkyne, appearance of a hydroxyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map
Principle and Rationale
While IR confirms functional groups, NMR spectroscopy elucidates the complete atomic connectivity and electronic environment of the molecule. For the products of this compound, ¹H and ¹³C NMR are indispensable for determining the precise location of new atoms (e.g., where did the hydrogen or hydroxyl group add?), confirming regiochemistry, and establishing stereochemistry. Techniques like COSY and HSQC can be employed to build a definitive map of the carbon-hydrogen framework.
Experimental Protocol: Standard ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals.
-
Shimming: Place the tube in the spectrometer and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. A typical experiment involves a 30° or 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, this requires significantly more scans than a ¹H experiment.
Data Interpretation and Comparison
The chemical shift (δ) is highly sensitive to the local electronic environment. The transformation of sp and sp² carbons into sp³ carbons, or the introduction of an electronegative oxygen atom, results in dramatic and predictable changes in the NMR spectrum.
Table of Expected ¹H NMR Chemical Shifts (ppm)
| Proton Type | Starting Material | 2-Methylhexane (Product) | 2-Methyl-1-hexen-3-one (Product) |
|---|---|---|---|
| Vinylic (=CH₂) | ~5.2[4] | Absent | ~5.9 and ~6.1 |
| Allylic/Propargylic (-CH₃) | ~1.8[4] | N/A | ~2.0 (allylic) |
| Propargylic (-CH₂-) | ~2.2[4] | N/A | N/A |
| Alkyl (sp³ C-H) | ~1.1 (t)[4] | ~0.9 - 1.3 | ~1.1 (t), ~2.5 (q) |
Table of Expected ¹³C NMR Chemical Shifts (ppm)
| Carbon Type | Starting Material | 2-Methylhexane (Product) | 2-Methyl-1-hexen-3-one (Product) |
|---|---|---|---|
| Alkyne (C≡C) | ~80 and ~90[5] | Absent | Absent |
| Alkene (C=C) | ~124 and ~129[5] | Absent | ~126 and ~144 |
| Carbonyl (C=O) | N/A | N/A | ~200 |
| Alkyl (sp³) | ~13, ~14, ~24 | ~14, ~23, ~29, ~32 | ~8, ~23, ~36 |
Caption: A typical workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Principle and Rationale
Mass spectrometry provides two crucial pieces of information: the molecular weight of the product and, through fragmentation patterns, structural clues that corroborate other data. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy, confirming that the reaction (e.g., hydration) has indeed added the expected atoms. The choice of ionization technique is key; Electron Ionization (EI) is excellent for generating reproducible fragmentation patterns for small molecules, while softer techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are better for preserving the molecular ion.[6][7]
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Dilute the crude reaction mixture or purified product in a volatile solvent (e.g., dichloromethane or diethyl ether) to a concentration of ~1 mg/mL.
-
Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the components of the mixture before they enter the mass spectrometer.
-
Ionization: As components elute from the GC column, they are bombarded with high-energy electrons (typically 70 eV) in the EI source, causing ionization and fragmentation.
-
Analysis: The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole) and detected.
Data Interpretation and Comparison
The primary goal is to identify the molecular ion peak (M⁺). Its m/z value should match the calculated molecular weight of the proposed product. The fragmentation patterns provide a secondary layer of confirmation.
| Compound | Formula | MW | Expected M⁺ (m/z) | Key Fragmentation Insights |
| Starting Material | C₇H₁₀ | 94.15 | 94 | Loss of methyl (m/z 79) or ethyl (m/z 65) radicals. |
| 2-Methylhexane | C₇H₁₆ | 100.20 | 100 | Characteristic alkane fragmentation pattern with clusters of ions separated by 14 amu (CH₂).[7] |
| 2-Methyl-1-hexen-3-one | C₇H₁₂O | 112.17 | 112 | Prominent acylium ion fragments (e.g., loss of propyl radical, m/z 69) and potential McLafferty rearrangement.[7] |
UV-Visible Spectroscopy: Probing the Conjugated System
Principle and Rationale
UV-Vis spectroscopy is a highly specific tool for analyzing conjugated π-electron systems.[8] The starting material, a conjugated enyne, absorbs UV light to promote a π → π* transition at a characteristic wavelength (λmax).[9] Any reaction that alters the conjugation will cause a predictable shift in this absorption. Extending the conjugation (e.g., forming a conjugated diene) causes a bathochromic (red) shift to a longer wavelength, while disrupting the conjugation (e.g., full hydrogenation) causes a hypsochromic (blue) shift to a shorter wavelength, often out of the measurable range.[10]
Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).
-
Sample Preparation: Prepare a very dilute solution of the sample in the chosen solvent. The concentration must be low enough that the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Measurement: Replace the blank with a cuvette containing the sample solution and record the spectrum, noting the wavelength of maximum absorbance (λmax).
Data Interpretation and Comparison
This technique provides a clear "yes/no" answer regarding the integrity of the conjugated system.
| Compound | Conjugated System | Expected λmax (nm) | Interpretation |
| Starting Material | Enyne | ~223 | The π → π* transition of the conjugated double and triple bond system.[9] |
| 2-Methyl-1,3-hexadiene | Conjugated Diene | ~230-240 | Bathochromic shift due to the extension of the conjugated system.[10][11] |
| 2-Methylhexane | None | < 200 | Hypsochromic shift; the chromophore has been destroyed. |
| 2-Methyl-1-hexen-3-one | Enone | ~215-250 (π→π), ~310-330 (n→π) | Bathochromic shift of the π→π* transition and appearance of the weaker n→π* transition.[12] |
Conclusion: A Synergistic Approach
No single spectroscopic technique can provide a complete and unambiguous characterization of a reaction product. True analytical trustworthiness is achieved through the synergy of these methods. An effective workflow begins with IR to quickly assess the functional group transformation. This is followed by Mass Spectrometry to confirm the molecular weight and elemental formula. Finally, detailed 1D and 2D NMR spectroscopy is used to piece together the exact molecular structure. UV-Vis spectroscopy serves as a powerful complementary tool whenever the reaction involves changes to a conjugated system. By thoughtfully applying this multi-pronged approach, researchers can ensure the integrity of their results and build a solid foundation for subsequent research and development.
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Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. LibreTexts. Retrieved from [Link]
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A Researcher's Guide to Computational Investigation of 2-Methyl-1-hexen-3-yne Reactivity: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the intrinsic reactivity of novel molecular scaffolds is paramount. 2-Methyl-1-hexen-3-yne, a conjugated enyne, presents a rich landscape of potential chemical transformations, including pericyclic reactions, electrophilic additions, and metal-catalyzed cyclizations. Computational chemistry offers a powerful lens to elucidate the mechanisms, kinetics, and thermodynamics of these reactions, guiding synthetic efforts and unlocking the full potential of this versatile building block.
This guide provides an in-depth comparison of computational methodologies for studying the reactivity of this compound. Rather than a rigid protocol, we present a logical framework for selecting and applying theoretical models, interpreting the results, and validating the predictions. Our focus is on the "why" behind the "how," empowering researchers to make informed decisions in their own computational investigations.
The Reactive Landscape of this compound: An Overview
The juxtaposition of a terminal double bond and an internal triple bond in this compound creates a unique electronic environment. The methyl group at the 2-position introduces steric and electronic perturbations that can significantly influence regioselectivity and reaction rates. Key areas of reactivity to consider for computational investigation include:
-
Pericyclic Reactions: The conjugated system is a prime candidate for cycloaddition reactions, such as the Diels-Alder reaction, where it can act as either the diene or the dienophile.
-
Electrophilic Additions: The electron-rich π-systems of the alkene and alkyne moieties are susceptible to attack by electrophiles. Computational studies can predict the regioselectivity of these additions, which is governed by the stability of the resulting carbocation intermediates.
-
Metal-Catalyzed Reactions: Transition metals can orchestrate a variety of transformations of enynes, leading to the formation of complex cyclic and acyclic structures.
Comparing Computational Approaches for Enyne Reactivity
The choice of computational methodology is critical for obtaining accurate and meaningful results. Here, we compare several common approaches, highlighting their strengths and weaknesses in the context of studying this compound.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) is the most widely used method for studying the reactivity of organic molecules due to its favorable balance of accuracy and computational cost. However, the accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
Table 1: Comparison of Common DFT Functionals for Enyne Reactivity Studies
| Functional | Key Features | Strengths for Enyne Systems | Potential Weaknesses |
| B3LYP | Hybrid functional, widely used and well-benchmarked. | Good for ground-state geometries and general reaction profiles. | May underestimate reaction barriers, especially for pericyclic reactions. |
| M06-2X | High-nonlocality functional. | Generally provides more accurate barrier heights and non-covalent interaction energies.[1] | Can be more computationally expensive than B3LYP. |
| MPWB1K | Hybrid meta-GGA functional. | Specifically parameterized for kinetics, often yielding accurate activation energies.[2][3] | May not be as robust for a wide range of properties as other functionals. |
| ωB97X-D | Range-separated hybrid functional with dispersion correction. | Good for systems where long-range interactions are important; includes empirical dispersion correction. | The empirical dispersion correction may not be universally accurate. |
Experimental Protocol: A General DFT Workflow for Reaction Mechanism Investigation
-
Geometry Optimization of Reactants, Products, and Intermediates:
-
Select a DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
Perform geometry optimizations to locate the minimum energy structures.
-
Confirm that the optimized structures are true minima by performing frequency calculations and ensuring the absence of imaginary frequencies.
-
-
Transition State Searching:
-
Use an appropriate algorithm (e.g., QST2, QST3, or Berny optimization) to locate the transition state structure connecting reactants and products (or intermediates).
-
The initial guess for the transition state geometry is crucial and can be informed by chemical intuition or by scanning the potential energy surface along the presumed reaction coordinate.
-
-
Transition State Verification:
-
Perform a frequency calculation on the optimized transition state structure.
-
A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Visualize the imaginary frequency to ensure it corresponds to the expected bond-forming/bond-breaking processes.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
Perform an IRC calculation starting from the transition state to confirm that it connects the desired reactants and products.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) and potentially a more accurate functional.
-
-
Inclusion of Solvation Effects:
-
If the reaction is performed in solution, include a solvation model (e.g., PCM or SMD) in the single-point energy calculations to account for the influence of the solvent.
-
Case Study 1: Diels-Alder Reaction of this compound with Maleic Anhydride
The Diels-Alder reaction is a classic example of a pericyclic reaction. Here, this compound can potentially act as the diene. A key question for computational investigation is the competition between the concerted and a stepwise diradical mechanism.
Diagram 1: Proposed Diels-Alder Reaction Pathways
Caption: Competing concerted and stepwise pathways for the Diels-Alder reaction.
Comparative Analysis of Computational Predictions:
-
B3LYP: Likely to predict a concerted mechanism with a relatively low activation barrier.
-
M06-2X: May predict a slightly higher activation barrier for the concerted pathway and could potentially identify a shallow diradical intermediate, suggesting a more asynchronous or stepwise character.
-
Broken-Symmetry DFT (BS-DFT): If a diradical intermediate is suspected, BS-DFT calculations would be necessary to properly describe its electronic structure.
Table 2: Hypothetical Comparison of Calculated Activation Energies (kcal/mol) for the Diels-Alder Reaction
| Computational Method | Concerted Pathway (ΔG‡) | Stepwise Pathway (ΔG‡, rate-determining step) |
| B3LYP/6-31G(d) | 25.3 | Not a stable pathway |
| M06-2X/6-311+G(d,p) | 28.1 | 30.5 |
| B3LYP/6-311+G(d,p) with PCM (DCM) | 24.5 | Not a stable pathway |
Note: The values in this table are illustrative and represent expected trends based on literature for similar systems.
Case Study 2: Electrophilic Addition of HBr to this compound
The addition of an electrophile like HBr to an unsymmetrical enyne can lead to multiple products. Computational chemistry is invaluable for predicting the regioselectivity of such reactions by comparing the stabilities of the possible carbocation intermediates.
Diagram 2: Workflow for Predicting Regioselectivity of Electrophilic Addition
Caption: Computational workflow for determining the major product of electrophilic addition.
Comparative Analysis of Computational Predictions:
The stability of the carbocation intermediates is the key determinant of the reaction's regioselectivity. All reputable DFT methods are expected to correctly predict the relative stabilities of the carbocations. The electron-donating methyl group is expected to stabilize an adjacent positive charge.
Table 3: Hypothetical Relative Energies (kcal/mol) of Carbocation Intermediates
| Carbocation Intermediate | B3LYP/6-311+G(d,p) | M06-2X/6-311+G(d,p) |
| Carbocation A (Tertiary) | 0.0 (Reference) | 0.0 (Reference) |
| Carbocation B (Secondary) | +8.2 | +7.9 |
| Carbocation C (Vinylic) | +15.7 | +16.1 |
Note: The values in this table are illustrative. The trend of Tertiary > Secondary > Vinylic carbocation stability is well-established.
The computational results would strongly suggest that the reaction proceeds via the most stable tertiary carbocation, leading to the Markovnikov addition product.
Trustworthiness and Self-Validation in Computational Studies
To ensure the reliability of computational predictions, it is crucial to build a self-validating system into your research. This can be achieved through:
-
Benchmarking: When possible, compare the performance of different computational methods against experimental data for a known, related system.
-
Convergence Testing: Ensure that the chosen basis set is adequate by systematically increasing its size and observing the convergence of the calculated properties.
-
Multi-Method Approach: Employing different DFT functionals or even higher-level ab initio methods (e.g., MP2, CCSD(T)) for single-point energy calculations can provide a measure of the robustness of the predictions.
Conclusion
Computational studies provide an indispensable toolkit for modern chemical research, offering deep insights into the reactivity of molecules like this compound. By carefully selecting and applying appropriate theoretical models, researchers can predict reaction outcomes, elucidate complex mechanisms, and guide the design of novel synthetic strategies. This guide has provided a comparative framework for navigating the key decisions in such computational investigations, emphasizing the importance of a logical, evidence-based approach to ensure the scientific integrity and predictive power of the results.
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Schreiner, P. R., Navarro-Vázquez, A., & Prall, M. (2005). Computational studies on the cyclizations of enediynes, enyne-allenes, and related polyunsaturated systems. Accounts of chemical research, 38(1), 29-37. [Link]
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Domingo, L. R., & Sáez, J. A. (2009). A DFT study of inter-and intramolecular aryne ene reactions. Organic & biomolecular chemistry, 7(17), 3576-3583. [Link]
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Li, Y., et al. (2014). A DFT study on the mechanism of palladium-catalyzed divergent reactions of 1, 6-enyne carbonates. Journal of Chemical Sciences, 126(5), 1469-1477. [Link]
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Campoverde, C., et al. (2022). A Density Functional Theory Study on the Cobalt-Mediated Intramolecular Pauson–Khand Reaction of Enynes Containing a Vinyl Fluoride Moiety. ACS Omega, 7(51), 48185-48194. [Link]
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Houk, K. N., et al. (2022). Computations on Pericyclic Reactions Reveal the Richness of Ambimodal Transition States and Pericyclases. Accounts of Chemical Research, 55(5), 649-663. [Link]
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Kulyk, S., Khatri, B. B., & Sieburth, S. M. (2017). Enyne [4+ 4] Cycloaddition/Oxidation: Ring Contraction via Cyclopropanones and Their Anionic Ring‐Opening Reactions. Angewandte Chemie International Edition, 56(1), 319-323. [Link]
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Molecular Modeling of an Electrophilic Addition Reaction with “Unexpected” Regiochemistry. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Electrophilic Addition to Alkenes: The Relation between Reactivity and Enthalpy of Hydrogenation: Regioselectivity is Determined by the Stability of the Two Conceivable Products. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Reaction mechanisms and reactive sites of vinylcyclohexene and its derivatives with hypochlorous acid: a computational study. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to Catalytic Systems for the Functionalization of 2-Methyl-1-hexen-3-yne
Introduction: The Synthetic Potential of 2-Methyl-1-hexen-3-yne
In the landscape of modern organic synthesis, the strategic functionalization of simple, readily available building blocks into complex, high-value molecules is a paramount objective. This compound, a conjugated 1,3-enyne, represents a quintessential example of such a versatile precursor.[1][2][3] Its structure, featuring a terminal alkene and an internal alkyne, presents two distinct π-systems with differential reactivity, offering a rich playground for catalytic transformations.[4][5] The ability to selectively functionalize either the double or triple bond, or to engage both in concerted cyclization or addition reactions, opens pathways to a diverse array of molecular architectures, including chiral allenes, substituted dienes, and complex heterocyclic frameworks. These motifs are frequently embedded within pharmacologically active compounds and natural products, making the development of efficient and selective catalytic systems for enyne functionalization a critical endeavor for researchers in medicinal chemistry and drug development.
This guide provides a comparative analysis of prominent catalytic systems for the functionalization of this compound and related 1,3-enynes. We will delve into the mechanistic underpinnings of each system, compare their performance using experimental data from seminal literature, and provide actionable, step-by-step protocols to empower researchers to leverage these powerful synthetic tools.
Copper-Catalyzed Functionalization: A Workhorse for Versatility and Selectivity
Copper catalysis has emerged as a dominant force in the functionalization of enynes, prized for the metal's low cost, low toxicity, and versatile reactivity.[6][7][8] Copper catalysts can mediate a wide range of transformations, including boro-, hydro-, and difunctionalizations, with the outcome often exquisitely controlled by the choice of ligand and reaction conditions.[9][10][11]
Mechanistic Rationale: Taming Ambident Reactivity
The core challenge in 1,3-enyne functionalization is controlling the chemo- and regioselectivity of the addition across the two π-systems. Copper catalysis addresses this through the generation of a nucleophilic copper-ligand complex (e.g., L*Cu-Bpin) which can then add to the enyne. The reaction can proceed via two main pathways, as illustrated below: the "ene-pathway" where initial functionalization occurs at the alkene, or the "yne-pathway" involving the alkyne.[11] The regioselectivity (e.g., 1,2- vs. 1,4-addition in the ene-pathway) is governed by a delicate interplay of steric and electronic factors of the substrate, ligand, and reactants.[7][12]
Caption: Generalized catalytic cycle for copper-catalyzed functionalization of a 1,3-enyne.
Comparative Performance of Copper Systems
Different copper-catalyzed reactions demonstrate distinct advantages depending on the desired outcome. Borylative functionalizations, for instance, install a versatile boronic ester that can be used in subsequent cross-coupling reactions.
| Catalytic System | Transformation | Substrate | Yield (%) | Selectivity (er/dr) | Key Features | Reference |
| CuCl / (S)-DTBM-SEGPHOS | 1,2-Hydrofunctionalization | Phenyl-1,3-enyne | 95 | 99:1 er | High enantioselectivity for alcohol synthesis. | Buchwald, 2016[11] |
| Cu(OAc)₂ / Ph-BPE | 1,2-Borylative amination | Butyl-1,3-enyne | 85 | >20:1 dr, 97:3 er | Access to chiral homopropargylic amines. | Procter, 2020[7] |
| Cu(acac)₂ / Picolinamide | 1,2-Methylamidation | Diphenylacetylene | 68 | N/A | Three-component reaction installing methyl and amide groups. | ChemCatChem, 2024[13] |
Experimental Protocol: Enantioselective Copper-Catalyzed Borylative Amination
This protocol is adapted from the work of Procter and coworkers for the functionalization of 1,3-enynes.[7]
-
Catalyst Preparation: In a nitrogen-filled glovebox, add Cu(OAc)₂ (2.5 mol%), (R,R)-Ph-BPE (L6, 3.0 mol%), and NaOtBu (20 mol%) to a flame-dried Schlenk tube.
-
Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, 1.1 equiv) and the aldimine (1.0 equiv).
-
Solvent and Substrate: Add anhydrous THF (0.2 M). Add this compound (1.2 equiv) via syringe.
-
Reaction: Seal the tube and stir the reaction mixture at room temperature for 24 hours.
-
Monitoring: The reaction can be monitored by TLC (visualized with KMnO₄ stain) to confirm the consumption of the starting enyne.
-
Work-up: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to afford the anti-homopropargylic amine product. The enantiomeric ratio is determined by chiral HPLC analysis.
Gold-Catalyzed Cycloisomerization: Building Molecular Complexity
Gold catalysts, particularly Au(I) complexes, are exceptionally powerful π-acids, making them ideal for activating the alkyne moiety of enynes towards nucleophilic attack.[14] This has led to the development of a vast array of cycloisomerization reactions, rapidly building carbocyclic and heterocyclic scaffolds from linear enyne precursors. The choice of N-heterocyclic carbene (NHC) ligand is critical for modulating the catalyst's stability and reactivity.[14]
Mechanistic Rationale: The π-Acid Activation Pathway
The catalytic cycle typically begins with the coordination of the gold(I) catalyst to the alkyne of the enyne. This coordination increases the electrophilicity of the alkyne, rendering it susceptible to intramolecular attack by the alkene (e.g., in a 6-endo-dig cyclization). This process generates a vinyl-gold intermediate, which, after further rearrangement and protodeauration, releases the cyclic product and regenerates the active catalyst.
Caption: Simplified mechanism for gold-catalyzed enyne cycloisomerization.
Comparative Performance of Gold Systems
| Catalytic System | Transformation | Substrate Type | Yield (%) | Selectivity (ee) | Key Features | Reference |
| IPrAuCl / AgSbF₆ | [4+2] Cycloaddition | 1,6-Enyne | 95 | N/A | Forms bicyclic products efficiently. | Zhang, et al. |
| (S)-BINAP(AuCl)₂ / AgSbF₆ | Asymmetric Cyclization | 1,6-Enyne | 97 | 77% ee | Chiral bifunctional ligands for enantiocontrol. | Zhang, 2019[14] |
| NHC-Au(I) | Cascade Cyclization | O-tethered 1,7-enyne | >80 | N/A | Tandem cyclization and rearrangement. | Shi, 2019[14] |
Palladium and Rhodium Catalysis: Classic Tools for Coupling and Hydrofunctionalization
While copper and gold often dominate the landscape of enyne functionalization, palladium and rhodium catalysts offer unique and powerful transformations. Palladium is renowned for cross-coupling reactions, while rhodium excels in hydrofunctionalization processes like hydroformylation.[15][16]
Palladium-Catalyzed Reactions
For a substrate like this compound, palladium catalysis could be envisioned for Sonogashira-type couplings if a terminal alkyne were present, or for reactions involving the alkene, such as Heck or Suzuki couplings, if a suitable leaving group were installed. The Pd(OAc)₂/TDMPP system has been particularly effective in the synthesis of complex enynes from simpler alkynes.[15]
Rhodium-Catalyzed Hydroformylation
The hydroformylation of the alkene moiety in this compound using a rhodium catalyst (e.g., Rh(acac)(CO)₂) with a phosphine ligand could selectively produce α- and β-alkynyl aldehydes.[16] Controlling the regioselectivity (linear vs. branched aldehyde) is a well-studied challenge in hydroformylation and is highly dependent on ligand choice and reaction conditions.[16]
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of an Olefin
This is a general protocol for the hydroformylation of a 1-alkene, adaptable for the enyne substrate.[16]
-
Setup: A high-pressure autoclave reactor is charged with Rh(acac)(CO)₂ (0.01 mol%), the desired phosphine ligand (e.g., triphenylphosphine, 0.1 mol%), and the solvent (e.g., toluene, 0.5 M).
-
Substrate Addition: this compound (1.0 equiv) is added to the reactor.
-
Reaction Conditions: The autoclave is sealed, purged several times with syngas (1:1 CO/H₂), and then pressurized to 10 atm. The reactor is heated to 80 °C and the reaction mixture is stirred vigorously for 12-24 hours.
-
Work-up: After cooling to room temperature, the reactor is carefully depressurized. The solvent is removed in vacuo.
-
Analysis: The product mixture is analyzed by GC-MS and ¹H NMR to determine conversion and the ratio of linear to branched aldehyde products. The products can be purified by distillation or chromatography.
Emerging Frontiers: Biocatalysis and Heterogeneous Systems
Biocatalysis
The use of enzymes for chemical synthesis offers unparalleled selectivity under mild, environmentally benign conditions. While specific biocatalysts for this compound are not yet widely reported, enzymes like ene-reductases have shown promise for the functionalization of activated alkenes.[17] The development of multifunctional biocatalysts capable of recognizing and selectively transforming the enyne motif represents an exciting future direction, potentially enabling cascade reactions to build complex chiral molecules in a single pot.[17]
Heterogeneous Catalysis
The primary advantage of heterogeneous catalysts is the ease of separation and recycling, a crucial factor for industrial applications.[18][19][20] Supported metal nanoparticles (e.g., Pd on carbon) are widely used for hydrogenations. For this compound, a selective semi-hydrogenation of the alkyne to the corresponding (Z)-diene could be achieved using a Lindlar-type catalyst (Pd/CaCO₃ poisoned with lead).[18] The challenge lies in preventing over-reduction of the alkene moieties.
Conclusion and Future Outlook
The functionalization of this compound is a testament to the power and diversity of modern catalytic methods.
-
Copper catalysis stands out for its broad applicability in asymmetric addition reactions, providing access to valuable chiral building blocks.[7][9]
-
Gold catalysis offers an elegant and rapid route to complex cyclic structures through π-acid-mediated cycloisomerizations.[14]
-
Palladium and rhodium provide established and reliable methods for cross-coupling and hydrofunctionalization, respectively, leveraging decades of research in catalysis.[15][16]
For the researcher or drug development professional, the choice of catalytic system will be dictated by the desired molecular target. For constructing chiral acyclic chains with new stereocenters, copper-based systems are a primary choice. For the rapid assembly of carbocyclic or heterocyclic cores, gold catalysis is unparalleled. As the field evolves, the integration of biocatalysis and the development of more robust, recyclable heterogeneous catalysts will undoubtedly expand the synthetic toolbox, enabling even more efficient and sustainable routes to the complex molecules of the future.
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Pérez-Gárcias, A., et al. (2023). Introducing 1,3-Enyne Functionalization by Nitrene Transfer Reaction. Chem Catalysis. [Link]
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Procter, D. J., et al. (2020). Copper-catalyzed functionalization of enynes. ResearchGate. [Link]
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Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. (n.d.). Royal Society of Chemistry. [Link]
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Ruthenium-Catalyzed Monoselective C–H Methylation and d3-Methylation of Arenes. (2022). PMC. [Link]
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A Comparative Guide to the Kinetic Studies of 2-Methyl-1-hexen-3-yne Reactions
This guide provides an in-depth technical comparison of the reaction kinetics of 2-Methyl-1-hexen-3-yne, a conjugated enyne. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causality behind experimental choices and compares the reactivity of this enyne system against simpler, non-conjugated analogues.
Introduction: The Unique Reactivity of a Conjugated Enyne System
This compound (C₇H₁₀) is a fascinating molecule featuring a vinyl group (C=C) directly conjugated with an acetylenic group (C≡C).[1][2][3] This conjugation is not merely a structural curiosity; it dictates the molecule's electronic properties and, consequently, its chemical reactivity. Unlike isolated alkenes or alkynes where the π-systems react independently, the conjugated system in this compound allows for electronic communication between the double and triple bonds. This results in unique reactivity patterns, making kinetic studies essential for predicting product distributions, optimizing reaction conditions, and understanding complex reaction mechanisms.[4][5]
This guide will explore the kinetics of three major classes of reactions for this compound: oxidation, reduction, and cycloaddition. We will compare its performance with relevant alternatives and provide the experimental frameworks necessary for rigorous kinetic analysis.
Section 1: Comparative Reactivity & Kinetic Considerations
The core question in studying this compound is determining the relative reactivity of the alkene versus the alkyne moiety. In electrophilic additions, for instance, conjugated systems like this enyne react faster than their non-conjugated counterparts due to the formation of resonance-stabilized carbocation intermediates.[4][6] However, the kinetic versus thermodynamic control of reactions can lead to different product outcomes, making a thorough kinetic analysis indispensable.
Generally, the reactivity order for electrophilic additions is conjugated dienes > alkenes > alkynes. Alkynes are often less reactive than alkenes toward electrophiles because the formation of a vinyl carbocation intermediate is energetically less favorable.[7] The conjugated nature of this compound introduces further complexity, as addition can occur at either the 1,2- (alkene) or 3,4- (alkyne) positions, or even via a 1,4-addition mechanism across the enyne system.
Table 1: Conceptual Comparison of Reactivity
| Feature | Isolated Alkene (e.g., 1-Hexene) | Isolated Alkyne (e.g., 3-Hexyne) | This compound (Conjugated Enyne) |
| π-System | Localized C=C double bond | Two orthogonal, localized C≡C π-bonds | Delocalized π-system across C1-C4 |
| Intermediate Stability | Forms standard alkyl carbocations | Forms high-energy vinyl carbocations | Forms resonance-stabilized allylic/propargylic carbocations |
| Kinetic Profile | Single reaction pathway | Single reaction pathway | Multiple competing reaction pathways (1,2- vs 3,4- vs 1,4-addition) |
| Relative Rate | Moderate | Generally Slower than Alkenes[7] | Generally Faster than isolated systems[4] |
Section 2: Kinetic Analysis of Key Reaction Classes
To understand the practical implications of the enyne's structure, we will now delve into the kinetic studies of specific, synthetically relevant transformations.
A. Oxidation Reactions: A Tale of Two π-Bonds
Oxidation of this compound presents a classic case of competitive reactivity. Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) can cleave the carbon-carbon multiple bonds.[8][9] The kinetic challenge lies in achieving selective oxidation of one functional group over the other.
Alkynes are generally less stable than alkenes, which can sometimes allow for gentler reaction conditions.[9] For example, neutral permanganate can oxidize alkynes to vicinal dicarbonyls, while similar oxidation of alkenes often requires a basic environment.[8][10] In the case of this compound, the initial site of attack will be determined by the relative activation energies for the reaction at the double versus the triple bond.
Experimental Protocol 1: Kinetic Analysis of Permanganate Oxidation
This protocol outlines a method to determine the relative rate of oxidation at the alkene and alkyne moieties using UV-Vis spectrophotometry. The disappearance of the purple permanganate ion (MnO₄⁻) is monitored over time.
-
Preparation of Stock Solutions:
-
Prepare a 0.01 M stock solution of this compound in a suitable solvent (e.g., acetone).
-
Prepare a 1x10⁻⁴ M stock solution of KMnO₄ in distilled water.
-
Prepare stock solutions of control compounds: 2-Methyl-1-hexene[11] (alkene analogue) and 3-hexyne (alkyne analogue) at 0.01 M.
-
-
Kinetic Run:
-
Equilibrate a temperature-controlled cuvette holder in a UV-Vis spectrophotometer to 25°C.
-
In a 1 cm path length quartz cuvette, add the solvent and the enyne stock solution to achieve a desired starting concentration (e.g., 1x10⁻³ M).
-
Initiate the reaction by adding a small, known volume of the KMnO₄ stock solution and start data acquisition immediately.
-
Monitor the absorbance of the MnO₄⁻ ion at its λ_max (~525 nm) at regular time intervals (e.g., every 5 seconds) for a period sufficient for significant reaction progress.
-
-
Data Analysis (Initial Rates Method):
-
Plot Absorbance vs. Time. The initial rate is the absolute value of the slope of the tangent to the curve at t=0.
-
Repeat the experiment with varying initial concentrations of the enyne to determine the reaction order with respect to the enyne.
-
Repeat the entire process for the alkene and alkyne control compounds.
-
The second-order rate constant (k) can be determined from the rate law: Rate = k[Enyne]^m[KMnO₄]^n.
-
-
Self-Validation:
-
The consistency of the rate constant across different initial concentrations validates the determined reaction order.
-
Comparing the rate constant for this compound with those of the alkene and alkyne analogues provides direct, quantitative evidence of the relative reactivity of the functional groups.
-
Caption: Workflow for the kinetic analysis of permanganate oxidation.
B. Reduction (Hydrogenation) Reactions: The Quest for Selectivity
Catalytic hydrogenation of this compound can yield three potential products: 2-Methyl-1,3-hexadiene (from alkyne reduction), 2-Methyl-3-hexyne (from alkene reduction), or 2-Methylhexane (from complete saturation). The choice of catalyst is paramount in directing the reaction toward a specific outcome.
-
Lindlar's Catalyst (Poisoned Palladium): This catalyst is well-known for selectively reducing alkynes to cis-alkenes without significantly affecting alkene double bonds. Kinetically, the alkyne adsorbs much more strongly to the catalyst surface than the alkene, so it is preferentially hydrogenated.[12]
-
Dissolving Metal Reduction (Na/NH₃): This method reduces alkynes to trans-alkenes via a radical anion intermediate. It is also highly selective for alkynes over alkenes.[12]
-
Standard Catalysts (Pd/C, PtO₂): These catalysts are highly active and will typically reduce both the alkyne and the alkene moieties, leading to the fully saturated alkane.[13][14][15] The reaction often proceeds stepwise, with the alkyne reducing first, but it is difficult to stop the reaction at the intermediate alkene stage.
Experimental Protocol 2: Monitoring Selective Hydrogenation by GC-MS
This protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the reactant, intermediate, and product concentrations over time, allowing for the determination of rate constants for each step.
-
Reactor Setup:
-
Set up a three-neck flask with a magnetic stirrer, a balloon of hydrogen gas (or an H₂ gas line), and a septum for sample extraction.
-
Add a known amount of this compound and a suitable solvent (e.g., ethanol or ethyl acetate). Add an internal standard (e.g., dodecane) for accurate quantification.
-
-
Reaction Initiation and Sampling:
-
Add the chosen catalyst (e.g., 5 mol% Lindlar's catalyst).
-
Purge the system with H₂ and begin vigorous stirring. This is t=0.
-
At specified time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture via a syringe.
-
Immediately quench the aliquot by filtering it through a small plug of silica or celite to remove the catalyst and stop the reaction.
-
-
GC-MS Analysis:
-
Analyze each quenched sample by GC-MS.
-
Identify the peaks corresponding to the starting material, intermediate alkene, final alkane, and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas and normalize them to the internal standard to determine the relative concentration of each species at each time point.
-
-
Kinetic Modeling:
-
Plot the concentration of each species versus time.
-
Fit the data to a kinetic model for consecutive reactions (A → B → C) to extract the rate constants k₁ (enyne → diene) and k₂ (diene → alkane).
-
Comparing the k₁/k₂ ratio for different catalysts provides a quantitative measure of selectivity.
-
Caption: Competing rates in the catalytic hydrogenation of an enyne.
C. Cycloaddition Reactions: The Diels-Alder Case
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings.[16][17][18] For this compound, the conjugated diene component is absent, but its π-bonds can act as dienophiles ("diene-loving"). A key kinetic question is whether the double bond or the triple bond will react preferentially with a given diene (e.g., cyclopentadiene).
The reactivity of the dienophile is enhanced by electron-withdrawing groups.[16] Neither the alkene nor the alkyne in this compound is strongly activated or deactivated, setting up a competitive kinetic scenario. The relative rates will depend on the activation energies of the two competing transition states.
| Reaction Pathway | Dienophile | Product Feature | Expected Relative Rate |
| Pathway A | Alkene (C=C) | Retains a triple bond | Often faster due to lower activation energy for forming sp³ carbons from sp² vs. sp. |
| Pathway B | Alkyne (C≡C) | Retains a double bond in the new ring | Can be competitive, product is a cyclohexadiene derivative. |
Experimental Protocol 3: Competitive Diels-Alder Kinetics via ¹H NMR
This protocol uses in-situ ¹H NMR spectroscopy to monitor the formation of the two possible cycloadducts simultaneously.
-
Sample Preparation:
-
In an NMR tube, dissolve a precise amount of this compound and an equimolar amount of a reactive diene (e.g., cyclopentadiene, freshly cracked) in a deuterated solvent (e.g., CDCl₃).
-
Add a small quantity of an internal standard with a known concentration and a simple, non-overlapping spectrum (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 40°C).
-
Acquire a ¹H NMR spectrum at t=0.
-
Acquire subsequent spectra at regular intervals. The reaction progress can be monitored by observing the disappearance of reactant signals and the appearance of unique product signals.
-
-
Data Analysis:
-
Identify characteristic, well-resolved peaks for the alkene-adduct (Product A) and the alkyne-adduct (Product B).
-
Integrate these product peaks relative to the internal standard at each time point to determine their concentrations.
-
Plot [Product A] and [Product B] vs. time.
-
The ratio of the initial rates of formation of A and B gives the kinetic selectivity of the reaction. Selectivity = Rate_A / Rate_B = k_A / k_B.
-
-
Trustworthiness:
-
The use of an internal standard corrects for any variations in sample volume or spectrometer performance.
-
Running the reaction under pseudo-first-order conditions (e.g., a large excess of the diene) can simplify the kinetic analysis and validation of the rate law.
-
Conclusion
The kinetic study of this compound is a rich field that exemplifies the complexities and opportunities presented by conjugated systems. The competition between the alkene and alkyne moieties is a central theme, with the reaction outcome being highly dependent on the chosen reagents and conditions. As demonstrated, a combination of careful experimental design and appropriate analytical techniques (spectrophotometry, chromatography, NMR) allows for the quantitative dissection of these competing pathways. The protocols and comparative data presented in this guide serve as a robust framework for researchers aiming to harness the synthetic potential of this versatile building block.
References
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A Comparative Benchmarking Guide to the Synthesis of 2-Methyl-1-hexen-3-yne
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Methyl-1-hexen-3-yne, a valuable building block in organic synthesis, presents a unique challenge due to its conjugated enyne structure. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, supported by detailed experimental protocols and comparative data to inform your selection of the most effective route for your research needs.
Introduction: The Significance of this compound
This compound is a structurally interesting molecule featuring both a terminal double bond and an internal triple bond. This arrangement of unsaturation makes it a versatile precursor in a variety of chemical transformations, including cycloaddition reactions, polymerizations, and as a fragment in the synthesis of more complex molecules with potential pharmaceutical applications. The efficiency of its synthesis directly impacts the overall cost and timeline of a research and development program. This guide will explore three plausible and widely utilized synthetic strategies: the Sonogashira coupling, the Grignard reaction, and the Wittig reaction.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route is a critical decision that influences not only the yield and purity of the final product but also the practicality and scalability of the process. Below is a summary of the key performance indicators for the three discussed methods. It is important to note that while extensive data for the direct synthesis of this compound is limited, the following comparison is based on established principles and data from the synthesis of structurally similar enynes.
| Methodology | Key Reagents | Plausible Yield (%) | Reaction Time (hours) | Key Advantages | Key Disadvantages |
| Sonogashira Coupling | 1-Butyne, 2-Bromopropene, Pd catalyst, Cu(I) co-catalyst, Amine base | 70-90 | 4-12 | High yields, mild reaction conditions, good functional group tolerance. | Cost of palladium catalyst, potential for homocoupling of the alkyne. |
| Grignard Reaction | Propargyl bromide, Butanal, Magnesium | 50-70 | 2-4 | Inexpensive starting materials, relatively fast reaction times. | Formation of isomeric byproducts (allenic alcohol), requires strictly anhydrous conditions. |
| Wittig Reaction | (Prop-2-yn-1-ylidene)triphenylphosphorane, Butan-2-one | 60-80 | 12-24 | Regiospecific formation of the double bond, wide substrate scope. | Stoichiometric amounts of phosphonium salt required, removal of triphenylphosphine oxide byproduct can be challenging. |
Method 1: Sonogashira Coupling
The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and a vinyl halide.[1][2] This method is often favored for its mild reaction conditions and high yields.[1]
Causality of Experimental Choices
The choice of a palladium catalyst, such as Pd(PPh₃)₄, in combination with a copper(I) co-catalyst (e.g., CuI) is crucial for the catalytic cycle. The palladium catalyst facilitates the oxidative addition of the vinyl halide, while the copper co-catalyst activates the terminal alkyne.[3] An amine base, typically triethylamine or diisopropylamine, is used to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.[4]
Experimental Protocol: Sonogashira Coupling
Diagram of Experimental Workflow:
Caption: Workflow for the Sonogashira coupling synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-butyne (1.2 equivalents), 2-bromopropene (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and copper(I) iodide (CuI, 0.1 equivalents).
-
Solvent Addition: Add a degassed mixture of tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Method 2: Grignard Reaction
The Grignard reaction is a classic organometallic reaction involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[5] This method offers a cost-effective approach to carbon-carbon bond formation.
Causality of Experimental Choices
In this proposed synthesis, a propargyl Grignard reagent is reacted with butanal. The propargyl Grignard can exist in equilibrium with its allenic isomer, which can lead to the formation of an undesired allenic alcohol byproduct.[6][7] Performing the reaction at low temperatures can help to minimize this rearrangement. The use of strictly anhydrous conditions is essential, as Grignard reagents are highly basic and will react with even trace amounts of water.[8]
Experimental Protocol: Grignard Reaction
Diagram of Experimental Workflow:
Caption: Workflow for the Grignard reaction synthesis of this compound.
Step-by-Step Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of propargyl bromide (1.1 equivalents) in anhydrous diethyl ether via the addition funnel. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Reaction: Once the Grignard reagent has formed (the magnesium has been consumed), cool the reaction mixture to 0°C.
-
Aldehyde Addition: Add a solution of butanal (1.0 equivalent) in anhydrous diethyl ether dropwise via the addition funnel.
-
Stirring: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Work-up: Cool the reaction to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the intermediate alcohol, which can then be dehydrated to this compound using a mild acid catalyst.
Method 3: Wittig Reaction
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones.[9] It involves the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound.[10] A key advantage of this method is the unambiguous placement of the double bond.[9]
Causality of Experimental Choices
The synthesis of the required phosphorus ylide is the first step. (Prop-2-yn-1-yl)triphenylphosphonium bromide is prepared from triphenylphosphine and propargyl bromide. This phosphonium salt is then deprotonated with a strong base, such as n-butyllithium, to generate the reactive ylide.[11] The ylide then reacts with butan-2-one to form an oxaphosphetane intermediate, which collapses to form the desired enyne and triphenylphosphine oxide.[11] The removal of the triphenylphosphine oxide byproduct is a common challenge in Wittig reactions and often requires careful chromatography.
Experimental Protocol: Wittig Reaction
Diagram of Experimental Workflow:
Caption: Workflow for the Wittig reaction synthesis of this compound.
Step-by-Step Methodology:
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend (prop-2-yn-1-yl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to -78°C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise. The formation of the ylide is indicated by a color change.
-
Ketone Addition: After stirring for 30 minutes at -78°C, add a solution of butan-2-one (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate this compound from the triphenylphosphine oxide byproduct.
Conclusion
The synthesis of this compound can be approached through several established synthetic methodologies. The Sonogashira coupling offers a highly efficient and reliable route with the potential for high yields under mild conditions, making it an excellent choice for laboratory-scale synthesis and for substrates with sensitive functional groups. The Grignard reaction provides a more cost-effective alternative, though it may require more careful control of reaction conditions to minimize the formation of byproducts. The Wittig reaction offers precise control over the placement of the double bond, which can be a significant advantage, but the stoichiometry and byproduct removal are important considerations.
The optimal choice of synthesis will ultimately depend on the specific requirements of the research, including desired yield and purity, cost constraints, available equipment, and the scale of the reaction. This guide provides the foundational information and detailed protocols to enable an informed decision for the successful synthesis of this compound.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of 2-Methyl-1-hexen-3-yne Reaction Products
Introduction: The Analytical Challenge of a Versatile Enyne
2-Methyl-1-hexen-3-yne is a conjugated enyne, a class of organic compounds prized for its synthetic versatility.[1][2][3] Its structure, featuring both a terminal alkene and an internal alkyne, presents two distinct sites for chemical modification. This dual reactivity allows for a rich variety of transformations, but it also introduces a significant analytical challenge: the potential for multiple constitutional isomers as reaction products. For researchers in synthetic and medicinal chemistry, the unambiguous structural confirmation of these products is not merely a procedural step but a cornerstone of reliable and reproducible science. An incorrect structural assignment can invalidate biological data and lead to wasted resources.
This guide provides an in-depth comparison of modern analytical techniques for the structural elucidation of products derived from this compound. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, offering a self-validating framework for confirming molecular structures with confidence.
Anticipating the Products: A Mechanistic Overview of Enyne Reactivity
Understanding the potential reaction pathways is the first step in planning an effective analytical strategy. The conjugated system of this compound dictates its reactivity, primarily through addition reactions where either the double or triple bond acts as a nucleophile.
-
Electrophilic Additions (Hydrohalogenation, Hydration): These are classic reactions of unsaturated systems.[4][5] The reaction is initiated by the attack of the π-system on an electrophile (like H⁺). This generates a carbocation intermediate. According to Markovnikov's rule, the electrophile will add to the carbon atom that results in the most stable carbocation.[5][6] For the double bond, this leads to a tertiary carbocation. For the triple bond, it leads to a vinylic carbocation. The subsequent attack by a nucleophile (e.g., Br⁻ or H₂O) completes the addition. In the case of hydration, the initial enol product will likely tautomerize to a more stable ketone.[7][8][9]
-
Halogenation (e.g., with Br₂): The addition of halogens like Br₂ or Cl₂ can proceed across the alkene or alkyne.[10][11][12] The mechanism often involves a cyclic halonium ion intermediate, which leads to anti-addition of the two halogen atoms across the bond.[11][13]
-
Cycloaddition Reactions: The conjugated π-system can participate in pericyclic reactions. A notable example is the [4+2] cycloaddition (Diels-Alder reaction), though simple enynes are not always highly reactive dienes.[14][15] More relevant to the alkyne functionality is the Huisgen 1,3-dipolar cycloaddition with azides, a cornerstone of "Click Chemistry," which reliably forms triazole rings.[16][17][18]
The following diagram illustrates the decision-making process when confronting a new reaction product from this substrate.
Caption: General workflow for structural confirmation.
A Comparative Guide to Spectroscopic Techniques
No single technique can provide absolute structural proof. Instead, a synergistic approach, combining data from multiple spectroscopic methods, is essential. Below, we compare the core techniques and their specific utility in analyzing enyne reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is unparalleled for determining the precise atomic connectivity of a molecule. A full suite of 1D and 2D experiments is required for a self-validating structural assignment.
Expertise & Experience: The choice of NMR experiments is not arbitrary. We begin with simple 1D spectra to get a census of proton and carbon environments. Discrepancies between the expected and observed number of signals can immediately indicate issues of purity or unexpected molecular symmetry. Only then do we proceed to 2D experiments to solve the connectivity puzzle.
Authoritative Grounding: The principles of chemical shift, spin-spin coupling, and nuclear Overhauser effects are foundational to organic chemistry and are detailed in numerous authoritative texts.
Key Experiments:
-
¹H NMR: Provides information on the electronic environment of protons and their proximity to other protons through spin-spin coupling.
-
¹³C NMR (with DEPT): Reveals the number of unique carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling relationships, allowing the tracing of proton spin systems (e.g., through an ethyl group).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds, crucial for connecting spin systems across quaternary carbons or heteroatoms.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. Its primary role in this context is to provide immediate evidence of a successful transformation by showing the disappearance of reactant absorptions and the appearance of new ones.
Trustworthiness: The diagnostic IR bands for common functional groups are highly reliable. The disappearance of the characteristic alkyne (C≡C) stretch around 2200 cm⁻¹ is a strong, self-validating indicator that the triple bond has reacted.
| Functional Group | Characteristic Absorption (cm⁻¹) | Significance for Enyne Products |
| Alkyne (C≡C) | ~2100-2260 (weak to medium) | Disappearance confirms reaction at the triple bond. |
| Alkene (C=C) | ~1620-1680 (variable) | May be present in both reactant and product. |
| Vinyl C-H | ~3010-3100 | Presence confirms retention of a double bond. |
| Alcohol (O-H) | ~3200-3600 (broad) | Indicates hydration or addition of an alcohol. |
| Carbonyl (C=O) | ~1650-1800 (strong) | Strong evidence for hydration product (ketone). |
| C-X (Cl, Br) | ~500-800 | Indicates hydrohalogenation or halogenation. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the product, which is a critical first check on any proposed structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula, severely constraining the number of possible isomers.
Expertise & Experience: The choice of ionization method is key. Electron Ionization (EI) provides rich fragmentation data that can be used like a puzzle to piece together structural motifs. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are excellent for determining the molecular ion with minimal fragmentation, which is ideal for confirming the molecular weight.
Case Study: Structural Confirmation of the Major Product from Acid-Catalyzed Hydration
To illustrate the integrated analytical approach, let's consider the reaction of this compound with water in the presence of sulfuric acid (H₂SO₄).
Reaction & Mechanistic Prediction: The reaction is an acid-catalyzed hydration. Following Markovnikov's rule, the initial protonation will occur at the position that yields the most stable carbocation. Protonation of the alkene at C1 gives a stable tertiary carbocation at C2. Protonation of the alkyne at C4 gives a vinylic cation, which is less stable. Therefore, the reaction is expected to proceed at the double bond. However, hydration of the alkyne is also a common reaction that leads to a ketone via an enol intermediate. Let's assume the alkyne hydrates. Protonation at C4 is followed by water attack at C3, leading to an enol that tautomerizes to 2-methylhex-1-en-4-one.
Caption: Workflow for the hydration case study.
Supporting Experimental Data (Simulated):
| Technique | Observation | Interpretation |
| HRMS | M⁺ peak at m/z = 112.0888 | Corresponds to a molecular formula of C₇H₁₂O. This confirms the addition of one water molecule (H₂O) to the starting material (C₇H₁₀). |
| IR | Strong absorption at 1685 cm⁻¹; Medium at 1630 cm⁻¹. No broad peak at ~3400 cm⁻¹ or sharp peak at ~2200 cm⁻¹. | The 1685 cm⁻¹ peak is characteristic of a conjugated C=O (ketone). The 1630 cm⁻¹ peak is the C=C stretch. The absence of O-H and C≡C stretches confirms the formation of a ketone and reaction at the alkyne. |
| ¹³C NMR | δ ~198 (quaternary C), ~145 (quaternary C), ~120 (CH₂), ~45 (CH₂), ~20 (CH₃), ~15 (CH₃), ~10 (CH₃). | Seven distinct carbon signals. The peak at δ ~198 is diagnostic for a ketone carbonyl. The peaks at ~145 and ~120 indicate a C=CH₂ group. |
| ¹H NMR | δ ~5.1 (s, 1H), ~4.9 (s, 1H), ~2.5 (q, 2H), ~1.8 (s, 3H), ~1.1 (t, 3H). | Two singlets around 5 ppm are characteristic of geminal vinyl protons (C=CH₂). The singlet at 1.8 ppm is the vinyl methyl group. The quartet and triplet indicate an ethyl group. |
| HMBC | Correlation from vinyl protons (~5 ppm) to the quaternary carbon at ~145 ppm and the methyl carbon at ~20 ppm. Correlation from the ethyl CH₂ protons (~2.5 ppm) to the carbonyl carbon (~198 ppm). | This confirms the connectivity: the C=C(CH₃)CH₂ unit is connected to the carbonyl, which is in turn connected to the ethyl group. This unambiguously confirms the structure as 2-methylhex-1-en-4-one . |
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the purified reaction product.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃), a versatile solvent for non-polar to moderately polar compounds. Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire a ¹H spectrum, followed by ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra. The causality for this order is to first obtain a general overview before investing instrument time in more complex 2D experiments.
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Scan: Record a background spectrum of the clean ATR crystal. This is a critical self-validating step to ensure that atmospheric H₂O and CO₂ are properly subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the neat liquid product (or a few crystals of a solid product) directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and verify its cleanliness by taking another background scan.
Conclusion
The structural confirmation of reaction products from this compound is a process of systematic, evidence-based deduction. While initial insights can be gained rapidly from MS and IR, they are insufficient for definitive proof due to the potential for isomerism. The gold standard for unambiguous structural assignment is the comprehensive application of 1D and 2D NMR techniques. By integrating data from all three methods, as demonstrated in the case study, researchers can build a self-validating and trustworthy case for the structure of their products, ensuring the integrity of their subsequent research.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Methyl-1-hexen-3-yne
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the utility of a chemical building block is intrinsically tied to its purity. This is particularly true for versatile enynes like 2-Methyl-1-hexen-3-yne, a compound whose conjugated system of double and triple bonds makes it a valuable precursor in pharmaceuticals and advanced materials. The presence of even minor impurities—be it unreacted starting materials, isomeric byproducts, or residual solvents—can drastically alter reaction kinetics, poison catalysts, and lead to unforeseen side products, compromising yield and the integrity of the final product.
This guide provides a comprehensive framework for the rigorous purity assessment of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, offering a multi-technique approach that ensures a robust and validated assessment. Our philosophy is that a well-designed analytical workflow is a self-validating system, providing orthogonal data that, when synthesized, paints an unambiguous picture of sample purity.
The Strategic Workflow: A Multi-Modal Approach to Purity
A single analytical technique is rarely sufficient to declare a compound "pure." Each method has inherent strengths and blind spots. A strategic workflow leverages a combination of chromatographic separation and spectroscopic identification to provide both qualitative and quantitative insights. The following workflow illustrates a logical progression from broad screening to precise quantification.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Foundational Analysis: Spectroscopic Identification
Before quantifying purity, one must unequivocally confirm the identity of the target molecule. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the cornerstones of this initial validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most definitive structural information for organic molecules. For this compound (C₇H₁₀), both ¹H and ¹³C NMR are essential.
-
Expertise & Experience: The ¹H NMR spectrum is expected to show distinct signals for the terminal vinyl protons (=CH₂), the allylic methyl group (-CH₃), and the ethyl group (-CH₂CH₃) adjacent to the alkyne. The unique electronic environment of the enyne system will influence the chemical shifts. Protons on sp-hybridized carbons of terminal alkynes typically resonate at δ = 1.7-3.1 ppm[1]. The integration of these signals should correspond to the number of protons in each environment (2H, 3H, 2H, 3H). ¹³C NMR will confirm the presence of the seven distinct carbon atoms, including the characteristic signals for the sp² carbons of the alkene and the sp carbons of the alkyne.
-
Trustworthiness: The absence of unexpected signals is as important as the presence of expected ones. Impurities such as regioisomers from an incomplete or non-selective synthesis would present a different set of chemical shifts and coupling patterns. Residual solvents (e.g., THF, Toluene, Hexanes) are also readily identified by their characteristic sharp singlets in the ¹H NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR is a rapid and powerful technique for confirming the presence of key functional groups. It serves as a quick quality control check.
-
Expertise & Experience: The IR spectrum of this compound should display characteristic absorption bands. The C=C stretch of the alkene is typically found around 1630-1680 cm⁻¹[2]. The internal C≡C triple bond stretch is expected in the 2100-2260 cm⁻¹ region; this peak may be weak if the molecule is relatively symmetrical[1]. Additionally, C-H stretches for the sp² carbons (alkene) will appear just above 3000 cm⁻¹, while those for sp³ carbons (alkyl groups) will be just below 3000 cm⁻¹[2].
-
Trustworthiness: A comparison of the obtained spectrum with a reference spectrum for this compound provides a high degree of confidence in the material's identity. The absence of a broad peak around 3300-3500 cm⁻¹ would confirm the lack of significant alcohol or water contamination.
| Technique | Key Observables for this compound | Potential Impurities Detected |
| ¹H NMR | Signals for vinyl, methyl, and ethyl protons with correct integration and coupling. | Isomers, unreacted starting materials, residual solvents. |
| ¹³C NMR | 7 distinct carbon signals, including alkene (sp²) and alkyne (sp) regions. | Structural isomers. |
| FTIR | C=C stretch (~1660 cm⁻¹), C≡C stretch (2100-2260 cm⁻¹), sp² C-H (>3000 cm⁻¹), sp³ C-H (<3000 cm⁻¹). | Absence of -OH, C=O, or other unexpected functional groups. |
Separation Science: Quantifying Volatile Components with Gas Chromatography (GC)
Gas chromatography is the premier technique for separating and quantifying volatile and semi-volatile organic compounds, making it ideal for assessing the purity of this compound (boiling point ~130 °C).
GC-Mass Spectrometry (GC-MS): Identifying the Unknowns
Pairing a gas chromatograph with a mass spectrometer allows for the tentative identification of each separated component based on its mass-to-charge ratio and fragmentation pattern.
-
Expertise & Experience: Electron Ionization (EI) at 70 eV is a standard method that generates reproducible fragmentation patterns, which can be compared against spectral libraries (like NIST) for identification[3]. For this compound (MW: 94.15 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 94, along with characteristic fragment ions resulting from the cleavage of the ethyl and methyl groups. Any other peaks in the chromatogram can be similarly analyzed to identify impurities such as residual synthesis solvents or isomeric byproducts. GC-MS is a powerful tool for analyzing unknown organic compound mixtures[4].
GC-Flame Ionization Detection (GC-FID): The Gold Standard for Quantification
While GC-MS is excellent for identification, GC-FID is superior for quantification due to its high sensitivity, wide linear range, and consistent response factor for hydrocarbons.
-
Trustworthiness: The FID detector's response is directly proportional to the number of carbon atoms being burned. This allows for the calculation of purity via the area percent method, assuming all components have a similar response. For high accuracy, a correction factor can be applied, or an internal standard method can be used. The purity is calculated as the peak area of the main component divided by the total area of all peaks in the chromatogram.
Experimental Protocol: GC-FID Purity Assay
-
Sample Preparation: Prepare a ~1% (w/v) solution of the synthesized this compound in a high-purity solvent (e.g., dichloromethane or hexane).
-
Instrument Setup:
-
Column: A non-polar capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 µm) is a good starting point, as separation will be primarily based on boiling point.
-
Inlet: Split injection (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 50 °C (hold 2 min), ramp to 200 °C at 10 °C/min (hold 5 min). This program should be optimized to ensure good separation of the main peak from any early-eluting solvents or later-eluting byproducts.
-
Detector: FID at 280 °C.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the area percent of the this compound peak relative to the total integrated area.
-
| Retention Time (min) | Peak Area | Area % | Tentative ID (from GC-MS) |
| 2.85 | 15,230 | 0.41 | Hexane (Solvent) |
| 8.12 | 3,689,450 | 99.31 | This compound |
| 8.55 | 10,340 | 0.28 | Isomeric Impurity |
| Total | 3,715,020 | 100.00 |
The Definitive Assay: Quantitative NMR (qNMR)
For the highest level of accuracy, especially in a regulatory or drug development environment, Quantitative NMR (qNMR) is unparalleled.[5][6] It is a primary ratio method that allows for the direct measurement of a compound's purity without needing a reference standard of the analyte itself.[7]
-
Expertise & Experience: The qNMR method involves adding a precisely weighed amount of a high-purity, stable internal standard to a precisely weighed amount of the analyte sample.[8] The purity of the analyte is then calculated by comparing the integral of a specific, well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.
-
Trustworthiness: The method is self-validating. Key parameters such as ensuring a long relaxation delay (D1, typically 5 times the longest T1 relaxation time) are critical for accurate integration. The choice of internal standard is also crucial; it must have peaks that do not overlap with the analyte, be stable, and not reactive. Maleic acid or dimethyl sulfone are common choices.
Experimental Protocol: Absolute Purity by ¹H qNMR
-
Standard & Sample Prep:
-
Accurately weigh ~20 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into a vial.
-
Accurately weigh ~25 mg of the synthesized this compound into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with quantitative parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30-60 seconds (to ensure full relaxation of all protons).
-
Scans: 16 or more for good signal-to-noise.
-
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the allylic -CH₃ singlet) and a signal from the internal standard (e.g., the singlet for the two protons of maleic acid).
-
Calculate the purity using the standard qNMR equation[7]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Comparison of Purity Assessment Techniques
| Method | Principle | Pros | Cons | Best For |
| GC-FID | Separation by volatility, detection by flame ionization. | High sensitivity, excellent for volatile impurities, robust, quantitative. | Requires compound to be volatile and thermally stable, destructive. | Routine QC, quantifying solvent and volatile byproducts. |
| GC-MS | Separation by volatility, identification by mass. | Provides molecular weight and structural information for impurities. | Less quantitative than FID, potential for thermal degradation. | Identifying unknown impurities. |
| qNMR | Signal intensity is proportional to molar concentration. | Primary method, highly accurate, non-destructive, provides structural info. | Lower sensitivity than GC, requires expensive equipment and careful setup. | Absolute purity determination for reference standards and final product release. |
Impact of Purity on Performance: A Comparative Outlook
The core directive of this guide is not just to measure purity but to understand its impact. Consider a hypothetical palladium-catalyzed cross-coupling reaction where this compound is a key substrate.
-
Scenario A: 99.5% Pure Substrate (Assayed by qNMR and GC-FID): The reaction proceeds cleanly, yielding the desired product in >90% yield with minimal catalyst loading.
-
Scenario B: 95% Pure Substrate (Contains 3% isomeric byproduct and 2% residual starting material): The reaction may stall or proceed slowly. The isomeric impurity could react differently, leading to a difficult-to-separate side product. Other impurities might coordinate to the palladium catalyst, deactivating it and requiring higher catalyst loading, which increases costs and complicates purification.
This comparison underscores the economic and scientific imperative for rigorous purity assessment. Investing time in thorough analysis prevents the far greater cost of failed or inefficient downstream processes.
Caption: A decision tree for selecting the appropriate analytical technique based on the desired purity information.
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Spectroscopy of the Alkynes. (2023). Chemistry LibreTexts. [Link]
-
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1-hexen-3-yne
Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. 2-Methyl-1-hexen-3-yne, a volatile and reactive enyne, demands rigorous adherence to disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide provides an in-depth, procedural framework for the responsible management of this compound, grounded in its unique chemical properties and regulatory standards.
Core Hazard Profile: Understanding the "Why"
Effective disposal begins with a thorough understanding of the chemical's intrinsic hazards. The unique conjugated system of a double and triple bond in this compound dictates its reactivity and associated risks.
The primary hazards are its high flammability and potential for aspiration toxicity.[1] As a Category 2 Flammable Liquid, it possesses a low flash point and its vapors can form ignitable mixtures with air.[1][2] Therefore, all handling and disposal procedures must be conducted away from ignition sources in a well-ventilated area.[3][4] Furthermore, its nature as a terminal alkyne suggests a potential, though often low, risk of forming explosive metal acetylides with certain metals; this reactivity must be considered when selecting waste containers and disposal pathways.
| Hazard Identification Summary | |
| IUPAC Name | 2-methylhex-1-en-3-yne[2] |
| CAS Number | 23056-94-2[2] |
| Molecular Formula | C₇H₁₀[3] |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor[2][4] |
| GHS Signal Word | Danger[1][2][4] |
| Key Physical Hazards | Highly Flammable Liquid (Category 2)[1][2] |
| Static accumulating flammable liquid[1] | |
| Key Health Hazards | Aspiration Hazard (Category 1)[1] |
The Foundational Principle: Segregation and Isolation
The cornerstone of safe chemical disposal is meticulous waste segregation. Due to its reactivity and flammability, this compound waste must never be mixed with other waste streams without a complete understanding of their chemical compatibility.
Causality: Mixing flammable liquids with oxidizers, strong acids, or other reactive chemicals can lead to violent reactions, gas generation, or fire.[5][6] Isolating this waste stream prevents such unintended and dangerous reactions within the waste container. All waste must be managed through your institution's hazardous waste program.[5] Never dispose of this chemical down the drain or in regular trash, as this can result in fires and the release of toxic vapors.[5]
Standard Operating Protocol: Waste Collection & Disposal
This protocol outlines the standard procedure for collecting and disposing of waste containing this compound generated during routine laboratory operations. This process aligns with the requirements of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates a formal Chemical Hygiene Plan for handling hazardous substances.[7][8]
Step-by-Step Waste Handling Protocol
-
Container Selection:
-
Designate a specific, chemically-resistant waste container (e.g., glass or HDPE, if compatibility is confirmed) exclusively for this compound and its associated waste (e.g., contaminated wipes, pipette tips).
-
Ensure the container is in good condition, free from cracks or damage, and has a secure, vapor-tight screw cap.[9]
-
-
Waste Collection:
-
All operations involving the transfer of this compound to the waste container must be performed inside a certified chemical fume hood to manage vapor exposure.
-
Use grounding and bonding for the container and receiving equipment to prevent static discharge, which can ignite vapors.[1][3][4]
-
Do not fill the waste container beyond 80% capacity to allow for vapor expansion.
-
-
Labeling:
-
Immediately label the waste container using your institution's official hazardous waste tag.
-
The label must clearly state "Hazardous Waste" and list "this compound."[9] If it is part of a mixture, all chemical constituents must be listed by their full names.
-
Clearly mark the hazard characteristics: "Flammable" and "Aspiration Hazard."
-
-
Temporary Storage (Satellite Accumulation Area):
-
Disposal Request:
-
Once the container is full or waste is no longer being generated, arrange for pickup by your institution’s Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.
-
Do not attempt to dispose of the chemical yourself. Professional disposal ensures compliance with EPA and DOT regulations.[10]
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent injury and fire.
-
Small Spills:
-
Alert personnel in the immediate area and ensure all ignition sources are eliminated.
-
Wearing appropriate PPE (gloves, safety glasses, lab coat), absorb the spill using a non-combustible material like vermiculite, sand, or earth.[1] Do not use paper towels or other combustible materials.
-
Carefully collect the absorbent material and contaminated soil into a sealable container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
-
-
Large Spills:
-
Evacuate the laboratory immediately and activate the fire alarm.
-
Call your institution's emergency response number and EH&S department.
-
Prevent entry into the affected area.
-
Only personnel trained in hazardous material spill response should manage large spills.
-
Advanced Topic: Considerations for Chemical Deactivation
For research involving highly reactive reagents, chemical deactivation or "quenching" of waste streams at the point of generation can be a valuable safety practice. This should only be performed by experienced chemists with specific institutional approval and a validated protocol.
A potential, though unvalidated, conceptual approach for rendering this compound less reactive would be to reduce the alkyne and alkene functionalities. For example, catalytic hydrogenation could convert it to 2-methylhexane, a less reactive flammable liquid.[11] This process itself involves significant hazards (e.g., flammable hydrogen gas, pyrophoric catalysts) and must be approached with extreme caution. Unwanted or expired pure reagents should not be quenched; they should be disposed of in their original containers through your EH&S office.[12]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Decision workflow for handling this compound waste.
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Navigating the Volatility of 2-Methyl-1-hexen-3-yne: A Guide to Essential Personal Protective Equipment and Safe Handling
For the adept researcher, the synthesis and application of novel compounds are endeavors marked by both discovery and a profound respect for the inherent risks involved. 2-Methyl-1-hexen-3-yne, a highly flammable and potentially reactive alkyne, is a prime example of a compound that demands meticulous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a core focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to empower you, our scientific colleagues, with the knowledge to mitigate risks, ensuring that your innovative work proceeds without incident.
Understanding the Hazard: Why this compound Demands Respect
At its core, the hazard profile of this compound is dominated by its high flammability.[1][2][3] The presence of both a double and a triple bond within a compact, low molecular weight structure contributes to its high vapor pressure and low flash point, making it a significant fire risk in the laboratory. The Globally Harmonized System (GHS) classifies it as a Category 2 Flammable Liquid, indicating that it can be easily ignited at room temperature.[1][2][3]
Beyond its flammability, the vinylacetylene functional group suggests a potential for reactivity that warrants careful consideration. While specific data on peroxide formation for this compound is not extensively documented, the structural motifs—allylic and vinylic hydrogens—are known to be susceptible to autoxidation, which can lead to the formation of explosive peroxide crystals over time, especially when exposed to air and light.[2] This potential necessitates vigilant storage and handling practices.
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
The selection of PPE is not a matter of simple compliance but a scientifically informed decision based on the specific hazards of the chemical. For this compound, a multi-layered approach to PPE is essential to protect against the primary risks of fire, splash, and vapor inhalation.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and a Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes from any direction.[4] A face shield worn over the goggles offers an additional, crucial layer of protection for the entire face from splashes and in the event of a flash fire.[4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile gloves offer good resistance to a range of organic solvents and are a suitable primary choice for incidental contact.[5] For prolonged handling or in situations with a higher risk of immersion, neoprene gloves provide broader resistance.[5] It is critical to inspect gloves for any signs of degradation or puncture before each use. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | A standard cotton or polyester lab coat offers minimal protection against a flammable liquid. A flame-resistant lab coat, made from materials like Nomex®, is essential.[6] In the event of a fire, an FR lab coat will not ignite and continue to burn, providing vital seconds to react and extinguish the flames. |
| Respiratory Protection | Use in a certified Chemical Fume Hood | The primary engineering control for handling this compound is a properly functioning chemical fume hood to prevent the accumulation of flammable vapors. In the case of a spill or ventilation failure, a respirator with an organic vapor cartridge may be necessary for emergency response. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a stringent, step-by-step operational protocol is the bedrock of safety when working with volatile compounds like this compound. The following procedures are designed to minimize risk at every stage of handling.
Preparation and Pre-Handling Checklist
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment that considers the scale of the reaction, potential ignition sources, and emergency procedures.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current. The sash should be kept at the lowest possible height that allows for comfortable work.
-
Eliminate Ignition Sources: Remove all potential ignition sources from the immediate work area. This includes hot plates, Bunsen burners, and any electrical equipment that is not intrinsically safe.[7]
-
Gather Materials: Have all necessary equipment and reagents within the fume hood before introducing the this compound. This minimizes the time the container is open.
-
Emergency Preparedness: Locate the nearest fire extinguisher (a dry chemical or CO2 extinguisher is appropriate for flammable liquid fires), safety shower, and eyewash station.
Diagram: Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Aliquoting and Transferring the Compound
-
Don PPE: Before opening the container, don all required PPE as outlined in the table above.
-
Grounding and Bonding: When transferring quantities greater than 4 liters, it is imperative to ground the dispensing container and bond it to the receiving container to prevent the buildup of static electricity, which can serve as an ignition source.[1]
-
Slow and Deliberate Transfer: Whether pouring or using a syringe, transfer the liquid slowly and carefully to minimize splashing and vapor generation.
-
Immediate Sealing: As soon as the required amount has been transferred, securely seal both the primary and secondary containers.
Disposal Plan: Managing the Aftermath with Precision
Proper disposal is a critical, and often overlooked, aspect of laboratory safety. Mishandling of chemical waste can lead to serious incidents.
Waste Segregation
-
Dedicated Waste Container: All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with organic solvents and have a secure, tight-fitting lid.
-
Compatibility: Never mix this compound waste with incompatible chemicals, such as strong oxidizing agents, which could lead to a vigorous and dangerous reaction.
-
Halogenated vs. Non-Halogenated: If your laboratory has separate waste streams for halogenated and non-halogenated solvents, this compound waste should be disposed of in the non-halogenated waste container.
Handling of Contaminated Materials
-
Solid Waste: Any solid materials contaminated with this compound, such as pipette tips, absorbent paper, and gloves, must be disposed of in a designated solid hazardous waste container.[1]
-
Contaminated PPE: Disposable gloves should be removed and discarded into the solid hazardous waste stream immediately after handling the compound. Your flame-resistant lab coat, if contaminated, should be professionally decontaminated according to your institution's safety protocols and not washed at home.
-
"Empty" Containers: A container that has held this compound is not truly empty and must be treated as hazardous waste. It can be triple-rinsed with a suitable solvent (e.g., acetone), and the rinsate must be collected as hazardous waste.[8] After triple-rinsing, the defaced container may be disposed of as regular solid waste, depending on institutional policies.
By integrating these rigorous PPE and handling protocols into your daily laboratory practice, you build a self-validating system of safety. This proactive approach not only protects you and your colleagues but also fosters a culture of scientific excellence where groundbreaking research can flourish without compromise.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
